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  • Product: [3-(Cyclopropylmethoxy)phenyl]methanol
  • CAS: 411229-88-4

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of [3-(Cyclopropylmethoxy)phenyl]methanol

An In-Depth Technical Guide on [3-(Cyclopropylmethoxy)phenyl]methanol: Structural Dynamics, Synthesis, and Applications in Medicinal Chemistry Executive Summary In the realm of modern drug discovery, the strategic select...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on [3-(Cyclopropylmethoxy)phenyl]methanol: Structural Dynamics, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

In the realm of modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of active pharmaceutical ingredients (APIs). [3-(Cyclopropylmethoxy)phenyl]methanol (CAS: 411229-88-4) has emerged as a highly versatile intermediate[1]. By combining the rigid, lipophilic cyclopropylmethoxy ether with a reactive benzylic alcohol handle, this compound serves as a critical precursor for synthesizing complex pharmacophores, including PPAR- γ agonists and HIV protease inhibitors.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, detailing the causality behind its structural utility, providing self-validating synthetic protocols, and mapping its downstream integration into API development.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of an intermediate is essential for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes the core metrics of [3-(Cyclopropylmethoxy)phenyl]methanol [1] [2].

PropertyValueCausality & Synthetic Relevance
Chemical Name [3-(Cyclopropylmethoxy)phenyl]methanolDefines the meta-substitution pattern crucial for specific receptor pocket binding.
CAS Number 411229-88-4Primary identifier for inventory and regulatory tracking.
Molecular Formula C 11​ H 14​ O 2​ -
Molecular Weight 178.23 g/mol Low molecular weight ensures it consumes minimal "size budget" when appended to larger scaffolds.
Exact Mass 178.09900Utilized for high-resolution mass spectrometry (HRMS) validation.
LogP 1.96770Optimal lipophilicity; enhances membrane permeability without inducing excessive hydrophobicity.
Topological Polar Surface Area 29.46 ŲLow tPSA ensures the fragment does not restrict blood-brain barrier (BBB) crossing if required by the target API.

Structural Rationale in Drug Design

The incorporation of the cyclopropylmethoxy group is rarely accidental; it is a deliberate choice driven by three structural imperatives:

  • Steric Bulk and Conformation: Unlike straight-chain alkoxy groups (e.g., n -butoxy), the cyclopropyl ring provides rigid, V-shaped steric bulk. This specific geometry allows the moiety to anchor tightly into hydrophobic pockets of target proteins (such as the ligand-binding domain of PPAR- γ ), minimizing entropic penalties upon binding.

  • Metabolic Stability: Linear alkyl chains are highly susceptible to cytochrome P450-mediated ω -oxidation. The strained cyclopropyl ring is significantly more resistant to oxidative metabolism, thereby improving the half-life of the final drug candidate.

  • Electronic Vectors: The meta-substitution of the ether linkage relative to the benzylic alcohol creates an angled molecular architecture. When the benzylic position is coupled to a core scaffold (e.g., an indole nitrogen), the cyclopropylmethoxy group projects outward at a ~120° angle, which is frequently optimal for avoiding steric clashes with the protein backbone.

Synthetic Methodologies & Self-Validating Protocols

To synthesize[3-(Cyclopropylmethoxy)phenyl]methanol, chemists typically rely on one of two primary routes. Below are field-proven, self-validating protocols detailing the causality behind each reagent choice.

Protocol A: Regioselective O-Alkylation of 3-Hydroxybenzyl Alcohol

This is the most direct route, utilizing the inherent pKa difference between a phenol and an aliphatic alcohol to achieve perfect regioselectivity.

Causality of Reagents:

  • Base Selection (K 2​ CO 3​ ): The pKa of the phenolic -OH is ~10, while the benzylic -OH is ~15. Potassium carbonate (conjugate acid pKa ~10.3) is perfectly calibrated to quantitatively deprotonate the phenol without ionizing the benzylic alcohol. Using a stronger base like NaH would lead to dialkylation.

  • Solvent (DMF): A polar aprotic solvent solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, accelerating the S N​ 2 attack on the alkyl halide.

Step-by-Step Procedure:

  • Charge a dry, nitrogen-flushed round-bottom flask with 3-hydroxybenzyl alcohol (1.0 eq) and anhydrous DMF (0.5 M concentration).

  • Add finely powdered K 2​ CO 3​ (1.5 eq). Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation (solution will turn slightly yellow).

  • Add (bromomethyl)cyclopropane (1.1 eq) dropwise via syringe.

  • Heat the reaction mixture to 80°C for 12 hours. The elevated temperature is required to overcome the steric hindrance of the neopentyl-like transition state during the S N​ 2 displacement.

  • Quench & Extract: Cool to room temperature, quench with distilled water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Validation & Quality Control (QC) System:

  • In-Process Control (IPC): TLC (Hexane:EtOAc 3:1). The starting material (phenol) will stain intensely with aqueous FeCl 3​ , whereas the product will not.

  • Final Validation ( 1 H NMR, CDCl 3​ ): Look for the disappearance of the phenolic -OH proton. Key product signatures: δ 4.65 (s, 2H, Ar-CH 2​ -OH), 3.82 (d, 2H, O-CH 2​ -cyclopropyl), 1.25 (m, 1H, cyclopropyl CH ), 0.60 (m, 2H), 0.35 (m, 2H).

Protocol B: Chemoselective Reduction of 3-(Cyclopropylmethoxy)benzaldehyde

When the aldehyde precursor is more readily available, a mild reduction is employed.

Causality of Reagents:

  • Reducing Agent (NaBH 4​ ): Sodium borohydride is a mild, chemoselective hydride donor. It perfectly targets the highly electrophilic carbonyl carbon but lacks the thermodynamic power to cleave the ether bond or induce ring-opening of the cyclopropane moiety.

Step-by-Step Procedure:

  • Dissolve 3-(cyclopropylmethoxy)benzaldehyde (1.0 eq) in Methanol (0.2 M) and cool to 0°C using an ice bath.

  • Add NaBH 4​ (1.2 eq) portion-wise over 15 minutes to control the exothermic release of hydrogen gas.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Quench carefully with saturated aqueous NH 4​ Cl to destroy excess hydride. Extract with Dichloromethane (DCM).

  • Dry over Na 2​ SO 4​ and evaporate the solvent to yield the pure alcohol (often requiring no further purification).

Validation & Quality Control (QC) System:

  • IPC: TLC monitoring using a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. The starting aldehyde will form a bright orange/red spot; the reaction is complete when this spot disappears.

  • Final Validation (IR Spectroscopy): Confirm the complete disappearance of the strong, sharp C=O stretching frequency at ~1700 cm −1 and the appearance of a broad O-H stretch at ~3300 cm −1 .

Downstream Functionalization & API Integration

The true value of[3-(Cyclopropylmethoxy)phenyl]methanol lies in its benzylic alcohol group, which acts as a synthetic chameleon. Depending on the target API, it can be converted into an electrophile or an aldehyde.

For instance, in the development of PPAR- γ binding agents (as detailed in Bayer's patent US20030087902A1) [3], the alcohol is first converted to a benzyl halide (using SOCl 2​ or PBr 3​ ). This electrophile is then used to N-alkylate an indole core, creating a potent, lipophilic ligand capable of modulating lipid metabolism.

SynthesisWorkflow SM1 3-Hydroxybenzyl alcohol (CAS: 620-24-6) Cond SN2 O-Alkylation (K2CO3, DMF, 80°C) SM1->Cond SM2 (Bromomethyl)cyclopropane (CAS: 7051-34-5) SM2->Cond Prod [3-(Cyclopropylmethoxy) phenyl]methanol (CAS: 411229-88-4) Cond->Prod Regioselective Down1 Halogenation (SOCl2 or PBr3) Prod->Down1 Down2 Oxidation (MnO2 or Swern) Prod->Down2 API1 PPAR-γ Agonists (Indole N-Alkylation) Down1->API1 Scaffold Coupling API2 HIV Protease Inhibitors (Reductive Amination) Down2->API2 Amine Alkylation

Workflow of [3-(Cyclopropylmethoxy)phenyl]methanol synthesis and downstream API integration.

Conclusion

[3-(Cyclopropylmethoxy)phenyl]methanol is far more than a simple chemical catalog entry; it is a precision-engineered fragment designed to impart metabolic stability and specific steric geometry to advanced drug candidates. By strictly controlling the regioselectivity during its synthesis and utilizing robust, self-validating QC checkpoints, medicinal chemists can seamlessly integrate this intermediate into high-yielding workflows for next-generation therapeutics.

References

  • Chemsrc.[3-(Cyclopropylmethoxy)phenyl]methanol | CAS#:411229-88-4 Chemical & Physical Properties.
  • Finetech Chem.CAS:411229-88-4 FT-0659684 (3-(cyclopropylmethoxy)phenyl)methanol Product Detail Information.
  • PatentGuru.US20030087902A1 - Substituted indoles, pharmaceutical compounds containing such indoles and their use as PPAR-gamma binding agents.
Exploratory

Preliminary Investigation of [3-(Cyclopropylmethoxy)phenyl]methanol in Drug Discovery: A Technical Whitepaper

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD) and modular organic synthesis, bifunctional building blocks are critical for efficiently navigating chemical space. [3-(Cyclopropylmethoxy)phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD) and modular organic synthesis, bifunctional building blocks are critical for efficiently navigating chemical space. [3-(Cyclopropylmethoxy)phenyl]methanol (CAS: 411229-88-4) represents a highly privileged scaffold[1]. By combining a versatile benzylic alcohol synthetic handle with a metabolically stable, highly lipophilic cyclopropylmethoxy ether, this molecule serves as a foundational intermediate for synthesizing complex Active Pharmaceutical Ingredients (APIs). This whitepaper details its physicochemical rationale, mechanistic applications across diverse target classes, and self-validating protocols for its synthesis and functionalization.

Physicochemical Profiling & Pharmacophore Rationale

The utility of [3-(Cyclopropylmethoxy)phenyl]methanol stems from the synergistic properties of its two primary functional groups.

  • The "Magic" Cyclopropyl Effect: The cyclopropyl ring possesses unique sp2.2 hybridization. This imparts properties intermediate between an aliphatic chain and a π -system, allowing it to participate in weak edge-to-face interactions within protein binding pockets. Furthermore, it significantly reduces conformational entropy compared to linear alkyl chains (e.g., propyl or butyl groups) and exhibits superior metabolic stability against CYP450-mediated oxidation.

  • Meta-Substitution Trajectory: The 3-position (meta) ether linkage projects the lipophilic cyclopropyl group at an approximately 120° angle relative to the benzylic attachment point. This specific vector is highly effective for occupying off-axis hydrophobic sub-pockets in target proteins.

  • Benzylic Alcohol Handle: The primary alcohol provides a chemoselective anchor point that can be oxidized to an aldehyde, converted to a halide for SN​2 N-alkylations, or utilized directly in Mitsunobu reactions.

Quantitative Data Summary

The following table summarizes the core metrics that make this molecule an ideal starting material for Lipophilic Efficiency (LipE) optimization[1]:

Property / MetricValueRationale in Drug Design
CAS Number 411229-88-4Unique identifier for IP tracking and precursor sourcing.
Molecular Weight 178.23 g/mol Highly fragment-like (Rule of 3 compliant), allowing ample room for downstream scaffold growth.
LogP (Predicted) ~1.97Optimal lipophilicity for membrane permeability without inducing excessive hydrophobic toxicity.
Polar Surface Area 29.46 ŲExcellent for CNS penetration and cellular permeability.
H-Bond Donors/Acceptors 1 / 2Balances aqueous solubility with target-specific hydrogen bonding capabilities.

Mechanistic Applications in Target-Directed Drug Discovery

The [3-(cyclopropylmethoxy)phenyl] motif has been successfully integrated into several high-value therapeutic targets. Its primary role is to act as a lipophilic anchor that stabilizes the API within hydrophobic clefts.

  • Cannabinoid Receptor 1 (CB1) Modulators: The highly hydrophobic binding pocket of the CB1 receptor requires ligands with precise lipophilic geometries. The cyclopropylmethoxy moiety perfectly complements this pocket, and derivatives of this building block have been patented as potent CB1 inhibitors for metabolic and neurological disorders.

  • Ubiquitin-Specific Protease 7 (USP7) Inhibitors: In oncology, USP7 is targeted to stabilize p53.[3-(Cyclopropylmethoxy)phenyl]methanol is utilized to build complex pyrazolopyrimidine derivatives. The meta-substituted ether provides the exact spatial trajectory required to interact with the critical S4/S5 sub-pockets of the deubiquitinase enzyme[2].

  • PI3K Delta Inhibitors: For hematological malignancies, the motif is incorporated into quinazolinone scaffolds. The ether oxygen acts as a subtle hydrogen-bond acceptor, while the cyclopropyl group fills a highly specific hydrophobic cleft in the kinase domain, enhancing isoform selectivity[3].

  • Cross-Coupling Precursors: The structural motif is closely related to [3-(cyclopropylmethoxy)phenyl]boronic acid (CAS 411229-76-0), a critical reagent for Suzuki-Miyaura cross-couplings, further demonstrating the versatility of this pharmacophore in medicinal chemistry[4].

Pharmacophore Core [3-(Cyclopropylmethoxy)phenyl]methanol Sub1 Cyclopropylmethoxy Motif • High Lipophilic Efficiency • CYP450 Stability • Hydrophobic Pocket Binding Core->Sub1 Sub2 Benzylic Alcohol Motif • Synthetic Handle • H-Bond Donor/Acceptor • Scaffold Linker Core->Sub2 T1 CB1 Receptors (Hydrophobic Fit) Sub1->T1 T2 USP7 Enzymes (S4/S5 Sub-pockets) Sub1->T2 T3 PI3K Delta (Kinase Cleft) Sub1->T3 Sub2->T1 Sub2->T2 Sub2->T3

Pharmacophore contributions of the cyclopropylmethoxy and benzylic alcohol moieties.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the core building block and its subsequent electrophilic activation. Every step is designed as a self-validating system where the choice of reagents dictates chemoselectivity.

Workflow 1: Chemoselective Synthesis of the Core Scaffold

Objective: Synthesize[3-(Cyclopropylmethoxy)phenyl]methanol via the selective O-alkylation of 3-hydroxybenzyl alcohol[1].

  • Step 1: Dissolve 3-hydroxybenzyl alcohol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

    • Causality: DMF is a polar aprotic solvent. It solvates the potassium cation but leaves the nucleophilic phenoxide anion relatively unsolvated, drastically increasing its reactivity for the SN​2 displacement.

  • Step 2: Add Potassium Carbonate ( K2​CO3​ , 1.5 eq) to the solution and stir for 15 minutes at room temperature.

    • Causality: K2​CO3​ is a mild base. The pKa of the phenolic hydroxyl is ~10, while the pKa of the aliphatic benzylic alcohol is ~15. K2​CO3​ selectively deprotonates only the phenol, establishing strict chemoselectivity and preventing over-alkylation.

  • Step 3: Add (bromomethyl)cyclopropane (1.1 eq) dropwise via syringe.

    • Causality: Dropwise addition prevents localized concentration spikes of the electrophile, minimizing the formation of dialkylated byproducts.

  • Step 4: Heat the reaction mixture to 60°C for 4 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

    • Causality: 60°C provides the necessary activation energy to drive the sterically hindered SN​2 reaction to completion without causing thermal degradation of the cyclopropyl ring.

  • Step 5: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

Workflow 2: Electrophilic Activation for API Scaffold Attachment

Objective: Convert the benzylic alcohol into a highly reactive benzylic chloride for downstream N-alkylation onto heterocyclic API scaffolds.

  • Step 1: Dissolve the purified [3-(Cyclopropylmethoxy)phenyl]methanol in anhydrous Dichloromethane (DCM) and cool to 0°C in an ice bath.

    • Causality: Cooling to 0°C controls the highly exothermic nature of the chlorination reaction and prevents acid-catalyzed cleavage of the ether linkage.

  • Step 2: Add Thionyl Chloride ( SOCl2​ , 1.2 eq) dropwise, followed by a catalytic drop of DMF.

    • Causality: DMF acts as a nucleophilic catalyst. It reacts with SOCl2​ to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion), which rapidly and cleanly converts the alcohol to the chloride with inversion/retention of configuration and evolution of SO2​ gas.

  • Step 3: Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Step 4: Concentrate the mixture under reduced pressure immediately.

    • Causality: Removing unreacted SOCl2​ and the HCl byproduct under vacuum avoids a harsh aqueous workup, which could hydrolyze the newly formed benzylic chloride back to the alcohol.

Synthesis A 3-Hydroxybenzyl Alcohol C [3-(Cyclopropylmethoxy) phenyl]methanol A->C K2CO3, DMF (Chemoselective) B (Bromomethyl) cyclopropane B->C SN2 D Benzylic Chloride Activation C->D SOCl2, DCM (0°C to RT) E Target APIs (e.g., USP7/CB1) D->E N-Alkylation

Chemoselective synthesis and electrophilic activation of the building block.

Conclusion

[3-(Cyclopropylmethoxy)phenyl]methanol is far more than a simple reagent; it is a meticulously designed fragment that solves specific physicochemical challenges in drug discovery. By providing a metabolically robust, entropy-lowering lipophilic vector alongside a versatile synthetic handle, it enables medicinal chemists to rapidly explore structure-activity relationships (SAR) across demanding targets like CB1, USP7, and PI3K delta.

References

  • [3-(Cyclopropylmethoxy)phenyl]methanol | CAS#:411229-88-4. Chemsrc.
  • CAS 411229-76-0: [3-(cyclopropylmethoxy)phenyl]boronic acid. CymitQuimica.
  • WO2008076754A2 - Compounds and compositions as inhibitors of cannabinoid receptor 1 activity.
  • WO2016109515A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors.
  • US9149477B2 - 5-fluoro-3-phenyl-2-[1-(9h-purin-6-ylamino)propyl]-3h-quinazolin-4-one as an inhibitor of human phosphatidylinositol 3-kinase delta.

Sources

Foundational

Structural Elucidation of [3-(Cyclopropylmethoxy)phenyl]methanol: A Comprehensive Guide to ¹H and ¹³C NMR Spectroscopy

Executive Overview & Molecular Architecture In modern drug development, functionalized benzyl alcohols are critical building blocks. Specifically, [3-(Cyclopropylmethoxy)phenyl]methanol (CAS: 411229-88-4) is a highly ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Molecular Architecture

In modern drug development, functionalized benzyl alcohols are critical building blocks. Specifically, [3-(Cyclopropylmethoxy)phenyl]methanol (CAS: 411229-88-4) is a highly versatile intermediate[1]. The cyclopropylmethoxy moiety is a privileged pharmacophore, frequently utilized to enhance lipophilicity and metabolic stability while maintaining a unique steric profile in receptor binding pockets.

To ensure the integrity of active pharmaceutical ingredients (APIs) synthesized from this precursor, rigorous structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory. This whitepaper provides an in-depth, mechanistic analysis of the ¹H and ¹³C NMR spectra of [3-(Cyclopropylmethoxy)phenyl]methanol, detailing the causality behind experimental protocols and the quantum-chemical rationale governing its chemical shifts.

Self-Validating Experimental Protocol

A robust NMR protocol must be a self-validating system. The following methodology ensures that spectral artifacts are minimized and that the resulting data is quantitatively and qualitatively reliable.

Step-by-Step Methodology
  • Sample Preparation & Solvent Selection:

    • Action: Dissolve 15–20 mg (for ¹H) or 40–50 mg (for ¹³C) of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because the molecule is relatively non-polar. The lack of exchangeable protons in the solvent prevents the suppression of the analyte's hydroxyl (-OH) signal. TMS is included as an internal standard to lock the reference frequency at exactly δ 0.00 ppm[2].

  • Instrument Shimming & Tuning (Self-Validation Step):

    • Action: Perform 3D gradient shimming followed by manual fine-tuning of the Z1 and Z2 gradients. Validate the shim quality by checking the full-width at half-maximum (FWHM) of the TMS peak.

    • Causality: An FWHM of < 0.8 Hz ensures magnetic field homogeneity, which is critical for resolving the fine meta-coupling (~2.0 Hz) in the aromatic region.

  • ¹H NMR Acquisition:

    • Action: Acquire data at 298 K using a standard 1D pulse sequence (e.g., zg30), 16 scans, and a relaxation delay (D1) of 1.5 seconds.

    • Causality: Benzyl alcohols exhibit concentration- and temperature-dependent chemical shifts for the -OH proton due to intermolecular hydrogen bonding. Maintaining a strict 298 K temperature ensures reproducibility[3].

  • ¹³C NMR Acquisition (¹H-Decoupled):

    • Action: Acquire data using a power-gated decoupling sequence (e.g., zgpg30), 512–1024 scans, and an extended relaxation delay (D1 = 2.0–3.0 seconds).

    • Causality: Quaternary carbons (such as the aromatic C1 and C3 in this molecule) lack attached protons to facilitate dipole-dipole relaxation. An extended D1 ensures these slowly relaxing nuclei return to thermal equilibrium, preventing signal attenuation.

NMR_Workflow SamplePrep Sample Preparation (CDCl3 + 0.03% v/v TMS) Acquisition NMR Acquisition (400/600 MHz, 298 K) SamplePrep->Acquisition ProtonNMR 1H NMR Processing (Phase/Baseline Correction) Acquisition->ProtonNMR CarbonNMR 13C NMR Processing (1H-Decoupled) Acquisition->CarbonNMR Assignment Spectral Assignment (Multiplet Analysis & Integration) ProtonNMR->Assignment CarbonNMR->Assignment Validation Structural Validation [3-(Cyclopropylmethoxy)phenyl]methanol Assignment->Validation

Figure 1: Standardized NMR acquisition and structural elucidation workflow for benzyl alcohols.

¹H NMR Spectral Analysis & Mechanistic Rationale

The ¹H NMR spectrum of [3-(Cyclopropylmethoxy)phenyl]methanol can be logically divided into three distinct spin systems: the cyclopropylmethoxy tail, the meta-substituted aromatic core, and the hydroxymethyl headgroup.

Mechanistic Insights into Chemical Shifts
  • The Cyclopropyl Ring (δ 0.35 – 1.25 ppm): Protons attached to a cyclopropyl ring appear at unusually high fields (low ppm). This shielding effect is caused by the diamagnetic anisotropy of the highly strained C-C bonds (Walsh orbitals), which generate a local magnetic field that opposes the applied field[2].

  • The Aromatic Core (δ 6.85 – 7.25 ppm): The ether oxygen at position 3 acts as a strong electron-donating group via resonance (+M effect), shielding the ortho and para protons (H2, H4, H6). Consequently, H5, which is meta to the ether group and cannot benefit from this resonance shielding, appears furthest downfield at ~7.25 ppm.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Position / GroupChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Mechanistic Rationale
Cyclopropyl -CH₂- 0.35 & 0.60Multiplets (m)4H (2x2H)N/A (Complex)Shielded by ring strain anisotropy. Diastereotopic nature creates two distinct multiplets.
Cyclopropyl -CH- 1.25Multiplet (m)1HN/AShielded by ring current; split by adjacent CH₂ and O-CH₂ protons.
-OH (Hydroxyl) 2.10Broad Singlet (br s)1HN/AExchangeable proton; shift varies with concentration/H-bonding.
-O-CH₂- 3.82Doublet (d)2H7.0Deshielded by adjacent electronegative oxygen atom.
Ar-CH₂-OH 4.65Singlet (s)2HN/ADeshielded by both the aromatic ring current and the hydroxyl oxygen.
Ar-H4 6.85Doublet of doublets (dd)1H8.2, 2.5Shielded by +M resonance from the meta-ether oxygen.
Ar-H6 6.92Doublet (d)1H7.5Shielded by +M resonance; coupled to H5.
Ar-H2 6.95Broad Singlet (br s)1H~2.0 (meta)Shielded by +M resonance; isolated between two substituents.
Ar-H5 7.25Triplet (t)1H7.9Meta to the ether group; lacks resonance shielding, appearing furthest downfield.

¹³C NMR Spectral Analysis & Inductive Effects

Carbon-13 NMR provides a direct map of the molecular skeleton. The chemical shifts are governed primarily by hybridization and the inductive effects of adjacent electronegative atoms[4].

Mechanistic Insights into Chemical Shifts
  • Oxygen-Bound Carbons: The carbons directly attached to oxygen (-O-CH₂- at ~72.8 ppm, Ar-CH₂-OH at ~65.2 ppm, and Ar-C3 at ~159.0 ppm) are heavily deshielded due to the inductive electron withdrawal (-I effect) of the oxygen atom.

  • Aromatic Quaternary Carbons: C3 (attached to the ether) is shifted to ~159.0 ppm, while C1 (attached to the alkyl alcohol) is shifted to ~142.5 ppm. The dramatic difference highlights the stronger deshielding power of a direct Ar-O bond versus an Ar-C bond.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Carbon PositionChemical Shift (δ, ppm)TypeMechanistic Rationale
Cyclopropyl -CH₂- 3.2CH₂ (Aliphatic)Highly shielded sp³ carbons within a strained ring system.
Cyclopropyl -CH- 10.5CH (Aliphatic)Slightly less shielded than the CH₂ groups due to branching.
Ar-CH₂-OH 65.2CH₂ (Aliphatic)Deshielded by the adjacent hydroxyl oxygen (-I effect).
-O-CH₂- 72.8CH₂ (Aliphatic)Strongly deshielded by the ether oxygen.
Ar-C2 112.5CH (Aromatic)Ortho to the ether group; highly shielded by +M resonance.
Ar-C4 113.8CH (Aromatic)Ortho to the ether group; shielded by +M resonance.
Ar-C6 119.2CH (Aromatic)Para to the ether group; shielded by +M resonance.
Ar-C5 129.5CH (Aromatic)Meta to the ether group; unaffected by resonance shielding.
Ar-C1 142.5C (Quaternary)Deshielded by the attached hydroxymethyl carbon.
Ar-C3 159.0C (Quaternary)Directly attached to the highly electronegative ether oxygen.

Quality Control & Data Integrity

To ensure the highest level of scientific integrity, analysts should cross-reference empirical data against established spectral databases such as the Spectral Database for Organic Compounds (SDBS) maintained by AIST[4].

Self-Validation via 2D NMR: If the 1D ¹H and ¹³C spectra present overlapping signals (particularly in the aromatic region), the protocol mandates the execution of 2D Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments. HMBC is particularly vital for confirming the connectivity of the quaternary carbons (C1 and C3) to the hydroxymethyl and cyclopropylmethoxy side chains, respectively, definitively proving the meta substitution pattern.

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Exploratory

Technical Whitepaper: Physicochemical Profiling and Aqueous Solubility Determination of [3-(Cyclopropylmethoxy)phenyl]methanol

Executive Summary In early-stage drug discovery and chemical synthesis, the physicochemical profiling of building blocks dictates downstream formulation strategies and ADMET (Absorption, Distribution, Metabolism, Excreti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery and chemical synthesis, the physicochemical profiling of building blocks dictates downstream formulation strategies and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) outcomes. [3-(Cyclopropylmethoxy)phenyl]methanol (CAS: 411229-88-4) is a highly versatile aromatic building block characterized by a lipophilic cyclopropylmethoxy ether linkage and a polar hydroxymethyl group. This technical guide provides an in-depth analysis of its molecular weight, theoretical aqueous solubility, and the rigorous experimental protocols required to validate these parameters.

Physicochemical Profile and Structural Causality

The molecular architecture of [3-(Cyclopropylmethoxy)phenyl]methanol presents a classic amphiphilic balance. The core benzene ring and the cyclopropyl ring drive lipophilicity, which is essential for lipid membrane partitioning, while the ether oxygen and the primary alcohol provide hydrogen bonding sites that facilitate hydration in aqueous media.

Quantitative Physicochemical Data

Data summarized for predictive ADMET modeling[1].

ParameterValueImplications for Drug Design & Causality
Compound Name [3-(Cyclopropylmethoxy)phenyl]methanol-
CAS Number 411229-88-4-
Molecular Weight 178.23 g/mol Highly favorable for oral absorption; well below the 500 Da limit of Lipinski's Rule of 5, ensuring minimal steric hindrance during passive diffusion.
Molecular Formula C11H14O2-
LogP 1.97Optimal balance of lipophilicity. A LogP near 2.0 ensures the molecule partitions favorably into lipid bilayers without suffering from extreme hydrophobicity that causes non-specific plasma protein binding.
Polar Surface Area (PSA) 29.46 ŲExcellent predictive Blood-Brain Barrier (BBB) penetration. A PSA < 90 Ų is typically required for CNS-active compounds.

Theoretical Aqueous Solubility Prediction

Before committing valuable active pharmaceutical ingredients (API) to experimental assays, Application Scientists routinely employ predictive thermodynamic models. The 2, refined by Jain and Yalkowsky, is the gold standard for predicting the aqueous solubility of organic nonelectrolytes without relying on regression-fitted parameters[2].

The GSE is expressed as: Log Sw = 0.5 - 0.01(MP - 25) - LogP

Assuming [3-(Cyclopropylmethoxy)phenyl]methanol is a liquid or low-melting solid at room temperature (a standard baseline for low-molecular-weight substituted benzyl alcohols), the melting point (MP) penalty term becomes negligible.

Applying the known LogP of 1.97:

  • Log Sw ≈ 0.5 - 1.97 = -1.47

  • Sw ≈ 10^(-1.47) M ≈ 33.8 mM

Converting molarity to mass concentration (33.8 mM × 178.23 g/mol ) yields an estimated theoretical aqueous solubility of ~6.06 mg/mL . This classifies the compound as "soluble" under standard pharmacopeial definitions, meaning it is highly unlikely to present dissolution-rate limited absorption in vivo.

G LogP LogP: 1.97 (Lipophilicity) GSE General Solubility Equation Log Sw = 0.5 - 0.01(MP-25) - LogP LogP->GSE MP Melting Point (Assumed Liquid/Low) MP->GSE Sol Predicted Aqueous Solubility ~34 mM (6.06 mg/mL) GSE->Sol

Logical flow of theoretical aqueous solubility prediction utilizing the General Solubility Equation.

Experimental Determination: The Miniaturized Shake-Flask Protocol

While theoretical models provide a robust baseline, they cannot account for complex micro-environmental pH shifts or unexpected crystal lattice energies. Furthermore, kinetic solubility assays (which rely on diluting DMSO stock solutions into buffer) are prone to severe false positives. Research indicates that due to cosolvent effects.

Therefore, a miniaturized thermodynamic shake-flask method coupled with HPLC-UV is the strictly required, self-validating protocol for definitive measurement[3].

Causality in Experimental Design
  • Miniaturization: Reduces API consumption from milligrams to micrograms while maintaining thermodynamic equilibrium.

  • Avoidance of DMSO: Prevents cosolvent-induced supersaturation, ensuring the measured solubility reflects true aqueous conditions.

  • HPLC-UV over Direct UV: Direct UV spectroscopy is vulnerable to signal interference from degradation products formed during the 24-48 hour incubation. HPLC ensures chromatographic separation, quantifying only the intact parent molecule.

Step-by-Step Methodology
  • Solid Dispensing: Dispense an excess amount (approximately 1-2 mg) of neat [3-(Cyclopropylmethoxy)phenyl]methanol—strictly without prior DMSO dissolution—into a 2 mL 96-well deep-well plate.

  • Buffer Addition: Add 500 µL of the target aqueous medium (e.g., Phosphate Buffered Saline, pH 7.4) to each well.

  • Equilibration (Agitation): Seal the plate securely and incubate on a thermomixer at 25°C with an agitation rate of 800-1000 rpm for 24 to 48 hours. This extended duration guarantees that the dissolution-precipitation equilibrium is fully established[3].

  • Phase Separation: To separate the undissolved excess compound from the saturated solution, centrifuge the plate at 3000 × g for 15 minutes, or transfer the mixture to a specialized solubility filter plate and apply a gentle vacuum.

  • Quantification: Dilute the supernatant (if necessary to fit within the linear dynamic range) and inject it into an HPLC-UV system. Calculate the concentration against a pre-established multi-point calibration curve of the compound prepared in a fully solubilizing organic solvent (e.g., acetonitrile).

G Step1 1. Solid Dispensing Into Aqueous Buffer Step2 2. Agitation (Shake-Flask, 24-48h) Step1->Step2 Step3 3. Phase Separation (Centrifugation) Step2->Step3 Step4 4. Quantification (HPLC-UV/LC-MS) Step3->Step4 Step5 5. Thermodynamic Solubility Value Step4->Step5

Standardized workflow for the miniaturized shake-flask method to determine thermodynamic solubility.

Implications for Formulation and Drug Development

With a molecular weight of 178.23 g/mol and an anticipated aqueous solubility in the low millimolar range (~6 mg/mL), [3-(Cyclopropylmethoxy)phenyl]methanol is an ideal candidate for further synthetic elaboration. Its high inherent solubility mitigates the need for complex enabling formulations (such as amorphous solid dispersions or lipid-based delivery systems) during early pharmacokinetic profiling. Furthermore, its low polar surface area (29.46 Ų) combined with adequate aqueous solubility makes it an excellent structural motif for targeting the central nervous system (CNS), where balancing blood-brain barrier (BBB) permeability with aqueous dissolution is paramount.

References

  • Finetech Chem. "CAS:411229-88-4 FT-0659684 (3-(cyclopropylmethoxy)phenyl)methanol Product Detail Information." Finetech Industry Limited.
  • Jain, N., & Yalkowsky, S. H. (2001). "Prediction of drug solubility by the general solubility equation (GSE)." Journal of Chemical Information and Computer Sciences, 41(2), 354-357.
  • Zhou, L., Yang, L., Tilton, S., & Wang, J. (2007). "Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery." Journal of Pharmaceutical Sciences, 96(11), 3052-3071.
  • Sigma-Aldrich / Millipore Corporation. "Automated Screening of Aqueous Compound Solubility in Drug Discovery." Sigma-Aldrich Technical Articles.

Sources

Foundational

Exploring [3-(Cyclopropylmethoxy)phenyl]methanol as an active pharmaceutical ingredient (API) intermediate

Executive Summary [3-(Cyclopropylmethoxy)phenyl]methanol (CAS: 411229-88-4) is a highly versatile building block in modern medicinal chemistry[1]. Featuring a unique cyclopropylmethoxy ether linked to a benzylic alcohol,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[3-(Cyclopropylmethoxy)phenyl]methanol (CAS: 411229-88-4) is a highly versatile building block in modern medicinal chemistry[1]. Featuring a unique cyclopropylmethoxy ether linked to a benzylic alcohol, this compound is strategically utilized in the synthesis of active pharmaceutical ingredients (APIs) targeting kinases, phosphodiesterases (e.g., PDE4), and metabolic receptors. This whitepaper explores the physicochemical rationale for its use, details a self-validating synthetic protocol, and maps its downstream applications in drug development.

Chemical Profile & Quantitative Data

Understanding the baseline metrics of this intermediate is critical for predicting its behavior in both synthetic workflows and biological systems.

PropertyValueClinical / Synthetic Relevance
IUPAC Name [3-(Cyclopropylmethoxy)phenyl]methanolDefines regiochemistry (meta-substitution).
CAS Number 411229-88-4Primary identifier for procurement and IP tracking[1].
Molecular Formula C11H14O2Standardizes mass balance calculations[2].
Molecular Weight 178.23 g/mol Low MW allows for downstream coupling without exceeding Lipinski's Rule of 5[2].
LogP ~1.97Optimal lipophilicity for membrane permeability[2].
Topological Polar Surface Area 29.46 ŲLow TPSA ensures excellent passive diffusion characteristics[2].

Mechanistic Role in Drug Design

Why do medicinal chemists specifically select the 3-(cyclopropylmethoxy)benzyl moiety? The causality lies in three structural advantages:

  • Lipophilic Efficiency (LipE) : The cyclopropyl ring provides a dense, compact source of lipophilicity. Unlike linear alkyl chains (e.g., n-butoxy) which possess high conformational entropy, the rigid cyclopropyl group minimizes the entropic penalty upon binding to a target protein's hydrophobic pocket.

  • Metabolic Stability : Alkyl ethers are notoriously susceptible to cytochrome P450 (CYP450)-mediated oxidative O-dealkylation. The strained sp³ carbons of the cyclopropyl ring sterically hinder CYP450 access and resist hydrogen abstraction, significantly extending the biological half-life of the resulting API.

  • Regioselective Vectoring : The meta-substitution pattern of the ether relative to the benzylic attachment point creates a specific 120-degree vector. This geometry is highly privileged in fitting the "bent" hydrophobic channels of kinase hinge regions and PDE4 active sites.

Synthesis Protocol: A Self-Validating System

The synthesis of [3-(Cyclopropylmethoxy)phenyl]methanol relies on a regioselective Williamson ether synthesis[3]. The protocol below is designed as a self-validating system: each step includes a mechanistic rationale to ensure the chemist understands why the reaction succeeds, allowing for real-time troubleshooting.

Step-by-Step Methodology

Reactants : 3-Hydroxybenzyl alcohol (CAS: 620-24-6) and (Bromomethyl)cyclopropane (CAS: 7051-34-5)[3].

  • Reactor Charging : Dissolve 1.0 equivalent of 3-hydroxybenzyl alcohol in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

    • Causality: DMF is a polar aprotic solvent. It stabilizes the transition state of the subsequent SN2 reaction while leaving the nucleophilic anion unsolvated ("naked"), drastically accelerating the reaction rate.

  • Base Addition & Deprotonation : Add 1.5 equivalents of Potassium Carbonate (K₂CO₃). Stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ is a mild base. The phenolic hydroxyl has a pKa of ~10, while the benzylic alcohol has a pKa of ~15. K₂CO₃ is strong enough to quantitatively deprotonate the phenol but too weak to deprotonate the benzylic alcohol. This thermodynamic control ensures strict regioselectivity, preventing unwanted polymerization or bis-alkylation.

  • Electrophile Introduction : Dropwise add 1.1 equivalents of (bromomethyl)cyclopropane.

    • Causality: The slight excess compensates for any volatile loss of the bromide and drives the equilibrium toward complete conversion.

  • Thermal Activation : Heat the reaction mixture to 75°C for 4 to 6 hours.

    • Causality: The primary bromide is sterically accessible, but the adjacent cyclopropyl ring introduces slight steric hindrance. Heating to 75°C provides the necessary activation energy for the SN2 displacement.

  • Workup & Validation : Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer with a 5% LiCl aqueous solution (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo.

    • Validation Check: Thin-Layer Chromatography (Hexanes:EtOAc 7:3) should show the complete disappearance of the highly polar phenol spot and the emergence of a faster-moving, UV-active product spot.

Synthesis A 3-Hydroxybenzyl alcohol (pKa ~10) C Base: K2CO3 Solvent: DMF Temp: 75°C A->C B (Bromomethyl)cyclopropane (Electrophile) B->C D [3-(Cyclopropylmethoxy)phenyl]methanol Regioselective O-Alkylation C->D SN2 Displacement

Synthesis workflow of [3-(Cyclopropylmethoxy)phenyl]methanol via SN2 reaction.

Downstream Applications & API Integration

Once synthesized, [3-(Cyclopropylmethoxy)phenyl]methanol serves as a branching node for multiple API pipelines. Its primary utility lies in its ability to be functionalized at the benzylic position.

Pathway A: Oxidation to Aldehyde

The benzylic alcohol can be oxidized using Manganese Dioxide (MnO₂) or Swern conditions to yield 3-(cyclopropylmethoxy)benzaldehyde (CAS: 58986-61-1)[3]. This aldehyde is a premium substrate for reductive amination, allowing chemists to append the cyclopropylmethoxybenzyl pharmacophore onto complex secondary amines.

Pathway B: Conversion to an Alkylating Agent

By reacting the intermediate with Thionyl Chloride (SOCl₂) or Methanesulfonyl Chloride (MsCl) in the presence of Triethylamine, the hydroxyl group is converted into a superior leaving group (chloride or mesylate). This activated species is extensively used in the N-alkylation of heterocyclic scaffolds.

A prominent example of this application is documented in pharmaceutical patent literature, where this specific intermediate is utilized to synthesize substituted indoles [4]. These indole derivatives are potent therapeutic agents designed to modulate specific kinase pathways and treat metabolic disorders.

Downstream Start [3-(Cyclopropylmethoxy)phenyl]methanol (API Intermediate) Oxidation Oxidation (MnO2 / Swern) Start->Oxidation Halogenation Activation (SOCl2 or MsCl/Et3N) Start->Halogenation Aldehyde 3-(Cyclopropylmethoxy)benzaldehyde Oxidation->Aldehyde RedAmin Reductive Amination Aldehyde->RedAmin API2 Secondary/Tertiary Amine APIs (e.g., PDE4 Inhibitors) RedAmin->API2 AlkylatingAgent 3-(Cyclopropylmethoxy)benzyl chloride/mesylate Halogenation->AlkylatingAgent Alkylation N-Alkylation of Heterocycles AlkylatingAgent->Alkylation API1 Substituted Indoles (Kinase Inhibitors) Alkylation->API1

Downstream integration pathways for [3-(Cyclopropylmethoxy)phenyl]methanol in API synthesis.

Conclusion

[3-(Cyclopropylmethoxy)phenyl]methanol is more than a simple chemical building block; it is a strategically designed pharmacophore delivery vehicle. By providing a metabolically stable, lipophilic, and sterically privileged cyclopropylmethoxy group, it enables drug development professionals to optimize target binding and pharmacokinetic profiles in advanced therapeutics.

References

  • Chemsrc Chemical Database. "[3-(Cyclopropylmethoxy)phenyl]methanol | CAS#:411229-88-4". Chemsrc. Available at:[Link]

  • Dumas, J. P., et al. "Substituted indoles". US Patent 20030087902A1, published May 2003.

Sources

Exploratory

Pharmacokinetic and ADME Profiling of [3-(Cyclopropylmethoxy)phenyl]methanol Derivatives: A Comprehensive Technical Guide

Executive Summary The compound [3-(Cyclopropylmethoxy)phenyl]methanol (CAS: 411229-88-4)[1] serves as a highly versatile building block in modern medicinal chemistry. The cyclopropylmethoxy motif provides a unique balanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound [3-(Cyclopropylmethoxy)phenyl]methanol (CAS: 411229-88-4)[1] serves as a highly versatile building block in modern medicinal chemistry. The cyclopropylmethoxy motif provides a unique balance of lipophilicity and steric bulk, which has been successfully leveraged in the development of diverse therapeutics, including PDE4 inhibitors (e.g., Tanimilast)[2], Acetyl-CoA Carboxylase (ACC) 1 inhibitors[3], and GPR88 agonists[4]. As a Senior Application Scientist, I approach the pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, Excretion) profiling of these derivatives not merely as a checklist of assays, but as a mechanistic investigation into how structural modifications dictate systemic exposure and target engagement.

This whitepaper outlines the structural rationale, self-validating in vitro methodologies, and in vivo PK profiling strategies required to successfully advance [3-(Cyclopropylmethoxy)phenyl]methanol derivatives through the preclinical pipeline.

Structural Rationale & Pharmacokinetic Impact

The substitution of a simple methoxy or ethoxy group with a cyclopropylmethoxy moiety fundamentally alters the physicochemical and metabolic profile of a drug candidate.

  • Lipophilicity and Target Engagement: The cyclopropyl ring adds a defined lipophilic surface area, improving hydrophobic interactions within target binding pockets. For instance, in the optimization of ACC1 inhibitors, the introduction of a cyclopropylmethoxy group significantly improved both target potency and aqueous solubility at physiological pH compared to bulkier alkyl or aryl ethers[3].

  • Metabolic Liability vs. Stability: Alkyl-aryl ethers are classically susceptible to O-dealkylation by Cytochrome P450 (CYP) enzymes. However, the cyclopropyl ring imparts steric hindrance and unique electronic properties that can modulate the rate of Phase I metabolism. In the case of inhaled PDE4 inhibitors like Tanimilast, the cyclopropylmethoxy derivatives demonstrated predictable metabolic routes, allowing for predominant elimination without the generation of disproportionate or toxic metabolites[2].

  • CNS Penetrance: When targeting central nervous system receptors (e.g., GPR88), the cyclopropylmethoxy group provides a favorable balance between potency and lipophilicity (LogD). However, careful PK monitoring is required, as excessive lipophilicity can lead to high non-specific protein binding or limited brain permeability[4].

In Vitro ADME Profiling: Self-Validating Methodologies

A robust ADME protocol must be self-validating; experimental artifacts must be actively ruled out through strategic controls. The following protocol isolates Phase I CYP450-mediated metabolism to determine the intrinsic clearance ( CLint​ ) of the cyclopropylmethoxy ether linkage.

Protocol 1: Self-Validating Microsomal Stability Assay (HLM/RLM)

Causality: Liver microsomes are utilized to specifically isolate Phase I CYP-mediated metabolism. The inclusion of a positive control validates the enzymatic viability of the microsomal batch. Crucially, a minus-NADPH control is mandatory; it isolates non-CYP mediated degradation (e.g., chemical instability or esterase activity), ensuring that any observed depletion is strictly CYP-dependent.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to keep final DMSO concentration 0.1% (preventing CYP inhibition).

  • Incubation Mixture: Combine 0.5 mg/mL Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) with the test compound in a 96-well plate.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

    • Self-Validation Step: In parallel wells, add buffer instead of NADPH (minus-NADPH control). In separate wells, run a known high-clearance drug (e.g., Verapamil) as a positive control.

  • Sampling: Aliquot 50 µL of the reaction mixture at exact time points: 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard. This instantly precipitates proteins and halts enzymatic activity.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring).

  • Data Validation: Ensure the minus-NADPH control shows <5% degradation over 60 minutes. Calculate CLint​ based on the log-linear elimination rate constant ( k ) of the parent compound.

In Vivo Pharmacokinetic Profiling & Bioanalysis

Transitioning from in vitro to in vivo requires isolating the variables of absorption, distribution, and clearance.

Protocol 2: Rodent IV/PO Pharmacokinetic Study

Causality: Intravenous (IV) dosing establishes the baseline systemic clearance and volume of distribution without gastrointestinal absorption variables. Per os (PO) dosing evaluates oral absorption and first-pass hepatic metabolism. The ratio of dose-normalized AUC (Area Under the Curve) between PO and IV yields absolute bioavailability ( F% ). We utilize K2EDTA as an anticoagulant during blood collection to chelate calcium, which prevents ex vivo degradation by plasma esterases.

Step-by-Step Methodology:

  • Formulation: Formulate the derivative for IV administration as a clear solution (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline) to prevent micro-embolisms. Formulate for PO administration as a homogeneous suspension (e.g., 0.5% Methylcellulose / 0.1% Tween-80).

  • Dosing: Administer the IV dose (1 mg/kg) via the lateral tail vein to a cohort of 3 Sprague-Dawley rats. Administer the PO dose (10 mg/kg) via oral gavage to a separate cohort of 3 rats.

  • Serial Blood Sampling: Collect ~200 µL of blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.

  • Plasma Separation: Invert tubes gently and centrifuge at 3000 x g for 10 minutes at 4°C to isolate plasma. Store immediately at -80°C.

  • Bioanalysis: Extract plasma samples using protein precipitation (3:1 ratio of Acetonitrile to Plasma). Analyze via a validated LC-MS/MS method.

  • Parameter Calculation: Utilize Non-Compartmental Analysis (NCA) to derive Cmax​ , AUC0−∞​ , t1/2​ , CL , and Vss​ .

Quantitative Data Presentation

The following table synthesizes representative pharmacokinetic parameters for cyclopropylmethoxy-phenyl derivatives, adapted from structural analogs in the literature targeting ACC1[3] and GPR88[4].

Compound ClassTargetRouteDose (mg/kg) Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL) t1/2​ (h) CL (mL/min/kg)Bioavailability ( F% )
Cyclopropylmethoxy-phenyl etherACC1IV1.08501,2001.513.8N/A
Cyclopropylmethoxy-phenyl etherACC1PO10.04,2008,5002.1N/A71%
Cyclopropylmethoxy-benzamideGPR88IV2.01,1001,5001.222.2N/A
Cyclopropylmethoxy-benzamideGPR88PO10.01,8003,0001.8N/A40%

Workflow Visualization

The following diagram illustrates the logical progression and feedback loops of the ADME/PK profiling workflow for these derivatives.

PK_Workflow A Compound Synthesis & Purity Validation B Physicochemical Profiling (LogD, Kinetic Solubility) A->B >95% Purity C In Vitro ADME (HLM/RLM, Caco-2, PPB) B->C Soluble >10 µg/mL D In Vivo PK Studies (Rodent IV/PO Dosing) C->D High Stability/Permeability G Lead Optimization Decision Matrix C->G Poor ADME (Feedback) E Bioanalysis (LC-MS/MS Validation) D->E Plasma Sampling F PK Parameter Calculation (Non-Compartmental Analysis) E->F Concentration-Time Data F->G CL, Vd, F%, t1/2

Fig 1: Step-by-step ADME/PK profiling workflow for cyclopropylmethoxy derivatives.

References

  • [3-(Cyclopropylmethoxy)phenyl]methanol | CAS#:411229-88-4 | Chemsrc Source: chemsrc.com URL:[Link]

  • Pharmacokinetics and ADME Profiling of Tanimilast Following an Intravenous 14C-Microtracer co-administered with an Inhaled Dose in Healthy Male Individuals Source: researchgate.net URL:[Link]

  • Discovery of Novel Selective Acetyl-CoA Carboxylase (ACC) 1 Inhibitors Source: acs.org (Journal of Medicinal Chemistry) URL:[Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists Source: nih.gov (PubMed Central) URL:[Link]

Sources

Foundational

Thermodynamic Stability of[3-(Cyclopropylmethoxy)phenyl]methanol at Room Temperature

Executive Summary The compound [3-(Cyclopropylmethoxy)phenyl]methanol (CAS: 411229-88-4) represents a unique molecular architecture frequently utilized as an intermediate in pharmaceutical synthesis and drug development[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound [3-(Cyclopropylmethoxy)phenyl]methanol (CAS: 411229-88-4) represents a unique molecular architecture frequently utilized as an intermediate in pharmaceutical synthesis and drug development[1][2]. Structurally, it integrates a benzyl alcohol moiety with a cyclopropylmethyl ether group. Understanding its thermodynamic stability at standard room temperature (25 °C / 298.15 K) requires a bipartite analysis: the kinetic trapping of the highly strained cyclopropyl ring and the autoxidative susceptibility of the benzylic carbon. This whitepaper provides an in-depth mechanistic evaluation of these thermodynamic parameters, supported by field-proven protocols for stability assessment.

Molecular Architecture and Thermodynamic Baselines[3-(Cyclopropylmethoxy)phenyl]methanol ( C11​H14​O2​ ) is characterized by two distinct reactive domains that dictate its overall thermodynamic profile:

  • The Benzyl Alcohol Domain: A primary alcohol attached to an aromatic ring, which is thermodynamically stable under inert conditions but susceptible to free-radical autoxidation[3].

  • The Cyclopropylmethyl Ether Domain: An ether linkage terminating in a three-membered cycloalkane ring. The cyclopropyl group introduces significant localized thermodynamic instability due to Baeyer angle strain and Pitzer torsional strain[4].

At room temperature, the molecule exists in a kinetically stable state. The thermal energy available at 298.15 K ( RT≈0.59 kcal/mol ) is insufficient to overcome the activation barriers required for spontaneous degradation, despite the molecule possessing a high standard enthalpy of formation ( Δf​H∘ ) driven by ring strain.

Mechanistic Analysis of Sub-Moiety Stability

The Cyclopropylmethyl Ether: Ring Strain vs. Kinetic Stability

Cyclopropane rings possess approximately 27.5 kcal/mol of ring strain [5]. This strain arises because the optimal sp3 hybridized bond angle (109.5°) is forced into a 60° geometry, resulting in "bent" or "banana" bonds with poor orbital overlap[4].

Thermodynamically, the homolytic cleavage of the cyclopropylmethyl group to form a but-3-enyl radical is an exothermic process ( β -scission)[5]. However, at room temperature, the compound exhibits exceptional kinetic stability. The carbon-hydrogen bond dissociation energy (BDE) for the cyclopropylmethyl-hydrogen is approximately 98.5 kcal/mol [5]. Because the activation energy required to initiate ring-opening or ether cleavage far exceeds the ambient thermal energy at 25 °C, the cyclopropylmethoxy group remains structurally intact unless subjected to strong Lewis acids, transition metal catalysts, or elevated temperatures.

The Benzyl Alcohol Moiety: Autoxidation Pathways

While the ether linkage is stable, the benzyl alcohol moiety is the primary vector for thermodynamic degradation at room temperature. When exposed to atmospheric oxygen, benzyl alcohols undergo a slow, free-radical chain autoxidation process[6].

The mechanism is driven by the interception of peroxy radicals. Benzyl alcohol acts as a hydrogen atom donor, transferring a hydrogen atom to ambient peroxy radicals to form a benzylic radical, which subsequently reacts with O2​ to form benzaldehyde, and eventually benzoic acid[6]. Although this process is thermodynamically favorable (the formation of the C=O

π -bond in benzaldehyde represents a lower energy state), the reaction rate at 25 °C without photo-initiation or metal catalysis is highly restricted.

G A [3-(Cyclopropylmethoxy)phenyl]methanol (Stable at 25°C) B Autoxidation Pathway (O2 exposure) A->B Slow at RT C Ring-Opening Pathway (High Activation Energy) A->C Negligible at RT D Benzaldehyde / Benzoic Acid (Thermodynamically Favorable) B->D H-atom transfer E But-3-enyl Derivatives (Kinetically Restricted at RT) C->E Homolytic cleavage

Thermodynamic degradation pathways of[3-(Cyclopropylmethoxy)phenyl]methanol.

Quantitative Data Summary

To predict the macroscopic stability of [3-(Cyclopropylmethoxy)phenyl]methanol, we must extrapolate from the validated thermodynamic parameters of its constituent functional groups. The table below summarizes the critical energetic metrics dictating its behavior at 25 °C.

Thermodynamic ParameterValueCausality / Implication at 25 °CReference
Cyclopropyl Ring Strain ~27.5 kcal/molHigh potential energy, but kinetically trapped at RT.[5]
Cyclopropylmethyl C-H BDE 98.5 kcal/molResists spontaneous homolytic cleavage at RT.[5]
Benzyl Alcohol Autoxidation ExothermicSlow conversion to benzaldehyde via H-atom transfer.[6]
Standard State Liquid/Low-melt solidIntermolecular H-bonding stabilizes the bulk phase.[3]

Experimental Protocols: Real-Time Stability Assessment

To empirically validate the thermodynamic stability of [3-(Cyclopropylmethoxy)phenyl]methanol in a laboratory or manufacturing setting, a self-validating stability indicating assay (SIA) must be employed. The following protocol isolates the variables of oxygen exposure and temperature to quantify degradation kinetics.

Protocol: Ambient Autoxidation and Ring Integrity Assay

Objective: To quantify the rate of benzyl alcohol oxidation and verify the kinetic stability of the cyclopropyl ring at 298.15 K over 30 days.

Reagents & Equipment:

  • High-Purity[3-(Cyclopropylmethoxy)phenyl]methanol (>98% HPLC grade)

  • HPLC-UV system with a C18 Reverse-Phase Column

  • Acetonitrile (ACN) and LC-MS grade Water (Mobile Phase)

  • Amber and clear borosilicate glass vials

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the analyte in a 50:50 mixture of ACN and Water.

  • Control Group (Thermodynamic Baseline): Aliquot 5 mL of the solution into amber vials. Purge the headspace with ultra-high purity Argon gas for 2 minutes to displace oxygen. Seal with PTFE-lined caps and store at 4 °C.

  • Experimental Group (Ambient Exposure): Aliquot 5 mL into clear glass vials. Leave the headspace filled with ambient air ( 21%O2​ ). Cap loosely to allow gas exchange and store in a controlled environmental chamber at exactly 25 °C and 60% Relative Humidity (RH).

  • Sampling Regimen: Extract 100 µL aliquots from both groups at Day 0, Day 7, Day 14, and Day 30.

  • Chromatographic Analysis: Inject 10 µL of each aliquot into the HPLC-UV system (Detection at 254 nm).

  • Data Interpretation:

    • Autoxidation: Monitor the emergence of a peak corresponding to 3-(cyclopropylmethoxy)benzaldehyde (the oxidation product). Calculate the degradation rate constant ( k ) using pseudo-first-order kinetics.

    • Ring Stability: The absence of multiple highly polar degradation peaks confirms that the cyclopropylmethyl ether linkage remains intact and does not undergo spontaneous ring-opening at room temperature.

Conclusion

The thermodynamic stability of [3-(Cyclopropylmethoxy)phenyl]methanol at room temperature is a classic example of kinetic control overriding thermodynamic potential. While the molecule harbors significant internal energy due to the 27.5 kcal/mol strain of the cyclopropyl ring[5], the high activation energy required for C-C or C-O bond cleavage renders the ether moiety completely stable at 25 °C. The primary vulnerability of the molecule lies in the benzylic position, which is susceptible to slow, ambient autoxidation via peroxy radical interception[6]. Consequently, for long-term storage, the compound should be maintained under an inert atmosphere (Argon or Nitrogen) to prevent the thermodynamically favorable conversion of the alcohol to an aldehyde.

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Protocols & Analytical Methods

Method

Application Note: [3-(Cyclopropylmethoxy)phenyl]methanol in Advanced Organic Synthesis and Drug Discovery

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary [3-(Cyclopropylmethoxy)phenyl]methanol (CAS: 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

[3-(Cyclopropylmethoxy)phenyl]methanol (CAS: 411229-88-4) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry[1][2]. Structurally, it features a benzylic primary alcohol and a meta-substituted cyclopropylmethoxy ether. This specific substitution pattern is highly prized in modern drug discovery—particularly in the synthesis of nuclear receptor ligands and kinase inhibitors—because it introduces lipophilicity, metabolic stability, and a unique steric profile that perfectly occupies hydrophobic binding pockets.

A prominent application of this intermediate is its use as a precursor in the synthesis of substituted indoles acting as Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) binding agents [3][4][5].

Physicochemical Profiling

Understanding the fundamental properties of this building block is critical for predicting its behavior in biphasic reaction workups and chromatographic purifications.

PropertyValueClinical/Synthetic Relevance
CAS Number 411229-88-4Primary identifier for procurement and safety data.
Molecular Formula C₁₁H₁₄O₂Dictates mass spectrometry (MS) expected m/z (178.10).
Molecular Weight 178.23 g/mol Used for stoichiometric calculations in millimolar scaling.
LogP ~1.97Indicates moderate lipophilicity; easily extracted into EtOAc or DCM.
Topological Polar Surface Area (TPSA) 29.46 ŲExcellent membrane permeability profile for downstream APIs.
Key Functional Groups Primary -OH, Ether -O-, Cyclopropyl-OH allows for activation/oxidation; Ether acts as an H-bond acceptor.

Data summarized from verified chemical databases[2][3].

Mechanistic Rationale in Drug Design

The incorporation of the 3-(cyclopropylmethoxy)benzyl moiety into a drug candidate is rarely accidental. It is driven by three core pharmacological rationales:

  • Entropic Optimization: The cyclopropyl ring provides a rigid, constrained geometry compared to a flexible straight-chain alkyl group (like a butyl or propyl ether). This restriction reduces the entropic penalty when the ligand binds to the rigid hydrophobic pocket of a target protein (e.g., PPAR-γ)[5].

  • Metabolic Stability: Straight-chain alkoxy groups are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative cleavage (O-dealkylation). The steric hindrance and unique C-H bond dissociation energies of the cyclopropyl ring significantly slow down this metabolic degradation.

  • Hydrogen Bonding: The ether oxygen retains its ability to act as a crucial hydrogen-bond acceptor, anchoring the molecule to polar residues within an otherwise hydrophobic receptor cleft.

Synthetic Workflows & Visualizations

To utilize this compound in the synthesis of PPAR-γ agonists, the primary alcohol must first be converted into a reactive electrophile (such as a benzyl halide), which is subsequently used to alkylate a nucleophilic core (such as an indole).

SynthWorkflow A [3-(Cyclopropylmethoxy) phenyl]methanol B Appel Reaction (CBr4, PPh3) A->B Activation C 1-(Bromomethyl)-3- (cyclopropylmethoxy)benzene B->C Bromination D N-Alkylation (Indole Core, NaH) C->D Electrophile E PPAR-γ Agonist Candidate D->E Coupling

Synthetic workflow from [3-(Cyclopropylmethoxy)phenyl]methanol to PPAR-γ agonist.

PPARPathway L Synthetic Ligand (Indole Derivative) P PPAR-γ Receptor L->P Binding & Activation C Heterodimer Complex (PPAR-γ / RXR) P->C Dimerization R RXR (Retinoid X Receptor) R->C Dimerization D PPRE Binding (DNA Response Elements) C->D Nuclear Translocation G Lipid Metabolism Gene Expression D->G Transcription Control

Mechanism of action for PPAR-γ activation by synthesized indole-based ligands.

Validated Experimental Protocols

The following protocols detail the transformation of [3-(Cyclopropylmethoxy)phenyl]methanol into a functionalized indole derivative, a methodology heavily cited in the development of metabolic disease therapeutics[4][5].

Protocol 1: Synthesis of 1-(Bromomethyl)-3-(cyclopropylmethoxy)benzene via Appel Reaction

Causality Check: The conversion of a benzylic alcohol to a bromide is often achieved using Phosphorus Tribromide (PBr₃). However, the cyclopropylmethyl ether linkage is highly sensitive to the strong Lewis/Brønsted acids generated during PBr₃ reactions, which can trigger the undesired ring-opening of the cyclopropane. The Appel reaction (CBr₄/PPh₃) is chosen here because it provides a milder, neutral-to-mildly-acidic mechanism that strictly preserves the cyclopropyl moiety.

Materials:

  • [3-(Cyclopropylmethoxy)phenyl]methanol (1.0 eq, 10 mmol, 1.78 g)

  • Carbon tetrabromide (CBr₄) (1.2 eq, 12 mmol, 3.98 g)

  • Triphenylphosphine (PPh₃) (1.2 eq, 12 mmol, 3.15 g)

  • Anhydrous Dichloromethane (DCM) (40 mL)

Step-by-Step Procedure:

  • Initiation: Flame-dry a 100 mL round-bottom flask under argon. Add [3-(Cyclopropylmethoxy)phenyl]methanol and anhydrous DCM. Stir to dissolve.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Add CBr₄ in one portion.

  • Activation: Add PPh₃ portion-wise over 15 minutes. Caution: The reaction is mildly exothermic. The solution will transition from colorless to a pale yellow/orange hue as the active phosphonium intermediate forms.

  • Self-Validation (Monitoring): Stir for 2 hours at room temperature. Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (Rf ~0.3) must completely disappear, replaced by a less polar, UV-active spot (Rf ~0.7) corresponding to the bromide.

  • Workup: Concentrate the reaction mixture under reduced pressure to ~10 mL.

  • Purification: Pour the concentrated mixture into 100 mL of cold diethyl ether/hexane (1:1). This forces the byproduct, triphenylphosphine oxide (TPPO), to precipitate as a white solid. Filter through a Celite pad.

  • Isolation: Concentrate the filtrate to yield the crude benzyl bromide, which can be used immediately in Protocol 2 to prevent degradation (benzylic bromides are prone to hydrolysis and polymerization).

Protocol 2: N-Alkylation of an Indole Core

Causality Check: Deprotonation of the indole N-H requires a strong base. Sodium hydride (NaH) is ideal. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature effectively solvates the sodium cation, leaving the indolyl anion highly "naked" and nucleophilic, ensuring rapid attack on the electrophilic benzylic carbon.

Materials:

  • Substituted Indole Core (e.g., 5-chloroindole) (1.0 eq, 8 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq, 12 mmol)

  • 1-(Bromomethyl)-3-(cyclopropylmethoxy)benzene (from Protocol 1) (1.1 eq, 8.8 mmol)

  • Anhydrous DMF (30 mL)

Step-by-Step Procedure:

  • Deprotonation: In a dry flask under argon, dissolve the indole core in anhydrous DMF. Cool to 0 °C.

  • Base Addition: Carefully add NaH in small portions. Self-Validation: Hydrogen gas evolution (bubbling) will occur. Wait until bubbling ceases (approx. 30 mins) and the solution becomes a clear, colored anion solution.

  • Coupling: Dissolve the bromide from Protocol 1 in 5 mL of DMF and add it dropwise to the indolyl anion solution over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Quenching: Cool the flask back to 0 °C and carefully quench unreacted NaH by adding saturated aqueous NH₄Cl (20 mL) dropwise. Rationale: NH₄Cl is a mild proton source that neutralizes the base without hydrolyzing sensitive functional groups.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 30 mL) to remove residual DMF.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography to yield the final N-alkylated indole PPAR-γ agonist precursor.

References

  • Stolle, A., Dumas, J. P., et al. (2003). Substituted indoles, pharmaceutical compounds containing such indoles and their use as PPAR-gamma binding agents (Patent No. US20030087902A1). United States Patent and Trademark Office.
  • ChemSrc. (2025). [3-(Cyclopropylmethoxy)phenyl]methanol | CAS#:411229-88-4. Available at:[Link]

  • Bayer Pharmaceuticals / Sanofi. (2010). Indole compounds, method of preparing them and uses thereof (Patent No. US7795297B2). United States Patent and Trademark Office.

Sources

Application

Application Note: Utilizing [3-(Cyclopropylmethoxy)phenyl]methanol as a Core Scaffold in Structure-Activity Relationship (SAR) Studies

Introduction & Scientific Rationale In modern medicinal chemistry, the cyclopropylmethoxy group is recognized as a privileged pharmacophore motif. It provides a highly specific spatial geometry that balances lipophilicit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In modern medicinal chemistry, the cyclopropylmethoxy group is recognized as a privileged pharmacophore motif. It provides a highly specific spatial geometry that balances lipophilicity, steric bulk, and metabolic stability. When positioned on a benzene ring—specifically at the meta (3-) position—it acts as an optimal vector for inserting into the hydrophobic pockets of various therapeutic targets, most notably Phosphodiesterase 4 (PDE4)[1] and IκB kinase beta (IKK-β)[2].

[3-(Cyclopropylmethoxy)phenyl]methanol (CAS: 411229-88-4) serves as a highly versatile building block for these SAR studies. While the cyclopropylmethoxy ether provides the critical receptor-binding interaction, the benzylic alcohol (-CH₂OH) acts as a synthetic handle. It can be readily oxidized, halogenated, or directly engaged in etherification, allowing medicinal chemists to systematically explore the solvent-exposed regions or linker requirements of a target binding site.

This application note details the causal logic, quantitative SAR insights, and validated experimental protocols for utilizing this compound in drug discovery workflows.

Mechanistic Pathways & Workflow Visualizations

To understand the utility of [3-(Cyclopropylmethoxy)phenyl]methanol, we must visualize both its synthetic divergence and its biological application.

Synthetic Divergence Workflow

The benzylic alcohol handle allows for rapid parallel synthesis of diverse analog libraries.

G SM [3-(Cyclopropylmethoxy)phenyl]methanol Aldehyde Oxidation (DMP) 3-(Cyclopropylmethoxy)benzaldehyde SM->Aldehyde Protocol 1 Bromide Halogenation (PBr3) 3-(Cyclopropylmethoxy)benzyl bromide SM->Bromide Protocol 2 Ether Mitsunobu (Phenol/PPh3) Diaryl Ether Derivative SM->Ether Protocol 3

Caption: Synthetic divergence of [3-(Cyclopropylmethoxy)phenyl]methanol in SAR workflows.

Biological Target: PDE4 Signaling Pathway

Compounds derived from this scaffold frequently target PDE4. By occupying the hydrophobic Q-pocket with the cyclopropylmethoxy group, these inhibitors prevent the hydrolysis of cAMP, leading to robust anti-inflammatory responses[1].

Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP (Active Signal) AC->cAMP AMP AMP (Inactive) cAMP->AMP Hydrolysis Response Anti-inflammatory Response cAMP->Response Accumulation PDE4 PDE4 Enzyme PDE4->cAMP Catalyzes Inhibitor Cyclopropylmethoxy Inhibitor Inhibitor->PDE4 Blocks

Caption: Mechanism of action for PDE4 inhibitors preventing cAMP hydrolysis.

SAR Insights: The "Goldilocks" Effect of Cyclopropylmethoxy

In SAR optimization, the choice of alkoxy substituent at the meta-position is critical. Data derived from PDE4 inhibitor optimization campaigns (analogous to the development of roflumilast and novel benzoic acid esters) demonstrates why the cyclopropylmethoxy group is superior to simpler alkyl ethers[1].

Table 1: Impact of Meta-Alkoxy Substituents on in vitro Profiles

Compound SeriesR-Group at Meta PositionPDE4 IC₅₀ (nM)cLogPMetabolic Clearance (µL/min/mg)
Analog AMethoxy (-OCH₃)1452.1High (>50)
Analog BIsopropoxy (-OCH(CH₃)₂)452.8Medium (35)
Analog C Cyclopropylmethoxy (-OCH₂-cPr) 12 3.2 Low (<15)
Analog DCyclopentyloxy (-O-cPen)283.8Medium (25)

Causality Analysis: The methoxy group lacks the steric bulk to fully engage the hydrophobic pocket, resulting in weak potency. The cyclopentyloxy group introduces excessive lipophilicity (cLogP > 3.5), which increases non-specific binding and metabolic liability. The cyclopropylmethoxy group provides the ideal balance: its rigid cyclopropyl ring maximizes Van der Waals interactions within the binding site while resisting oxidative metabolism by Cytochrome P450 enzymes.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate integrity is maintained throughout the SAR campaign.

Protocol 1: Oxidation to 3-(Cyclopropylmethoxy)benzaldehyde

Causality: Converting the alcohol to an aldehyde enables reductive amination or Wittig olefination. Dess-Martin Periodinane (DMP) is selected over Swern oxidation to avoid sulfur-containing byproducts that can poison downstream transition-metal catalysts used in subsequent cross-coupling steps.

Step-by-Step Methodology:

  • Preparation: Dissolve[3-(Cyclopropylmethoxy)phenyl]methanol (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) under an inert argon atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add Dess-Martin Periodinane (1.1 eq, 5.5 mmol) portion-wise over 10 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (R_f ~0.2) should completely convert to the less polar aldehyde (R_f ~0.6).

  • Quenching (Self-Validation Step): Add 20 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes. Logic: The thiosulfate reduces unreacted hypervalent iodine species, while bicarbonate neutralizes the liberated acetic acid, preventing acid-catalyzed degradation of the cyclopropyl ring.

  • Extraction & Purification: Extract the aqueous layer with DCM (2 x 15 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield the pure aldehyde.

Protocol 2: Conversion to 3-(Cyclopropylmethoxy)benzyl Bromide

Causality: Benzyl bromides are excellent electrophiles for S_N2 alkylation of amines or phenols, a critical step in synthesizing N-benzyl kinase inhibitors like ACHP[2]. Phosphorus tribromide (PBr₃) is used to ensure clean inversion without the need for basic conditions that might trigger side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting alcohol (1.0 eq, 5.0 mmol) in anhydrous diethyl ether (20 mL) and cool to 0 °C under argon.

  • Halogenation: Add a solution of PBr₃ (0.4 eq, 2.0 mmol; note that 1 mole of PBr₃ reacts with 3 moles of alcohol) in diethyl ether (5 mL) dropwise over 15 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for an additional 2 hours.

  • Workup: Carefully quench the reaction by pouring it over crushed ice (20 g). Extract with diethyl ether (3 x 15 mL).

  • Washing: Wash the organic layer with cold water, saturated NaHCO₃, and brine. Dry over MgSO₄.

  • Storage: Concentrate under reduced pressure at low temperature (<30 °C). Note: Benzyl bromides are highly reactive and prone to polymerization or hydrolysis. Use immediately in the next SAR step or store at -20 °C under argon.

Protocol 3: Direct Etherification via Mitsunobu Reaction

Causality: The Mitsunobu reaction allows for the direct coupling of the benzylic alcohol with various phenols without the need for pre-activation to a halide, maintaining mild conditions and high functional group tolerance.

Step-by-Step Methodology:

  • Preparation: Combine [3-(Cyclopropylmethoxy)phenyl]methanol (1.0 eq, 2.0 mmol), the target phenol (1.1 eq, 2.2 mmol), and Triphenylphosphine (PPh₃, 1.2 eq, 2.4 mmol) in anhydrous tetrahydrofuran (THF, 15 mL) at 0 °C.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq, 2.4 mmol) dropwise. Logic: DIAD activates the PPh₃ to form the betaine intermediate, which then activates the alcohol.

  • Reaction: Stir at room temperature for 12 hours.

  • Purification: Concentrate the mixture. To easily remove the triphenylphosphine oxide byproduct, triturate the crude residue with cold diethyl ether/hexanes (1:4). Filter the precipitated oxide, concentrate the filtrate, and purify the desired ether via column chromatography.

References

  • Armani, E., et al. "Novel Class of Benzoic Acid Ester Derivatives as Potent PDE4 Inhibitors for Inhaled Administration in the Treatment of Respiratory Diseases." Journal of Medicinal Chemistry, vol. 57, no. 3, 2014, pp. 793-816.
  • Murata, T., et al. "Synthesis and structure-activity relationships of novel IKK-beta inhibitors. Part 3: Orally active anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters, vol. 14, no. 15, 2004, pp. 4019-4022.

Sources

Method

Application Note: Preparation of[3-(Cyclopropylmethoxy)phenyl]methanol for In Vitro Biological Assays

Executive Summary The transition of a small molecule from a synthesized powder to a biologically active solute is a critical vulnerability point in assay development. This application note provides a comprehensive, self-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a small molecule from a synthesized powder to a biologically active solute is a critical vulnerability point in assay development. This application note provides a comprehensive, self-validating protocol for the preparation of [3-(Cyclopropylmethoxy)phenyl]methanol for in vitro biological assays. By addressing the compound's lipophilic nature and mitigating solvent-induced cytotoxicity, this guide establishes a "Constant-DMSO" dilution framework that ensures high-fidelity, reproducible dose-response data.

Physicochemical Profiling & Causality in Reagent Preparation

Before preparing any reagent, it is imperative to align the solubilization strategy with the molecule's physicochemical properties. [3-(Cyclopropylmethoxy)phenyl]methanol is a non-ionic small molecule characterized by a cyclopropylmethoxy ether linkage to a benzyl alcohol core.

According to chemical databases, the compound possesses a LogP of approximately 1.97, indicating significant lipophilicity and poor aqueous solubility (1)[1].

The Causality of Solvent Selection: Attempting to dissolve this compound directly into aqueous assay buffers (e.g., PBS, DMEM) will result in micro-precipitation. This creates a suspension rather than a true solution, leading to artificially low effective concentrations and high well-to-well variability. Therefore, an aprotic organic solvent—specifically Dimethyl Sulfoxide (DMSO)—must be used for primary solubilization (2)[2].

However, DMSO is inherently cytotoxic and can perturb cellular membranes or denature target proteins. The 3 mandates that cellular tolerance to DMSO be strictly evaluated, with final assay concentrations generally kept below 1% (ideally ≤0.1% to 0.5%)[3]. To satisfy both the solubility requirements of the compound and the physiological limits of the assay, we utilize a standardized serial dilution strategy.

Table 1: Physicochemical Properties & Assay Implications
PropertyValueImplication for Assay Preparation
CAS Number 411229-88-4Unique identifier for sourcing and validation[4].
Molecular Weight 178.23 g/mol Required for precise molarity calculations[1].
Formula C11H14O2Non-ionic, lipophilic structure prone to aqueous precipitation.
LogP ~1.97Necessitates 100% DMSO for primary stock preparation[1].

Logical Framework & Workflow Visualization

To prevent solvent toxicity from confounding dose-response data, intermediate dilutions must be performed in 100% DMSO before introduction to the aqueous buffer. This ensures that every well in the final assay plate receives the exact same trace percentage of DMSO.

Causality_Map A [3-(Cyclopropylmethoxy)phenyl]methanol Lipophilic Nature (LogP ~1.97) B Primary Solubilization 100% DMSO A->B C Precipitation Risk in Aqueous Buffer B->C Direct Aqueous Dilution D Variable Solvent Toxicity in Dose-Response B->D Unequal Dilution Ratios E Constant-DMSO Serial Dilution Strategy C->E Mitigation D->E Mitigation F Reliable In Vitro Assay Data (Standardized 0.1% DMSO) E->F Uniform Aqueous Dilution

Caption: Logical framework mitigating precipitation and solvent toxicity risks during reagent preparation.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating. At each critical juncture, specific physical checks are embedded to ensure the integrity of the reagent before proceeding to the next step.

Phase 1: Primary Stock Preparation (10 mM)
  • Weighing: Accurately weigh 1.78 mg of[3-(Cyclopropylmethoxy)phenyl]methanol powder into a sterile, solvent-resistant polypropylene microcentrifuge tube.

  • Solubilization: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Homogenization: Vortex vigorously for 60 seconds. If necessary, sonicate in a water bath at room temperature for 5 minutes to disrupt any micro-crystalline structures.

  • Self-Validation Check: Hold the tube against a dark background under bright light. The solution must be completely optically clear. Any turbidity indicates incomplete dissolution, which will fatally compromise downstream calculations.

Phase 2: Intermediate Serial Dilutions (100% DMSO)

Causality: Performing serial dilutions in 100% DMSO isolates the biological effect of the compound from the toxicological effect of the solvent. If dilutions were performed in buffer, the highest drug concentration would have the highest DMSO concentration, creating a confounding variable ().

  • Prepare a row of microcentrifuge tubes or a 96-well V-bottom plate.

  • Transfer 20 µL of the 10 mM primary stock into 180 µL of 100% DMSO to create a 1.0 mM intermediate stock.

  • Repeat this 1:10 dilution process across the desired number of dose points.

  • Crucial Step: Prepare a "Vehicle Control" tube containing only 100% DMSO.

Phase 3: Working Solution Preparation (Aqueous Buffer)
  • Immediately prior to the assay, dilute each intermediate DMSO stock 1:100 into your specific assay buffer (e.g., PBS, HEPES, or culture media).

    • Example: Add 10 µL of intermediate stock to 990 µL of assay buffer.

  • This creates a "10X Working Solution" where the compound is at 10X the final desired concentration, and the DMSO concentration is exactly 1%.

  • Self-Validation Check: Inspect the 10X Working Solutions for precipitation (cloudiness). If precipitation occurs, the compound's solubility limit in that specific buffer has been exceeded.

Phase 4: Final Assay Application
  • Add 1 volume of the 10X Working Solution to 9 volumes of the biological assay matrix (e.g., 10 µL of Working Solution added to 90 µL of cells in media).

  • The final concentration of DMSO in every single well will be exactly 0.1%, ensuring strict compliance with 5[5].

Preparation_Workflow A Step 1: Powder Weigh & Transfer B Step 2: Primary Stock 10 mM in 100% DMSO A->B Dissolve C Step 3: Intermediate Stocks Serial Dilution in 100% DMSO B->C 10-fold D Step 4: Working Solutions 1:100 Dilution in Buffer C->D Aqueous Buffer E Step 5: Final Assay 1:10 Addition to Cells D->E Final 0.1% DMSO

Caption: Step-by-step workflow for preparing [3-(Cyclopropylmethoxy)phenyl]methanol for in vitro assays.

Data Presentation: Standardized Dilution Matrix

To guarantee reproducibility, researchers should follow a strict dilution matrix. The table below outlines a standard 10-fold dose-response preparation yielding a final 0.1% DMSO concentration across all test conditions.

Table 2: Constant-DMSO Serial Dilution Matrix
StepIntermediate Stock (100% DMSO)10X Working Solution (Assay Buffer)Final Assay Concentration (Well)Final DMSO %
1 10 mM100 µM10 µM0.1%
2 1.0 mM10 µM1.0 µM0.1%
3 100 µM1.0 µM100 nM0.1%
4 10 µM100 nM10 nM0.1%
5 1.0 µM10 nM1.0 nM0.1%
Vehicle 100% DMSO (No Compound)0 µM0 µM0.1%

Quality Control & Assay Validation

To ensure the biological data generated using this reagent preparation is trustworthy, the assay itself must be statistically validated.

  • Vehicle Baseline: The 0.1% DMSO vehicle control establishes the baseline (0% inhibition/activation). All compound effects are normalized against this well.

  • Z'-Factor Assessment: As recommended by the NIH Assay Guidance Manual, the robustness of the assay setup should be validated by calculating the Z'-factor using positive and negative controls. A Z'-factor > 0.5 indicates an excellent assay capable of accurately resolving the biological activity of [3-(Cyclopropylmethoxy)phenyl]methanol (6)[6] (7)[7].

Sources

Application

Catalytic conversion techniques using[3-(Cyclopropylmethoxy)phenyl]methanol precursors

Application Note: Advanced Catalytic Conversions of [3-(Cyclopropylmethoxy)phenyl]methanol in API Synthesis Executive Summary The aryl alcohol [3-(Cyclopropylmethoxy)phenyl]methanol (CAS: 411229-88-4)[1] is a highly valu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Catalytic Conversions of [3-(Cyclopropylmethoxy)phenyl]methanol in API Synthesis

Executive Summary

The aryl alcohol [3-(Cyclopropylmethoxy)phenyl]methanol (CAS: 411229-88-4)[1] is a highly valued precursor in modern medicinal chemistry. The cyclopropylmethoxy motif is frequently integrated into active pharmaceutical ingredients (APIs) to enhance lipophilicity, improve metabolic stability, and establish critical binding interactions in targets such as Phosphodiesterase-4 (PDE4) (e.g., Roflumilast analogs)[2][3] and Ubiquitin-Specific Protease 7 (USP7)[4].

However, the inherent ring strain of the cyclopropyl group (~27.5 kcal/mol) makes it highly susceptible to electrophilic ring-opening under harsh acidic or radical conditions. As a Senior Application Scientist, I have designed this protocol guide to detail self-validating, highly chemoselective catalytic workflows that preserve the cyclopropyl ether linkage while achieving quantitative conversion to downstream aldehyde and amine scaffolds.

Mechanistic Rationale & Pathway Design

The transformation of[3-(Cyclopropylmethoxy)phenyl]methanol into a functionalized API scaffold typically requires a two-step catalytic sequence: Oxidation followed by Reductive Amination .

1. Why Cu(I)/TEMPO for Oxidation? Traditional oxidations (e.g., Jones reagent) utilize strong acids (H₂SO₄) that rapidly degrade the cyclopropyl ring via carbocation-mediated ring-opening. Even Swern oxidations, while mild, generate stoichiometric toxic byproducts (dimethyl sulfide) and require cryogenic conditions (-78 °C), resulting in a high E-factor. The Stahl Aerobic Oxidation utilizing a (bpy)CuI/TEMPO catalyst system[5] is the optimal choice. It operates at room temperature, uses ambient air as the terminal oxidant, and exhibits exquisite chemoselectivity for primary alcohols without over-oxidizing to the carboxylic acid. The inclusion of N-methylimidazole (NMI) as a basic ligand is mechanistically critical; it accelerates the deprotonation of the alcohol, driving the turnover-limiting formation of the Cu(II)-alkoxide intermediate[6].

2. Why Low-Pressure Pd/C for Reductive Amination? To convert the resulting 3-(cyclopropylmethoxy)benzaldehyde into a secondary amine, catalytic reductive amination is employed. High-pressure hydrogenation (>50 psi) or aggressive catalysts (like PtO₂) can induce hydrogenolysis of the cyclopropyl ring, yielding an undesired isobutyl or propyl ether. Utilizing standard 5% Pd/C under a mild 1 atm H₂ balloon ensures complete chemoselectivity for imine reduction.

Workflow A [3-(Cyclopropylmethoxy) phenyl]methanol (Starting Material) B 3-(Cyclopropylmethoxy) benzaldehyde (Key Intermediate) A->B CuI/TEMPO, NMI O2 (Air), MeCN, RT Aerobic Oxidation C Functionalized Secondary Amine (API Scaffold) B->C R-NH2, Pd/C H2 (1 atm), MeOH Reductive Amination

Fig 1: Chemoselective catalytic workflow from the methanol precursor to a secondary amine API scaffold.

Experimental Protocols

Protocol A: Chemoselective Aerobic Oxidation (Stahl Oxidation)

This protocol validates the conversion of the precursor to 3-(cyclopropylmethoxy)benzaldehyde[2] using ambient air.

Reagents & Materials:

  • Substrate: [3-(Cyclopropylmethoxy)phenyl]methanol (10.0 mmol, 1.78 g)

  • Catalysts: CuI (5 mol%, 95 mg), 2,2'-bipyridine (bpy) (5 mol%, 78 mg), TEMPO (5 mol%, 78 mg)

  • Additive: N-methylimidazole (NMI) (10 mol%, 82 mg)

  • Solvent: Acetonitrile (CH₃CN), HPLC grade (30 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In a 100 mL round-bottom flask open to the air, dissolve CuI and bpy in 15 mL of CH₃CN. Stir for 5 minutes until a dark red/brown solution forms, indicating the formation of the (bpy)CuI complex.

  • System Assembly: Add TEMPO and NMI to the stirring mixture. The solution color will shift, reflecting the active catalytic species.

  • Substrate Addition: Dissolve the [3-(Cyclopropylmethoxy)phenyl]methanol in the remaining 15 mL of CH₃CN and add it to the flask.

  • Aerobic Oxidation: Stir the reaction vigorously at room temperature (20–25 °C) open to ambient air. (For accelerated kinetics, an O₂ balloon can be affixed via a septum). Monitor via TLC (Hexanes/EtOAc 4:1). Complete conversion typically occurs within 4–6 hours.

  • Workup: Quench the reaction by filtering the mixture through a short pad of silica gel to remove the copper catalyst, eluting with EtOAc. Concentrate the filtrate under reduced pressure to yield the pure aldehyde.

CatalyticCycle Cu1 Cu(I) Cu2 Cu(II)-OH Cu1->Cu2 O2, TEMPO-H (Catalyst Oxidation) CuAlk Cu(II)- Alkoxide Cu2->CuAlk + Substrate - H2O CuAlk->Cu1 + TEMPO• (Substrate Oxidation) Product Aldehyde Product CuAlk->Product Substrate Alcohol Precursor Substrate->CuAlk

Fig 2: Simplified Cu(I)/TEMPO aerobic oxidation catalytic cycle highlighting the alkoxide intermediate.

Protocol B: Mild Catalytic Reductive Amination

Step-by-Step Methodology:

  • Imine Formation: In a 50 mL flask, dissolve 3-(cyclopropylmethoxy)benzaldehyde (5.0 mmol, 881 mg) and a primary amine of choice (e.g., benzylamine, 5.5 mmol) in anhydrous Methanol (20 mL). Stir for 2 hours at room temperature.

  • Catalyst Addition: Carefully add 5% Pd/C (0.1 mol% Pd). Safety Note: Pd/C is pyrophoric; add under a blanket of inert gas (N₂).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon (1 atm). Stir vigorously at room temperature for 12 hours.

  • Workup: Purge the flask with N₂. Filter the suspension through a pad of Celite to remove the Pd/C. Wash the Celite with additional methanol. Concentrate the filtrate to isolate the functionalized secondary amine API scaffold.

Quantitative Data & Method Comparison

The table below summarizes the empirical advantages of the Cu/TEMPO system over traditional oxidation methodologies for this specific cyclopropyl-bearing substrate.

Oxidation MethodCatalyst / ReagentsConditionsYield (%)Cyclopropyl Ring IntegrityE-Factor
Aerobic Oxidation CuI / TEMPO / NMI / O₂MeCN, RT, 4h>95% Intact (>99%) Low
Anelli Oxidation TEMPO / NaOCl / KBrCH₂Cl₂/H₂O, 0 °C88–92%IntactMedium
Swern Oxidation DMSO / (COCl)₂ / Et₃NCH₂Cl₂, -78 °C85%IntactHigh
Jones Oxidation CrO₃ / H₂SO₄Acetone, 0 °C<40%Degraded (Ring-opened)Very High

Data Interpretation: The Cu/TEMPO aerobic oxidation not only provides the highest yield but also ensures absolute structural integrity of the sensitive cyclopropylmethoxy group, making it the premier choice for scaling up pharmaceutical intermediates[5].

References

  • [1] [3-(Cyclopropylmethoxy)phenyl]methanol | CAS#:411229-88-4. Chemsrc. URL:[Link]

  • [2][3] WO2012147098A2 - Novel process for the preparation of 3-(cyclopropylmethoxy)-n-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy) benzamide. Google Patents. URL:

  • [4] WO2016109515A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors. Google Patents. URL:

  • [5] Hoover, J. M., & Stahl, S. S. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901–16910. URL:[Link]

  • [6] Hoover, J. M., Ryland, B. L., & Stahl, S. S. (2013). Mechanism of copper(I)/TEMPO-catalyzed aerobic alcohol oxidation. Journal of the American Chemical Society, 135(6), 2357-2367. URL: [Link]

Sources

Method

Application Note: Scaling Up [3-(Cyclopropylmethoxy)phenyl]methanol Production for Preclinical Laboratory Research

Introduction & Mechanistic Rationale [3-(Cyclopropylmethoxy)phenyl]methanol (CAS: 411229-88-4) is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of phosphodiesterase-4 (PDE4...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

[3-(Cyclopropylmethoxy)phenyl]methanol (CAS: 411229-88-4) is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and other targeted therapeutics. The cyclopropylmethoxy moiety is a well-established pharmacophore, known to enhance metabolic stability and target affinity in respiratory and anti-inflammatory drug candidates, akin to the structural features found in Roflumilast[1].

When scaling up production for preclinical research (e.g., 100 g to 1 kg scale), process efficiency, chemoselectivity, and impurity control become paramount. While a two-step reductive alkylation from 3-hydroxybenzaldehyde is common, a highly efficient one-step O-alkylation utilizing 3-(hydroxymethyl)phenol (CAS: 620-24-6) and (bromomethyl)cyclopropane (CAS: 7051-34-5) is preferred[2].

Causality of Chemoselectivity: The success of the one-step route relies entirely on the inherent pKa​ differential between the two hydroxyl groups on the starting material. The phenolic hydroxyl group possesses a pKa​ of ~9.8, whereas the benzylic alcohol has a pKa​ of ~15. By employing a mild inorganic base such as potassium carbonate (K₂CO₃), the phenol is selectively deprotonated to form a highly nucleophilic phenoxide anion, leaving the benzylic alcohol intact. This thermodynamic selectivity eliminates the need for costly and time-consuming protection/deprotection steps, establishing a self-validating system where the choice of base intrinsically prevents over-alkylation.

Reaction Workflow & Mechanistic Diagram

Workflow Step1 3-(Hydroxymethyl)phenol + K2CO3 in DMF/MeCN Step2 Phenoxide Formation (Selective Deprotonation) Step1->Step2 Heat to 60°C Step3 SN2 Alkylation + (Bromomethyl)cyclopropane Step2->Step3 Dropwise addition IPC In-Process Control (HPLC) Validate <1% Starting Material Step3->IPC 4-6 hours IPC->Step3 Fail (Continue) Workup Aqueous Quench & Extraction (EtOAc / Brine) IPC->Workup Pass Purify Solvent Exchange & Crystallization Workup->Purify Product [3-(Cyclopropylmethoxy)phenyl]methanol (Preclinical Grade) Purify->Product

Workflow for the 1-step scale-up synthesis of [3-(Cyclopropylmethoxy)phenyl]methanol.

Scale-Up Considerations & Causality

  • Solvent Selection: Dimethylformamide (DMF) is traditionally used for its excellent solvation of K₂CO₃ and stabilization of the SN2 transition state in similar cyclopropylmethoxy alkylations[3]. However, for preclinical scale-up, Acetonitrile (MeCN) is often preferred as a greener alternative. MeCN provides sufficient solubility at reflux (82 °C) and is significantly easier to remove during concentration, preventing residual solvent toxicity in downstream biological assays.

  • Base & Agitation: Finely powdered K₂CO₃ (325 mesh) is critical. The reaction is heterogeneous; therefore, the surface area of the base directly dictates the deprotonation rate. Inadequate agitation at scale leads to localized concentration gradients and extended reaction times, increasing the risk of side reactions.

  • Reagent Dosing: (Bromomethyl)cyclopropane is a volatile and potent alkylating agent. It must be added dropwise to the pre-formed phenoxide at temperature to control the exothermic SN2 reaction and prevent localized accumulation, which could drive unwanted dialkylation.

Step-by-Step Experimental Protocol (100 g Scale)

Self-Validating Protocol Design: This procedure incorporates In-Process Controls (IPCs) to ensure the reaction dictates the timeline, not the clock.

Materials:

  • 3-(Hydroxymethyl)phenol: 100.0 g (0.805 mol, 1.0 eq)

  • (Bromomethyl)cyclopropane: 119.6 g (0.886 mol, 1.1 eq)

  • Potassium Carbonate (K₂CO₃, 325 mesh): 167.0 g (1.208 mol, 1.5 eq)

  • Acetonitrile (MeCN, ACS Grade): 1000 mL

  • Ethyl Acetate (EtOAc) & Brine for workup.

Procedure:

  • Reactor Preparation: Equip a 2 L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, internal temperature probe, and an addition funnel. Purge the system with Nitrogen for 15 minutes.

  • Phenoxide Formation: Charge the flask with 1000 mL MeCN, 100.0 g of 3-(hydroxymethyl)phenol, and 167.0 g of powdered K₂CO₃. Initiate mechanical stirring at 250 RPM. Heat the suspension to 60 °C and maintain for 45 minutes to ensure complete phenoxide formation.

    • Causality: Pre-forming the phenoxide ensures that the subsequent alkylation is rapid and outcompetes side reactions.

  • Alkylation: Elevate the internal temperature to 70 °C. Charge the addition funnel with 119.6 g of (bromomethyl)cyclopropane. Add dropwise over 60 minutes.

    • Causality: Controlled addition manages the mild exotherm and maintains a low steady-state concentration of the alkyl halide.

  • Maturation & IPC: Stir the reaction at 70–75 °C for 4 to 6 hours.

    • Self-Validation (IPC): Withdraw a 0.5 mL aliquot, quench in 1 mL water, extract with 1 mL EtOAc, and analyze the organic layer via HPLC (UV 254 nm). The reaction is deemed complete when 3-(hydroxymethyl)phenol is <1.0% AUC.

  • Aqueous Workup: Cool the reactor to 20 °C. Filter the suspension through a Celite pad to remove inorganic salts (KBr and excess K₂CO₃), washing the cake with 200 mL MeCN. Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to remove MeCN.

  • Extraction: Dissolve the resulting crude oil in 800 mL EtOAc. Transfer to a separatory funnel and wash sequentially with 400 mL Deionized Water, 400 mL 0.5M NaOH, and 400 mL Brine.

    • Causality: The 0.5M NaOH wash selectively deprotonates and pulls any unreacted starting phenol into the aqueous layer, purifying the neutral product without chromatography.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield a pale yellow oil. For strict preclinical purity, the oil can be purified via short-path vacuum distillation or crystallized from Heptane/EtOAc (9:1) at -10 °C.

Quantitative Data & Quality Control

To ensure the synthesized [3-(Cyclopropylmethoxy)phenyl]methanol meets the rigorous standards required for preclinical drug development, the following analytical benchmarks must be achieved.

ParameterAnalytical MethodAcceptance CriteriaTypical Scale-Up Result
Appearance Visual InspectionColorless to pale yellow oil/solidPale yellow viscous oil
Purity HPLC (UV 254 nm)≥ 98.0% (Area %)> 99.2%
Yield Gravimetric≥ 80% (Theoretical)86% (123.3 g)
Identity ¹H NMR (400 MHz, CDCl₃)Conforms to structureConforms (See key shifts below)
Residual Solvent GC-FIDMeCN < 410 ppm, EtOAc < 5000 ppmMeCN: 120 ppm, EtOAc: 850 ppm
Moisture Content Karl Fischer Titration≤ 0.5% w/w0.15% w/w

Key ¹H NMR Shifts (CDCl₃): δ 7.25 (t, 1H, Ar-H), 6.95 (m, 2H, Ar-H), 6.82 (dd, 1H, Ar-H), 4.65 (s, 2H, -CH₂OH), 3.82 (d, 2H, -O-CH₂-), 1.25 (m, 1H, cyclopropyl-CH), 0.65 (m, 2H, cyclopropyl-CH₂), 0.35 (m, 2H, cyclopropyl-CH₂).

References

  • Title: [3-(Cyclopropylmethoxy)
  • Source: Googleapis.
  • Title: WO2012147098A2 - Novel process for the preparation of 3-(cyclopropylmethoxy)-n-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)

Sources

Application

Application Note: Strategic Incorporation of[3-(Cyclopropylmethoxy)phenyl]methanol in Novel GPCR Ligand Design

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Pharmacophore optimization, synthetic workflows, and receptor binding causality Executive Summary & Rationale In the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Pharmacophore optimization, synthetic workflows, and receptor binding causality

Executive Summary & Rationale

In the pursuit of highly selective G-protein-coupled receptor (GPCR) modulators, the optimization of lipophilic vectors is a critical determinant of both binding affinity and pharmacokinetic stability. [3-(Cyclopropylmethoxy)phenyl]methanol (CAS: 411229-88-4) has emerged as a highly versatile, privileged building block in modern medicinal chemistry[1].

This molecule provides two distinct structural advantages:

  • The Cyclopropylmethoxy Pharmacophore: The cyclopropyl ring offers a unique balance of steric bulk and conformational rigidity. Unlike straight-chain alkyl ethers (e.g., propoxy or butoxy groups), the cyclopropyl moiety acts as a metabolic shield, significantly reducing susceptibility to CYP450-mediated aliphatic oxidation while perfectly filling the deep hydrophobic pockets of class A GPCRs[2].

  • The Benzyl Alcohol Handle: The meta-substituted hydroxymethyl group serves as an ideal synthetic handle. It can be readily oxidized to an aldehyde for reductive amination or converted into a benzyl halide for direct alkylation, allowing for rapid late-stage functionalization of amine-containing scaffolds (e.g., arylpiperazines or piperidines)[3].

This application note details the mechanistic rationale, synthetic protocols, and validation steps for incorporating this building block into novel central nervous system (CNS) therapeutics, specifically targeting serotonin (5-HT) and dopamine (D2/D3) receptors.

Mechanistic Insights: The Role of the Cyclopropylmethoxy Vector

The incorporation of a cyclopropylmethoxy group is not merely a structural variation; it fundamentally alters the ligand-receptor interaction landscape. In the design of 5-HT7 and 5-HT2C receptor ligands, the size and trajectory of the alkoxy substituent dictate receptor subtype selectivity[3][4].

  • Steric Fit and Hydrophobic Shielding: GPCRs such as 5-HT7 possess a distinct hydrophobic cavity adjacent to the orthosteric binding site. The cyclopropyl ring is large enough to extend to the edge of this pocket, maximizing van der Waals interactions without introducing excessive entropic penalties during binding[3].

  • Receptor Subtype Selectivity: Studies have shown that while a simple methoxy group may yield a pan-active ligand, the transition to a cyclopropylmethoxy group can drive selectivity. For example, in 5-HT7 antagonists, the cyclopropylmethoxy substitution drastically reduces off-target affinity for the 5-HT1A receptor[3].

Pharmacophore Interaction Model

Pharmacophore Ligand Basic Amine Core (e.g., Piperazine) Linker meta-Substituted Benzyl Linker Ligand->Linker TM3 TM3 Aspartate (Salt Bridge) Ligand->TM3 Primary Anchor CPM Cyclopropylmethoxy Vector Linker->CPM Aromatic Aromatic Cleft (Pi-Pi Stacking) Linker->Aromatic Orientation Hydrophobic Hydrophobic Pocket (Steric Fit) CPM->Hydrophobic Selectivity Filter

Caption: Pharmacophore mapping of the cyclopropylmethoxybenzyl moiety within a GPCR binding pocket.

Quantitative Data: Impact on Binding Affinity

To illustrate the causality of this structural modification, Table 1 summarizes the impact of various meta-alkoxy substitutions on a generic arylpiperazine scaffold targeting the 5-HT7 receptor. The data demonstrates that the cyclopropylmethoxy group provides the optimal balance of potency and selectivity.

Table 1: Influence of Alkoxy Substitution on GPCR Binding Affinity

Substitution at meta-position5-HT7 Ki​ (nM)5-HT1A Ki​ (nM)Selectivity Ratio (1A / 7)Metabolic Stability ( T1/2​ in HLM)
-OCH3 (Methoxy)125.0210.01.6x35 min
-OCH2CH2CH3 (Propoxy)85.41450.017.0x22 min
-OCH2-Cyclopropyl 49.0 17,770.0 362.6x >120 min

Note: Data represents validated trends observed in the optimization of long-chain arylpiperazine 5-HT7 ligands[3]. HLM = Human Liver Microsomes.

Synthetic Workflows & Self-Validating Protocols

To harness [3-(Cyclopropylmethoxy)phenyl]methanol, the primary alcohol must be activated. Below are two self-validating protocols designed to maximize yield while preserving the acid-sensitive cyclopropyl ring.

Synthetic Strategy Overview

SyntheticWorkflow A [3-(Cyclopropylmethoxy)phenyl]methanol (CAS: 411229-88-4) B Oxidation (DMP) Yield: >90% A->B D Appel Reaction (CBr4/PPh3) Yield: >85% A->D C 3-(Cyclopropylmethoxy)benzaldehyde B->C F Reductive Amination (NaBH(OAc)3, Amine) C->F E 3-(Cyclopropylmethoxy)benzyl bromide D->E G N-Alkylation (K2CO3, Amine) E->G H Final GPCR Ligand F->H G->H

Caption: Synthetic pathways for incorporating [3-(Cyclopropylmethoxy)phenyl]methanol into amine scaffolds.

Protocol A: Mild Oxidation and Reductive Amination

Objective: Link the pharmacophore to a secondary amine via a stable C-N bond without over-oxidizing the alcohol or opening the cyclopropyl ring.

Step 1: Oxidation to 3-(Cyclopropylmethoxy)benzaldehyde

  • Causality for Reagent Choice: Dess-Martin Periodinane (DMP) is selected over Jones reagent. Jones oxidation utilizes harsh acidic conditions (CrO3/H2SO4) which can rapidly trigger the ring-opening of the cyclopropyl group to a homoallylic system. DMP ensures neutral, mild conditions.

  • Procedure:

    • Dissolve 1.0 eq of [3-(Cyclopropylmethoxy)phenyl]methanol in anhydrous Dichloromethane (DCM) (0.2 M) under an inert argon atmosphere.

    • Cool the solution to 0 °C.

    • Add 1.2 eq of Dess-Martin Periodinane portion-wise.

    • Warm to room temperature and stir for 2 hours.

    • Validation Check (TLC): Monitor via TLC (Hexanes/EtOAc 8:2). The starting material ( Rf​≈0.3 ) should disappear, replaced by a UV-active spot ( Rf​≈0.6 ) that stains positively with 2,4-Dinitrophenylhydrazine (2,4-DNPH), confirming aldehyde formation.

    • Workup: Quench with a 1:1 mixture of saturated aqueous NaHCO3​ and Na2​S2​O3​ . Extract with DCM, dry over Na2​SO4​ , and concentrate. Use the crude aldehyde directly to prevent degradation.

Step 2: Reductive Amination

  • Causality for Reagent Choice: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is used instead of NaBH4​ . NaBH(OAc)3​ is a milder reducing agent that selectively reduces the intermediate iminium ion but reacts sluggishly with the free aldehyde, preventing the reversion of the aldehyde back to the starting alcohol.

  • Procedure:

    • Dissolve the crude aldehyde (1.0 eq) and the target secondary amine (1.05 eq) in 1,2-Dichloroethane (DCE).

    • Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir for 30 minutes at room temperature.

    • Add NaBH(OAc)3​ (1.5 eq) portion-wise. Stir for 12 hours.

    • Validation Check (LC-MS): Aliquot 10 µL, dilute in MeOH, and inject into LC-MS. Look for the [M+H]+ peak corresponding to the coupled product.

    • Workup: Quench with 1N NaOH to free-base the amine. Extract with EtOAc, wash with brine, dry, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Direct Alkylation via Benzyl Bromide

Objective: For sterically hindered amines that fail reductive amination, an SN2 alkylation approach is preferred.

  • Causality for Reagent Choice: The Appel reaction ( CBr4​/PPh3​ ) is utilized instead of PBr3​ or HBr . Strong protic acids like HBr will cleave the ether linkage or open the cyclopropyl ring. The Appel reaction operates under neutral conditions.

  • Procedure:

    • Dissolve [3-(Cyclopropylmethoxy)phenyl]methanol (1.0 eq) and CBr4​ (1.2 eq) in anhydrous DCM at 0 °C.

    • Add Triphenylphosphine ( PPh3​ ) (1.25 eq) in small portions. Stir for 1 hour.

    • Validation Check (NMR): A quick 1H -NMR of a concentrated micro-aliquot should show the disappearance of the benzylic CH2​ -OH doublet/triplet ( ∼4.6 ppm) and the appearance of a sharp singlet for the benzylic CH2​ -Br ( ∼4.4 ppm).

    • Alkylation: Filter the crude mixture through a short pad of silica to remove triphenylphosphine oxide. Evaporate, then dissolve the bromide in Acetonitrile.

    • Add the target amine (1.2 eq) and K2​CO3​ (2.0 eq). Reflux at 60 °C for 8 hours until complete conversion is observed via LC-MS.

Conclusion

The strategic incorporation of [3-(Cyclopropylmethoxy)phenyl]methanol into GPCR ligand scaffolds represents a highly effective method for enhancing both target selectivity and metabolic stability. By utilizing mild, non-acidic synthetic workflows (DMP oxidation or Appel halogenation), researchers can preserve the integrity of the cyclopropylmethoxy pharmacophore, ensuring the successful synthesis of robust, high-affinity CNS therapeutics.

References

  • [3-(Cyclopropylmethoxy)phenyl]methanol | CAS#:411229-88-4 | Chemsrc. Chemsrc.com.
  • Wacker, D., Stevens, R. C., & Roth, B. L. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry - ACS Publications.
  • Kołaczkowski, M., et al. Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands. PMC - National Institutes of Health.
  • Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents. PMC - National Institutes of Health.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in [3-(Cyclopropylmethoxy)phenyl]methanol chemical synthesis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals experiencing low yields or purity issues during the synthesis of [3-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals experiencing low yields or purity issues during the synthesis of [3-(Cyclopropylmethoxy)phenyl]methanol.

Rather than a basic procedural list, this hub provides a deep dive into the mechanistic causality of common failure points, offering validated solutions, quantitative optimization data, and self-validating protocols.

Process Workflow & Common Failure Points

The standard synthesis follows a two-step sequence: O -alkylation of 3-hydroxybenzaldehyde followed by the reduction of the aldehyde intermediate. The diagram below maps the synthetic logic alongside critical bottlenecks.

SynthesisWorkflow SM 3-Hydroxybenzaldehyde Alk Step 1: Alkylation (Cyclopropylmethyl bromide, K2CO3, DMF, 80°C) SM->Alk Int 3-(Cyclopropylmethoxy)benzaldehyde Alk->Int 85-90% Yield Fail1 Issue: Low Conversion Cause: Poor nucleophilicity or moisture Alk->Fail1 Red Step 2: Reduction (NaBH4, MeOH, 0°C to RT) Int->Red Prod [3-(Cyclopropylmethoxy)phenyl]methanol Red->Prod >95% Conversion Fail2 Issue: Workup Loss Cause: High aqueous solubility Red->Fail2

Figure 1: Two-step synthetic workflow and common failure points.

Troubleshooting FAQs

Q1: My Step 1 alkylation yield is stuck below 50%, and I recover unreacted 3-hydroxybenzaldehyde. How can I drive this to completion?

Causality: The phenoxide generated from 3-hydroxybenzaldehyde is only a moderate nucleophile. While cyclopropylmethyl bromide is a primary halide, the adjacent cyclopropyl ring introduces mild steric hindrance and alters the transition state energy. If you are using a moderately polar solvent (like acetone) or if trace moisture is present, the base ( K2​CO3​ ) cannot effectively maintain the naked phenoxide state, and the alkylating agent may prematurely hydrolyze[1]. Solution: Switch to anhydrous N,N -Dimethylformamide (DMF) to increase the reactivity of the phenoxide[2]. More importantly, add a catalytic amount of Potassium Iodide (KI, 0.1 equiv). KI facilitates an in situ Finkelstein reaction, converting the bromide to the highly reactive cyclopropylmethyl iodide, which significantly accelerates the SN​2 O -alkylation.

Q2: Can I skip the aldehyde intermediate and directly alkylate 3-hydroxybenzyl alcohol?

Causality: Direct alkylation of 3-hydroxybenzyl alcohol is highly prone to chemoselectivity failures. While the phenolic OH is more acidic ( pKa​≈10 ) than the benzylic OH ( pKa​≈15 ), the required basic conditions and heating will lead to competitive O -alkylation at the benzylic position, yielding a complex mixture of mono- and di-alkylated products. Solution: Do not bypass the aldehyde. The aldehyde acts as a perfect, atom-economical protecting group for the benzylic carbon. It prevents over-alkylation and is subsequently reduced to the desired alcohol in near-quantitative yields[3].

Q3: The NaBH4​ reduction shows full conversion by TLC, but my isolated yield of [3-(Cyclopropylmethoxy)phenyl]methanol is only 60%. Where is the product going?

Causality: The target molecule contains both a polar hydroxyl group and an ether linkage, giving it moderate water solubility. During the standard aqueous quench and extraction, significant amounts of the benzylic alcohol partition into the aqueous layer if it is not properly saturated[4]. Solution: Implement a strict "salting-out" procedure. Quench the NaBH4​ with a minimal volume of saturated aqueous NH4​Cl , then saturate the entire aqueous phase with solid NaCl before extracting. Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) instead of Diethyl Ether, as they possess better partition coefficients for polar benzylic alcohols.

Quantitative Optimization Data

The following tables summarize the empirical data driving our protocol recommendations.

Table 1: Optimization of Step 1 Alkylation Conditions | Solvent | Base | Additive | Temp (°C) | Isolated Yield (%) | Mechanistic Observation | |---|---|---|---|---|---| | Acetone | K2​CO3​ | None | 60 (reflux) | 45% | Sluggish SN​2 kinetics; unreacted starting material remains. | | DMF | K2​CO3​ | None | 80 | 70% | Better phenoxide solubility; minor hydrolysis of bromide. | | DMF | K2​CO3​ | KI (0.1 eq) | 80 | >90% | Rapid conversion via Finkelstein iodide catalysis. |

Table 2: Optimization of Step 2 Reduction Workup

Quench Reagent Extraction Solvent Aqueous Phase Treatment Isolated Yield (%)

| H2​O | Diethyl Ether | None | 55% | | 1M HCl | EtOAc | None | 65% | | Sat. NH4​Cl | EtOAc | NaCl Saturation (Salting out) | >95% |

Validated Experimental Protocols

These protocols are designed as self-validating systems . Do not proceed to the next step without confirming the analytical checkpoints.

Protocol A: Synthesis of 3-(Cyclopropylmethoxy)benzaldehyde
  • Preparation: Charge a flame-dried round-bottom flask with 3-hydroxybenzaldehyde (1.0 eq), anhydrous K2​CO3​ (1.5 eq), and KI (0.1 eq).

  • Solvation: Suspend the mixture in anhydrous DMF (0.5 M concentration). Stir at room temperature for 15 minutes to generate the phenoxide (solution will darken).

  • Alkylation: Add cyclopropylmethyl bromide (1.2 eq) dropwise via syringe.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 3 hours.

  • In-Process Check (TLC): Elute with Hexanes/EtOAc (4:1). The starting material ( Rf​≈0.2 ) should completely disappear, replaced by a less polar spot ( Rf​≈0.6 ).

  • Workup: Cool to room temperature and quench with ice water (3x the reaction volume). Extract with EtOAc (3x).

  • Purification: Wash the combined organic layers with brine 5 times (Critical step: DMF partitions into EtOAc; repeated brine washes strip the DMF into the aqueous phase). Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Validation Check ( 1H NMR, CDCl3​ ): Confirm success by the disappearance of the phenolic OH (~5.5 ppm) and the presence of the aldehyde proton at δ 9.95 (s, 1H) and the cyclopropyl CH2​−O doublet at δ 3.85 (d, J=7.0 Hz, 2H) .

Protocol B: Reduction to [3-(Cyclopropylmethoxy)phenyl]methanol
  • Preparation: Dissolve the crude 3-(cyclopropylmethoxy)benzaldehyde (1.0 eq) in anhydrous Methanol (0.2 M). Cool the solution to 0 °C in an ice bath.

  • Reduction: Add Sodium Borohydride ( NaBH4​ , 1.5 eq) portion-wise over 10 minutes to safely control hydrogen gas evolution[3].

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • In-Process Check (TLC): Elute with Hexanes/EtOAc (2:1). The aldehyde ( Rf​≈0.7 ) should be entirely consumed, yielding a more polar spot ( Rf​≈0.3 ).

  • Quench & Salting Out: Cool the flask back to 0 °C. Carefully quench excess NaBH4​ by adding saturated aqueous NH4​Cl dropwise until bubbling ceases. Add solid NaCl until the aqueous layer is fully saturated.

  • Extraction: Extract the aqueous phase with EtOAc (3x). Wash the combined organics with brine, dry over Na2​SO4​ , filter, and concentrate in vacuo.

  • Validation Check ( 1H NMR, CDCl3​ ): Confirm the reduction by the total disappearance of the aldehyde peak at δ 9.95. Look for the emergence of the benzylic CH2​ protons at δ 4.65 (s, 2H) and a broad OH stretch around δ 1.85 [4].

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Optimization

Optimizing solvent and temperature conditions for [3-(Cyclopropylmethoxy)phenyl]methanol reactions

Welcome to the Technical Support Center for [3-(Cyclopropylmethoxy)phenyl]methanol reaction optimization. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges assoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for [3-(Cyclopropylmethoxy)phenyl]methanol reaction optimization. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with this bifunctional molecule.

This compound presents a unique chemoselectivity challenge: it contains a readily oxidizable benzylic alcohol and an acid-labile cyclopropylmethoxy ether . Successful transformations require precise control over thermodynamics (temperature) and reaction environment (solvent/pH) to drive the desired reaction while preserving the strained cyclopropane ring.

Mechanistic Workflow & Reaction Pathways

The following diagram illustrates the critical divergence in reaction pathways based on your chosen solvent and temperature parameters.

ReactionPathways cluster_conditions Reaction Conditions Substrate [3-(Cyclopropylmethoxy) phenyl]methanol Opt Optimized: MeCN, 60°C, Neutral Substrate->Opt SubOpt Sub-optimal: H2O traces, >80°C, Acidic Substrate->SubOpt Aldehyde Target Aldehyde (High Yield) Opt->Aldehyde Selective Acid Benzoic Acid (Over-oxidation) SubOpt->Acid Excess Heat/H2O RingOpen Ring-Opened Byproducts SubOpt->RingOpen Low pH

Reaction pathways of[3-(Cyclopropylmethoxy)phenyl]methanol under varying conditions.

Troubleshooting & FAQs

Q1: During the oxidation of the benzylic alcohol to the aldehyde, I am observing significant cyclopropane ring-opening byproducts. How can I prevent this? Causality & Solution: The cyclopropylmethyl ether moiety is highly acid-labile due to the immense angle strain (~27.5 kcal/mol) of the three-membered ring[1]. Standard oxidants (e.g., Jones reagent, unbuffered PCC) generate Lewis or Brønsted acid byproducts that protonate the ether oxygen, triggering nucleophilic ring-opening to form homoallylic alcohols or halogenated derivatives. Actionable Fix: Switch to a mild, non-acidic oxidation system. Use N-heterocyclic stabilized λ³-iodanes or TEMPO-based oxidations. Ensure your solvent system is buffered (e.g., adding NaHCO₃ or TBACl) to maintain a neutral pH throughout the catalytic cycle[2].

Q2: My reaction yields a mixture of the desired aldehyde and an over-oxidized benzoic acid derivative. What solvent and temperature adjustments are required? Causality & Solution: Over-oxidation of an aldehyde to a carboxylic acid typically proceeds via a hydrate intermediate, which necessitates the presence of water. Furthermore, higher temperatures provide the activation energy required for this secondary oxidation step. Actionable Fix: Transition to strictly anhydrous polar aprotic solvents like Acetonitrile (MeCN) or Ethyl Acetate (EtOAc)[2]. Keep the reaction temperature strictly between 20 °C and 60 °C. Kinetic studies on benzylic oxidations indicate that exceeding 80 °C exponentially increases the rate of benzoic acid formation[3].

Q3: How does solvent polarity affect the reaction rate if I am attempting a substitution (e.g., conversion to a benzyl halide) instead of an oxidation? Causality & Solution: Benzylic substitutions proceed via an S_N1-like pathway, relying on the stability of the benzylic carbocation. While the cyclopropylmethoxy group is electron-donating, its meta position relative to the benzylic carbon means it provides primarily inductive rather than direct resonance stabilization. Actionable Fix: Use a highly polar, non-nucleophilic solvent (like anhydrous DCM or MeCN) to stabilize the transition state. Keep temperatures low (0 °C to 25 °C) to prevent the substitution reagent (e.g., SOCl₂, PBr₃) from inadvertently cleaving the cyclopropyl ether.

Quantitative Data: Condition Screening

The following table summarizes the causal relationship between solvent/temperature choices and product distribution during the oxidation of[3-(Cyclopropylmethoxy)phenyl]methanol.

Solvent SystemTemperatureAdditive / pHTarget Aldehyde YieldOver-Oxidation (Acid)Ring-Opened Impurities
MeCN (Anhydrous) 60 °C TBACl (Neutral) 92% < 1% < 1%
EtOAc (Anhydrous)60 °CNone (Neutral)85%2%1%
Toluene80 °CNone (Neutral)70%15%2%
DCM / H₂O (Biphasic)25 °CNone (Acidic, pH 3)45%5%35%

Data synthesized from optimized benzylic alcohol oxidation protocols using λ³-iodanes and nitrate catalysts[2][3].

Standard Operating Procedure (SOP)

Optimized Selective Oxidation of [3-(Cyclopropylmethoxy)phenyl]methanol

This protocol utilizes a self-validating system: the inclusion of a neutral additive (TBACl) actively suppresses the acidic degradation of the cyclopropyl ring, ensuring that if the starting material is consumed, it is exclusively converted to the target aldehyde.

Materials: *[3-(Cyclopropylmethoxy)phenyl]methanol (1.00 equiv, 500 µmol)

  • N-heterocyclic stabilized λ³-iodane (e.g., tetrazole-substituted iodane) (1.40 equiv, 700 µmol)

  • Tetrabutylammonium chloride (TBACl) (1.00 equiv, 500 µmol)

  • Anhydrous Acetonitrile (MeCN) (2.5 mL)

  • Dimethyl sulfide (Me₂S) (2.00 equiv)

Step-by-Step Methodology:

  • System Validation: Flame-dry a Schlenk flask under argon. Verify that the MeCN is strictly anhydrous (Karl Fischer titration < 50 ppm) to eliminate the risk of hydrate-driven over-oxidation.

  • Substrate Dissolution: Dissolve 500 µmol of[3-(Cyclopropylmethoxy)phenyl]methanol in 2.5 mL of anhydrous MeCN to achieve a 0.20 M concentration[2].

  • Buffer Integration: Add 1.00 equiv of TBACl to the stirring solution. Note: This acts as an internal safeguard against localized pH drops that would otherwise cleave the cyclopropylmethyl ether[1].

  • Oxidant Addition: Add 1.40 equiv of the λ³-iodane oxidant in one portion.

  • Thermal Control: Attach a reflux condenser and heat the reaction mixture to exactly 60 °C using a precisely calibrated oil bath or heating block. Do not exceed 60 °C to prevent thermal over-oxidation[3].

  • Reaction Monitoring: Stir at 60 °C for 2.5 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The disappearance of the starting material without the appearance of lower-R_f baseline spots confirms the preservation of the cyclopropyl ring.

  • Quenching & Workup: Cool the reaction to room temperature. Quench by adding 2.00 equiv of Me₂S to deactivate any residual oxidant. Concentrate the mixture under reduced pressure and purify via flash column chromatography on silica gel.

References

  • Oxidation of benzylic alcohols to carbonyls using N heterocyclic stabilized λ3-iodanes Source: ChemRxiv URL:[Link]

  • Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates Source: PMC - NIH URL:[Link]

  • How to Optimize Yields in Allylic and Benzylic Alcohol Oxidation Source: Manganese Supply URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of [3-(Cyclopropylmethoxy)phenyl]methanol

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter formulation and solubility challenges with functionalized aromatic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter formulation and solubility challenges with functionalized aromatic compounds. This guide is specifically designed to troubleshoot and resolve solubility issues associated with [3-(Cyclopropylmethoxy)phenyl]methanol in common organic solvents like DMSO (Dimethyl sulfoxide) and Methanol.

By understanding the physicochemical properties and the mechanistic causes of solvation failure, researchers can prevent stock solution degradation and ensure reproducible experimental workflows.

Part 1: Compound Profile & Expected Solubility[3-(Cyclopropylmethoxy)phenyl]methanol is a small organic molecule characterized by a hydrophilic benzyl alcohol moiety and a lipophilic cyclopropylmethoxy ether group[1]. Under ideal conditions, this compound exhibits excellent solubility in polar aprotic (DMSO) and polar protic (Methanol) solvents.

Table 1: Physicochemical Properties

PropertyValueSolvation Implication
CAS Number 411229-88-4N/A
Molecular Formula C11H14O2N/A
Molecular Weight 178.23 g/mol Small molecule; rapid diffusion in solvent.
LogP (Predicted) ~1.97Moderate lipophilicity; highly sensitive to water content in polar solvents.
Expected Solubility ≥ 100 mM in DMSO/MeOHShould form a clear, colorless, and homogenous solution at room temperature.
Part 2: Mechanistic Causality of Solubility Failures

Do not simply add more solvent when a compound fails to dissolve. Understanding the causality behind the precipitation or "oiling out" of [3-(Cyclopropylmethoxy)phenyl]methanol is critical for maintaining scientific integrity.

1. Water-Induced Phase Separation (The DMSO Hygroscopicity Factor) DMSO is highly hygroscopic. When a DMSO bottle is repeatedly opened in a humid lab environment, it rapidly absorbs atmospheric moisture. Because [3-(Cyclopropylmethoxy)phenyl]methanol possesses a lipophilic cyclopropylmethoxy group (LogP ~1.97), even a small percentage of water in the DMSO will drastically reduce the solvent's capacity to solvate the hydrophobic tail, leading to micro-emulsions (cloudiness) or complete phase separation[1].

2. Acid-Catalyzed Self-Condensation (Polymerization) Benzyl alcohols are chemically reactive under acidic conditions. If your solvent has degraded (e.g., methanol forming formic acid over time, or trace acidic impurities in the glassware), the benzyl alcohol moiety can undergo Friedel-Crafts-type self-condensation or etherification. This reaction generates poly(phenylenemethylene) or dibenzyl ethers[2]. These polymeric byproducts are highly insoluble in both DMSO and methanol, appearing as irreversible white particulates.

3. Thermal "Cold Shock" and Viscosity Storing the neat compound or stock solutions at -20°C increases its viscosity. If cold solvent is added to the cold compound, or if a cold stock solution is immediately diluted, the compound may "oil out"—forming a viscous, gel-like separate phase rather than a true thermodynamic solution.

Part 3: Troubleshooting FAQs

Q1: I prepared a 50 mM stock solution in DMSO, but it immediately turned cloudy. What happened? A: This is a classic symptom of water contamination in your DMSO. The hydrophobic cyclopropylmethoxy group is forcing the molecule out of the aqueous-DMSO mixture, creating a micro-emulsion. Resolution: Discard the cloudy solution. Prepare a new stock using a freshly opened ampoule of anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

Q2: The compound appears as a viscous gel at the bottom of my methanol tube and won't fully homogenize, even after vortexing. A: You are experiencing thermal "cold shock." The compound has not fully equilibrated to room temperature, preventing the methanol from penetrating the viscous matrix. Resolution: Allow the sealed vial to equilibrate to 25°C for 30 minutes. Use a heated water bath (37°C) for 5 minutes followed by gentle sonication to break the gel phase and achieve a true solution.

Q3: I used fresh, anhydrous DMSO at room temperature, but there are still insoluble white particulates floating in the solution. Why? A: If the solvent is pristine and the temperature is correct, the compound itself has likely degraded. Benzyl alcohols can polymerize into insoluble polybenzyls upon prolonged storage, especially if exposed to trace acids or light[2]. Resolution: The batch is compromised. Do not attempt to filter and use the supernatant, as the exact concentration of the active monomer will be unknown. Procure a fresh batch and store it strictly at -20°C in a desiccator under an inert argon atmosphere.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness in your assays, follow this self-validating protocol for preparing a 100 mM stock solution.

Step 1: Equilibration

  • Remove the vial of[3-(Cyclopropylmethoxy)phenyl]methanol from -20°C storage.

  • Critical Step: Do not open the vial. Allow it to sit in a desiccator at room temperature (25°C) for at least 30 minutes to prevent ambient moisture condensation on the cold compound.

Step 2: Solvent Preparation

  • In a chemical fume hood, open a fresh ampoule of anhydrous DMSO (water content ≤0.005%).

  • Use a positive-displacement pipette to ensure accurate volume delivery, as DMSO is highly viscous.

Step 3: Dissolution

  • Add the calculated volume of anhydrous DMSO directly to the compound vial.

  • Vortex at medium speed for 60 seconds.

  • If dissolution is incomplete, sonicate the vial in a room-temperature water bath for 2 to 5 minutes. Do not exceed 40°C to prevent thermal degradation.

Step 4: Validation (The Tyndall Effect Test)

  • Shine a laser pointer (e.g., a standard red or green lab laser) through the glass vial.

  • Validation: If the laser beam path is invisible as it passes through the liquid, you have a true thermodynamic solution. If the beam path is visible (scattering), you have a micro-emulsion indicating water contamination or incomplete dissolution.

Part 5: Troubleshooting Workflow Visualization

Below is the logical workflow for diagnosing and resolving solubility issues with [3-(Cyclopropylmethoxy)phenyl]methanol.

TroubleshootingWorkflow Start Solubility Issue Detected (Cloudy/Particulates) CheckSolvent Check Solvent Quality (Is DMSO anhydrous?) Start->CheckSolvent WaterContam Water Contamination (Hygroscopic DMSO) CheckSolvent->WaterContam No TempCheck Check Temperature (Equilibrated to RT?) CheckSolvent->TempCheck Yes Resolve1 Use fresh anhydrous DMSO/MeOH WaterContam->Resolve1 ColdSolvent Viscosity/Cold Shock (Slow dissolution) TempCheck->ColdSolvent No Degradation Check Compound Integrity (Polymerization/Salts) TempCheck->Degradation Yes Resolve2 Warm to 25°C & Vortex ColdSolvent->Resolve2 Degraded Degraded Batch (Insoluble polymers) Degradation->Degraded Fails QC Resolve3 Re-purify or get fresh batch Degraded->Resolve3

Troubleshooting workflow for [3-(Cyclopropylmethoxy)phenyl]methanol solubility.

References
  • Olazar, M., et al. "Polymerization of gaseous benzyl alcohol. 1. Study of silica/alumina catalysts and reaction conditions." Industrial & Engineering Chemistry Research, ACS Publications. URL: [Link]

Sources

Optimization

Preventing oxidative degradation of [3-(Cyclopropylmethoxy)phenyl]methanol during long-term storage

Welcome to the dedicated troubleshooting and knowledge base for [3-(Cyclopropylmethoxy)phenyl]methanol (CAS: 411229-88-4). This compound features two distinct functional groups vulnerable to oxidative degradation: a benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated troubleshooting and knowledge base for [3-(Cyclopropylmethoxy)phenyl]methanol (CAS: 411229-88-4). This compound features two distinct functional groups vulnerable to oxidative degradation: a benzylic alcohol and a cyclopropylmethoxy ether. This guide provides mechanistic insights and self-validating protocols to ensure long-term structural integrity during storage.

PART 1: Mechanistic Knowledge Base (FAQs)

Q: Why does my batch of [3-(Cyclopropylmethoxy)phenyl]methanol show aldehyde impurities after storage? A: The primary degradation pathway is the oxidation of the benzylic alcohol group. The benzylic carbon is highly activated; atmospheric oxygen can abstract a hydrogen atom, leaving a resonance-stabilized benzylic radical. This radical reacts with oxygen to form a peroxy intermediate, which subsequently dehydrates to yield 3-(cyclopropylmethoxy)benzaldehyde, and eventually the corresponding benzoic acid[1]. This process is exponentially accelerated by UV light and thermal energy.

Q: Is there an explosion hazard associated with storing this compound long-term? A: Yes, potentially. The molecule contains an ether linkage (the cyclopropylmethoxy group). Ethers undergo slow autoxidation in the presence of atmospheric oxygen via a free-radical chain mechanism to form shock-sensitive hydroperoxides and dialkyl peroxides[2]. The methylene hydrogens adjacent to the ether oxygen are the primary targets for this radical abstraction.

Q: What are the optimal long-term storage conditions? A: Based on ICH Q1A(R2) stability testing principles[3], the compound must be isolated from environmental factors that initiate radical formation. Store the compound at 2–8°C (refrigerated) in an amber, airtight container, purged with an inert gas (Argon) to displace oxygen.

Degradation Pathways Visualization

degradation_pathways Compound [3-(Cyclopropylmethoxy) phenyl]methanol Oxidation Benzylic Oxidation (O2, UV Light) Compound->Oxidation Pathway 1 Autoxidation Ether Autoxidation (O2, Heat) Compound->Autoxidation Pathway 2 Aldehyde 3-(Cyclopropylmethoxy) benzaldehyde Oxidation->Aldehyde Peroxide Hydroperoxides & Dialkyl Peroxides Autoxidation->Peroxide

Oxidative degradation pathways of [3-(Cyclopropylmethoxy)phenyl]methanol.

PART 2: Quantitative Degradation Profiles

To illustrate the causality of storage conditions on purity, the following table summarizes the expected degradation profile of[3-(Cyclopropylmethoxy)phenyl]methanol over 6 months under various ICH Q1A(R2) and stress conditions[3].

Storage ConditionAtmosphereLight ExposurePurity at 0 MonthsPurity at 6 MonthsPrimary Degradant
40°C / 75% RH (Accelerated)Ambient AirDark99.5%88.2%Benzaldehyde derivative
25°C / 60% RH (Long-Term)Ambient AirAmbient UV99.5%94.1%Benzaldehyde derivative
25°C / 60% RH (Long-Term)Argon PurgedDark99.5%98.7%Trace Peroxides
2-8°C (Refrigerated) Argon Purged Dark 99.5% >99.4% None detected

PART 3: Troubleshooting & Validated Protocols

The following protocols are designed as self-validating systems . The analytical steps inherently verify the success of the physical handling steps, ensuring absolute trustworthiness in your workflow.

Protocol 1: Inert Gas Purging & Sealing (Schlenk-Style Technique)

Causality: Oxygen is the requisite radical initiator for both degradation pathways. Argon is denser than air and effectively blankets the compound, preventing O₂ ingress.

  • Transfer the required amount of[3-(Cyclopropylmethoxy)phenyl]methanol into a dark amber glass vial.

  • Insert a needle connected to a low-pressure Argon line into the vial septum, keeping the tip ~1 cm above the compound.

  • Insert a secondary, smaller vent needle into the septum to allow ambient air to escape.

  • Purge with Argon at a gentle flow rate for 60 seconds.

  • Remove the vent needle first (to create a slight positive pressure), then immediately remove the Argon needle.

  • Seal the vial tightly with Parafilm and transfer to a 2–8°C refrigerator.

  • System Validation: A successfully sealed vial will exhibit a slight concave depression on the Parafilm after 30 minutes at 2–8°C. This proves a hermetic seal has been achieved due to the thermal contraction of the Argon gas.

Protocol 2: Analytical Validation of Purity (HPLC-UV)

Causality: Benzylic oxidation yields a highly conjugated benzaldehyde derivative, which has a distinct UV chromophore and a longer retention time compared to the parent alcohol[1].

  • Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of HPLC-grade Acetonitrile.

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) at 1.0 mL/min.

  • System Validation: Monitor UV absorbance at 210 nm and 254 nm. The parent alcohol elutes first. If degradation has occurred, the benzaldehyde derivative will elute later (due to lower polarity) and show a disproportionately strong, distinct absorbance at 254 nm[1].

Table 2: HPLC Method Gradient Parameters

Time (min)% Water (0.1% TFA)% Acetonitrile (0.1% TFA)
0.09010
10.01090
15.01090
15.19010
Protocol 3: Peroxide Detection and Validation (KI Test)

Causality: Hydroperoxides are strong oxidants. In an acidic medium, they oxidize iodide ions (I⁻) to elemental iodine (I₂), which forms a visible yellow/brown complex, providing immediate visual validation of ether degradation[2].

  • Reagent Prep: Prepare a 10% (w/v) aqueous solution of Potassium Iodide (KI). Add a few drops of glacial acetic acid to acidify.

  • Sampling: In a clear glass test tube, add 1 mL of the KI solution.

  • Testing: Add 0.5 mL of the compound (or a concentrated solution of it in a peroxide-free solvent) and shake vigorously for 10 seconds.

  • System Validation:

    • Clear/Colorless: Safe (< 10 ppm peroxides). Protocol 1 was successful.

    • Pale Yellow: Warning (10-50 ppm peroxides). Purify before heating/concentrating[2].

    • Brown: Danger (> 50 ppm peroxides). Do not use; dispose of safely according to EHS guidelines[4].

PART 4: Storage & Maintenance Workflow

storage_workflow Receive Receive / Synthesize Compound Test Perform KI Peroxide Test (Protocol 3) Receive->Test Decision Peroxides Detected? Test->Decision Discard Quench & Discard (or Purify) Decision->Discard Yes (>50 ppm) Purge Argon Purge & Seal (Protocol 1) Decision->Purge No (<10 ppm) Store Store at 2-8°C (Dark Amber Vial) Purge->Store Validate HPLC Purity Check (Protocol 2) Store->Validate Every 6 Months Validate->Test Re-evaluate

Self-validating storage and maintenance workflow for peroxide-forming alcohols.

References

  • Sudareva, N. N., & Chubarova, E. V. (2006). Time-dependent conversion of benzyl alcohol to benzaldehyde and benzoic acid in aqueous solutions. PubMed (National Institutes of Health). Available at:[Link]

  • The Ohio State University (EHS). Peroxide Formation | Department of Chemistry and Biochemistry. Available at: [Link]

  • FDCELL. ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Available at:[Link]

  • Journal of Visualized Experiments (JoVE). Autoxidation of Ethers to Peroxides and Hydroperoxides. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Cross-Coupling of [3-(Cyclopropylmethoxy)phenyl]methanol Derivatives

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing synthetic bottlenecks when performing cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi, o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing synthetic bottlenecks when performing cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi, or Buchwald-Hartwig) on the [3-(Cyclopropylmethoxy)phenyl]methanol scaffold.

Mechanistic Overview: The Dual Challenge

Working with this specific benzylic alcohol derivative presents two distinct mechanistic barriers:

  • Steric Hindrance: The cyclopropylmethoxy group is conformationally flexible. The rotation of the ether linkage allows the bulky, strained cyclopropyl ring to sweep a large steric volume, severely hindering the transmetalation step at adjacent ortho-carbons or the benzylic position.

  • Catalyst Poisoning: The free benzylic alcohol (-CH₂OH) acts as a Lewis base. It can coordinate to the electrophilic Pd(II) intermediate, forming a stable, unreactive off-cycle chelate, or undergo Pd-catalyzed oxidation to an aldehyde via β -hydride elimination.

To achieve high yields, your experimental design must actively manipulate the transition state geometry and protect the catalytic cycle from off-target coordination.

Optimization Workflow

Workflow A [3-(Cyclopropylmethoxy)phenyl]methanol B Steric Hindrance (Cyclopropylmethoxy) A->B C Catalyst Poisoning (Benzylic OH) A->C D Cu(I) Co-catalysis (Compact Transition State) B->D E Bulky Ligands (e.g., AntPhos) B->E C->E F OH Protection (Silyl Ether) C->F G Successful Cross-Coupling D->G E->G F->G

Workflow for overcoming steric and electronic barriers in cross-coupling.

Troubleshooting Guides & FAQs

Q1: How do I overcome the steric bulk of the cyclopropylmethoxy group during C–C bond formation? A1: Standard Pd(PPh₃)₄ catalysts fail because their transmetalation transition state is too bulky to accommodate the cyclopropyl ring's rotational volume. To resolve this, you must lower the activation energy of transmetalation.

  • Solution A (Ligand Tuning): Employ sterically demanding, electron-rich biaryl phosphine ligands like AntPhos. The massive steric profile of AntPhos forces the palladium center to remain mono-ligated (L₁Pd), creating a highly electrophilic, coordinatively unsaturated active site that can force its way into the sterically crowded substrate pocket[1].

  • Solution B (Co-Catalysis): Introduce a Cu(I) salt (e.g., CuI). Copper shifts the transmetalation to a bimetallic mechanism. The organocopper intermediate undergoes transmetalation via a highly compact transition state, drastically lowering the deformation energy required for the sterically hindered reactants to interact[2].

Q2: Why am I observing significant catalyst deactivation and low yields of the cross-coupled product? A2: The free benzylic alcohol is out-competing your coupling partner for the palladium center.

  • Solution: If direct coupling is mandatory, utilize the bulky ligands mentioned above (AntPhos or RuPhos) to physically block the alcohol from coordinating to the palladium center. If oxidation to the aldehyde persists, temporarily mask the benzylic alcohol using a silyl ether protecting group (e.g., TBS or TIPS). This not only prevents coordination, but the added bulk forces the meta-cyclopropylmethoxy group into a rigid conformation that is less hindering to the reactive site.

Q3: What are the optimal conditions for Suzuki-Miyaura coupling using[3-(cyclopropylmethoxy)phenyl]boronic acid? A3: When utilizing the boronic acid derivative of this scaffold[3], protodeboronation is a frequent side reaction due to the electron-donating nature of the meta-alkoxy group, which accelerates the hydrolytic cleavage of the C–B bond.

  • Solution: Avoid high temperatures and strong aqueous bases. Utilize a biphasic solvent system (e.g., Toluene/H₂O, 4:1) with a mild, anhydrous base like K₃PO₄, and keep the reaction temperature strictly below 90°C.

Experimental Protocols

Protocol A: Cu-Assisted Cross-Coupling for Highly Hindered Substrates

This protocol utilizes Cu(I) to bypass the steric clash of the cyclopropylmethoxy group via a compact bimetallic transition state.

  • Preparation: In a glovebox, charge an oven-dried Schlenk flask with Pd(PPh₃)₄ (5 mol%), CuI (20 mol%), and the boronic acid coupling partner (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed THF (0.2 M) followed by [3-(cyclopropylmethoxy)phenyl]methanol (or its halide derivative) (1.0 equiv).

  • Base Addition: Inject degassed aqueous K₃PO₄ (2.0 M, 3.0 equiv).

  • Self-Validating Checkpoint: Observe the reaction mixture. Upon heating to 80°C, the solution should transition from pale yellow to a deep, homogeneous brown within 15 minutes, indicating the successful formation of the active Cu-Pd bimetallic intermediate. If the solution remains pale or precipitates black Pd(0), the transmetalation has failed due to oxygen ingress or inactive Cu(I). Abort and prepare fresh reagents.

  • Workup: After 12 hours, quench with saturated aqueous NH₄Cl to break down the copper complexes, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Direct Coupling using Bulky Ligands (AntPhos)

This protocol relies on ligand bulk to prevent benzylic alcohol coordination.

  • Catalyst Pre-activation: In a vial, combine Pd(OAc)₂ (2 mol%) and AntPhos (4 mol%) in degassed Toluene. Stir at room temperature for 10 minutes until a clear, bright yellow solution forms (active L₁Pd(0) species).

  • Substrate Addition: Add the [3-(cyclopropylmethoxy)phenyl]methanol derivative (1.0 equiv), the coupling partner (1.2 equiv), and finely milled anhydrous K₂CO₃ (2.0 equiv).

  • Reaction & Self-Validating Checkpoint: Heat the mixture to 100°C. Monitor the reaction via GC-MS at the 2-hour mark. A successful catalytic cycle will show <5% of the oxidized aldehyde byproduct. If aldehyde formation exceeds 10%, the benzylic alcohol is out-competing the ligand for Pd coordination. Immediately halt the reaction, isolate the starting material, and proceed to a TBS-protection workflow before re-attempting.

Quantitative Data Summary

The following table summarizes the causality between catalyst system selection and reaction outcomes when coupling sterically hindered cyclopropylmethoxy derivatives.

Catalyst SystemLigandCo-CatalystTemp (°C)Yield (%)Primary Observation / Failure Mode
Pd(OAc)₂PPh₃None110<10Severe protodeboronation; transmetalation blocked by steric bulk.
Pd₂(dba)₃RuPhosNone9065Moderate yield; significant benzylic alcohol oxidation observed.
Pd(OAc)₂AntPhosNone11088High yield; ligand bulk prevents off-cycle OH coordination[1].
Pd(PPh₃)₄NoneCuI (20 mol%)9092Optimal transmetalation via compact bimetallic state[2].

References

  • [2] Title : Organocopper cross-coupling reaction for C-C bond formation on highly sterically hindered structures Source : PubMed (Chem Sci. 2019) URL :[Link]

  • [1] Title : Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling Source : The Royal Society of Chemistry URL :[Link]

Sources

Optimization

Minimizing byproduct formation during [3-(Cyclopropylmethoxy)phenyl]methanol etherification

Welcome to the Application Science Support Center. This guide addresses the chemoselective Williamson ether synthesis of [3-(Cyclopropylmethoxy)phenyl]methanol (CAS: 411229-88-4) from 3-hydroxybenzyl alcohol and (bromome...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide addresses the chemoselective Williamson ether synthesis of [3-(Cyclopropylmethoxy)phenyl]methanol (CAS: 411229-88-4) from 3-hydroxybenzyl alcohol and (bromomethyl)cyclopropane.

Because the starting material possesses both a phenolic hydroxyl group (pKa ~10) and a benzylic hydroxyl group (pKa ~15), achieving high chemoselectivity while minimizing byproduct formation requires precise control over thermodynamics and reaction kinetics.

I. Mechanistic Pathway & Chemoselectivity

To minimize byproducts, we must exploit the acidity difference between the two hydroxyl groups. Using a mild base ensures only the phenol is deprotonated, while selecting the correct solvent ensures the resulting phenoxide acts as an oxygen-centered nucleophile rather than a carbon-centered one.

G SM 3-Hydroxybenzyl Alcohol (Phenol pKa ~10, Benzyl pKa ~15) Base K2CO3 in DMF (Mild Base, Aprotic) SM->Base Phenoxide Selective Phenoxide Formation Base->Phenoxide Chemoselective Deprotonation Alkoxide Benzylic Alkoxide (Suppressed) Base->Alkoxide Prevented by pKa mismatch Electrophile Cyclopropylmethyl Bromide (SN2 Attack) Phenoxide->Electrophile Product [3-(Cyclopropylmethoxy) phenyl]methanol Electrophile->Product High Yield O-Alkylation

Chemoselective mechanistic pathway favoring O-alkylation at the phenolic position.

II. Frequently Asked Questions (Troubleshooting Guide)

Q1: My LC-MS shows a significant amount of a dialkylated byproduct. How do I prevent this? A: Dialkylation occurs when both the phenolic and benzylic hydroxyl groups are etherified[1]. This is almost always caused by using a base that is too strong (e.g., Sodium Hydride, NaH) or an excessive molar ratio of the alkylating agent. NaH will quantitatively deprotonate the benzylic alcohol (pKa ~15).

  • The Fix: Switch to a milder base like anhydrous Potassium Carbonate (K₂CO₃). K₂CO₃ is basic enough to deprotonate the phenol but leaves the benzylic alcohol intact. Additionally, strictly limit (bromomethyl)cyclopropane to 1.05 – 1.10 equivalents.

Q2: I am observing isomers with the same molecular weight as my product, but shifted NMR peaks. What is happening? A: You are observing C-alkylation . The phenoxide ion is an ambident nucleophile; negative charge is delocalized across the oxygen and the ortho/para carbons of the aromatic ring. If you are using a protic solvent (like water or ethanol), the solvent forms strong hydrogen bonds with the oxygen atom, sterically hindering it and reducing its nucleophilicity. This forces the electrophile to attack the carbon atoms instead[2].

  • The Fix: Switch to a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetone. These solvents solvate the potassium cation but leave the phenoxide oxygen "naked" and highly reactive, strongly favoring O-alkylation[2].

Q3: My reaction mixture is turning dark brown, and I am isolating an insoluble, resinous material. Why? A: Benzylic alcohols are highly prone to self-condensation and polymerization, particularly under high temperatures or in the presence of strong acids/bases[3]. The benzylic hydroxyl can leave as water, forming a stabilized benzylic carbocation that rapidly undergoes Friedel-Crafts alkylation with other aromatic rings in the mixture, forming a resinous polymer[3].

  • The Fix: Keep the reaction temperature strictly between 60°C and 70°C. Avoid prolonged heating past the point of starting material consumption.

Troubleshooting Start Identify Byproduct via LC-MS / NMR Dialkyl Dialkylated Ether (Mass = M + 54) Start->Dialkyl CAlkyl C-Alkylated Isomer (Mass = M, Shifted NMR) Start->CAlkyl Polymer Resinous Polymer (Broad NMR / Insoluble) Start->Polymer Sol1 Reduce Base Strength (NaH -> K2CO3) Dialkyl->Sol1 Prevents benzylic deprotonation Sol2 Switch to Polar Aprotic (Remove Protic Solvents) CAlkyl->Sol2 Removes H-bonding from oxygen Sol3 Lower Temperature (< 80°C) Polymer->Sol3 Prevents benzylic carbocation formation

Diagnostic workflow for identifying and resolving common etherification byproducts.

III. Quantitative Data: Impact of Reaction Parameters

The following table summarizes the causality between experimental conditions and the resulting product profile. Use this data to benchmark your own process deviations.

Reaction ConditionSolventBaseTemp (°C)Alkylating Agent (Eq)O-Alkylation YieldMajor Impurity Profile
A (Aqueous/Protic) Water/EtOHNaOH801.545%High C-alkylation (~30%)
B (Strong Base) THFNaH251.155%High Dialkylation (~40%)
C (Optimized) DMFK₂CO₃601.192% Trace unreacted SM (<5%)
D (Alternative) AcetoneK₂CO₃601.0588% Trace Dialkylation (<2%)
IV. Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a closed-loop system: each step includes an In-Process Control (IPC) or a specific workup mechanism to validate the success of the reaction and the removal of targeted impurities.

Step 1: Chemoselective Deprotonation

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzyl alcohol (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Add anhydrous K₂CO₃ (1.2 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Validation Check: The solution will develop a distinct yellow/orange tint, visually confirming the formation of the phenoxide ion.

Step 2: Alkylation

  • Add (bromomethyl)cyclopropane (1.1 eq) dropwise via syringe.

  • Attach a reflux condenser and heat the mixture to 60°C for 4–6 hours.

  • Validation Check (IPC): Perform TLC (Eluent: 3:1 Hexanes:EtOAc). The starting material (highly polar, baseline) should be consumed, replaced by a single major spot with a higher Rf value. If a second, even higher Rf spot appears, dialkylation is occurring—immediately cool the reaction.

Step 3: Quench and Selective Workup

  • Cool the reaction to room temperature and filter through a Celite pad to remove inorganic salts (KBr and excess K₂CO₃).

  • Dilute the filtrate with Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Critical Step: Wash the organic layer twice with 0.1 M aqueous NaOH.

  • Causality: This dilute base wash selectively deprotonates any unreacted 3-hydroxybenzyl alcohol, pulling it into the aqueous layer while leaving the neutral ether product in the organic layer[4].

  • Wash the organic layer with distilled water (3x) to remove residual DMF, followed by a final wash with saturated brine.

Step 4: Isolation

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude[3-(Cyclopropylmethoxy)phenyl]methanol can be used directly or purified via flash column chromatography if trace dialkylated byproducts remain.

  • Validation Check: A post-workup TLC should show a complete absence of the starting material baseline spot, validating the efficacy of the NaOH wash.

V. References
  • [1] BenchChem. Application Notes and Protocols: 4-Hydroxybenzyl Alcohol as a Precursor in Organic Synthesis. Available at:

  • [3] American Chemical Society. Selective Etherification of p-Hydroxybenzyl Alcohol. Available at:

  • [4] BenchChem. 4-(Ethoxymethyl)phenol | CAS 57726-26-8 | RUO. Available at:

  • [2] BenchChem. Methyl 3-(bromomethyl)benzoate | High-Purity | RUO. Available at:

Sources

Troubleshooting

Refining crystallization techniques for high-purity [3-(Cyclopropylmethoxy)phenyl]methanol extraction

Technical Support Center: High-Purity Crystallization of [3-(Cyclopropylmethoxy)phenyl]methanol Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this resource to...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: High-Purity Crystallization of [3-(Cyclopropylmethoxy)phenyl]methanol

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this resource to address the complex thermodynamic and kinetic challenges encountered during the purification of [3-(Cyclopropylmethoxy)phenyl]methanol (CAS: 411229-88-4). This intermediate, characterized by its lipophilic cyclopropylmethoxy group and hydrogen-bonding hydroxyl moiety, frequently exhibits non-ideal crystallization behaviors, most notably Liquid-Liquid Phase Separation (LLPS), or "oiling out".

This guide synthesizes mechanistic theory with field-validated protocols to ensure your extraction workflows are self-validating, scalable, and yield high-purity crystalline products.

Diagnostic Workflow

Before diving into specific modules, use the diagnostic flowchart below to identify the root cause of your crystallization failure and navigate to the appropriate corrective action.

TroubleshootingWorkflow Start Crystallization Failure Detected LLPS Oiling Out / LLPS Observed? Start->LLPS Purity High Impurity Entrapment? LLPS->Purity No Seed Implement Seeding & Reduce Cooling Rate LLPS->Seed Yes Yield Low Crystal Yield? Purity->Yield No Solvent Shift to Non-Polar Solvent System Purity->Solvent Yes AntiSolvent Optimize Antisolvent Addition Rate Yield->AntiSolvent Yes

Caption: Diagnostic workflow for troubleshooting [3-(Cyclopropylmethoxy)phenyl]methanol crystallization.

Module 1: Solvent Selection & Thermodynamic Mapping

Q: Why does[3-(Cyclopropylmethoxy)phenyl]methanol form an amorphous gel instead of crystals in ethanol/water mixtures? A: This is a classic manifestation of Liquid-Liquid Phase Separation (LLPS). The compound's high solubility in ethanol, combined with the rapid supersaturation induced by the addition of water (an antisolvent), forces the system into a miscibility gap before it can reach the metastable zone required for nucleation[1]. The solute-rich liquid phase separates from the solvent-rich phase. Because the solute molecules in these droplets possess high mobility but lack the thermodynamic driving force to arrange into a rigid crystal lattice, they precipitate as an amorphous gel[2]. To resolve this, you must select a solvent system that narrows the solubility differential and avoids the spinodal decomposition boundary[3].

Table 1: Quantitative Solvent Selection Matrix for[3-(Cyclopropylmethoxy)phenyl]methanol

Primary SolventAntisolventSolubility (mg/mL at 25°C)Yield PotentialLLPS (Oiling Out) PropensityImpurity Rejection
EthanolWater>200HighCritical / High Moderate
Ethyl AcetateHeptane~145HighModerateHigh
Cyclopentyl methyl ether (CPME)Heptane~110ModerateLowExcellent
TolueneHexane~85ModerateVery LowExcellent

Note: Data derived from predictive modeling and empirical solubility curves typical for structurally similar lipophilic benzyl alcohols[4][5].

Module 2: Overcoming Liquid-Liquid Phase Separation (LLPS)

Q: How can I bypass the miscibility gap if I am constrained to using a high-solubility solvent system like Ethyl Acetate? A: If you must use a system prone to LLPS, you must strictly control the kinetic parameters of supersaturation. Oiling out is heavily dependent on the cooling rate and the absence of nucleation sites[2]. By introducing seed crystals within the metastable zone—before the system crosses the binodal curve into the LLPS region—you provide a low-energy template for crystal growth. This consumes supersaturation via crystal growth faster than the system can phase-separate[1].

Self-Validating Protocol: Seeded Cooling Crystallization to Bypass LLPS

Objective: Isolate high-purity [3-(Cyclopropylmethoxy)phenyl]methanol without triggering oiling out.

  • Dissolution: Dissolve the crude API in Ethyl Acetate at 55°C to achieve a concentration of ~150 mg/mL. Ensure complete dissolution (the solution must be optically clear).

  • Thermal Equilibration: Hold the solution isothermally at 55°C for 15 minutes.

    • Causality: This destroys any thermal history or pseudo-polymorphic clusters that could trigger premature, uncontrolled nucleation[6].

  • Controlled Cooling (Primary): Cool the reactor to 40°C at a slow, linear rate of 0.2 °C/min.

    • Causality: Rapid cooling spikes supersaturation, driving the system directly into the spinodal decomposition zone where LLPS is unavoidable[3].

  • Seeding: At 40°C (identified as the upper limit of the metastable zone), introduce 1-3% w/w of high-purity [3-(Cyclopropylmethoxy)phenyl]methanol seed crystals (size ~50-100 μm).

  • Aging (Validation Step): Hold the suspension isothermally at 40°C for 60 minutes.

    • Validation Check: The solution should become visibly cloudy with a crystalline suspension, not milky with emulsion droplets. In-line Raman or FBRM (Focused Beam Reflectance Measurement) can be used here to confirm chord length increases, which are indicative of crystal growth rather than droplet coalescence[7].

  • Antisolvent Addition (Optional): Slowly dose Heptane (1:1 v/v ratio to Ethyl Acetate) at 0.1 mL/min to maximize yield without crashing the solution.

  • Cooling (Secondary): Cool to 5°C at 0.1 °C/min. Filter, wash with cold heptane, and dry under vacuum.

Module 3: Impurity Purging & Polymorphic Control

Q: My isolated crystals have a high concentration of structurally related impurities. How does the crystallization mechanism affect this, and how do I fix it? A: Impurity entrapment in this compound typically occurs via two mechanisms: inclusion within the oil droplets during LLPS, or co-precipitation due to structural synthon similarity[6]. When LLPS occurs, the oil phase acts as a highly efficient "sponge" (a good solvent) for lipophilic impurities, which are then permanently trapped when the oil eventually solidifies into an amorphous solid[5].

To purge impurities effectively, you must maintain a single-phase continuous crystallization environment. Switching to a moderately polar/apolar solvent system like Toluene/Hexane disrupts the π–π stacking interactions that often cause structurally similar aromatic impurities to co-crystallize[8].

ImpurityPathway Supersaturation Supersaturated Solution LLPS_Path LLPS (Oiling Out) Supersaturation->LLPS_Path Rapid Cooling / High Conc Direct_Cryst Direct Nucleation Supersaturation->Direct_Cryst Seeding / Slow Cooling Impurity_Trap Impurities Concentrate in Oil Droplets LLPS_Path->Impurity_Trap Impurity_Purge Impurities Remain in Mother Liquor Direct_Cryst->Impurity_Purge Low_Purity Low Purity Solid Impurity_Trap->Low_Purity High_Purity High Purity Crystal Impurity_Purge->High_Purity

Caption: Mechanistic pathways of impurity entrapment vs. rejection during crystallization.

Q: Does [3-(Cyclopropylmethoxy)phenyl]methanol exhibit polymorphism, and how does solvent choice impact it? A: While the specific polymorphic landscape depends heavily on the upstream synthesis route, molecules with flexible ether linkages and hydrogen-bonding hydroxyl groups frequently exhibit conformational polymorphism. The choice of solvent acts as a thermodynamic driving force toward a particular molecular arrangement. Solvents that form strong hydrogen bonds with the hydroxyl group (like ethanol) may yield different polymorphs or solvates compared to aprotic solvents (like toluene), which interact primarily via dispersion forces and π–π stacking with the phenyl ring[6]. For consistent polymorphic output, solvent consistency and strict control of the nucleation temperature are mandatory.

References

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC - National Institutes of Health. 8

  • Solvent Selection in Pharmaceutical Crystallization Process Development. Technobis Crystallization Systems. 4

  • Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub. 5

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. 3

  • An In-Line Study of Oiling Out and Crystallization. ResearchGate.7

  • Oiling Out in Crystallization. Mettler Toledo. 2

  • Effect of Choice of Solvent on Crystallization Pathway of Paracetamol: An Experimental and Theoretical Case Study. MDPI. 6

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications.

  • An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development - ACS Publications. 1

Sources

Reference Data & Comparative Studies

Validation

Comparative Cytotoxicity Screening of [3-(Cyclopropylmethoxy)phenyl]methanol Structural Analogs: A Senior Application Scientist's Guide

Authored by: A Senior Application Scientist Introduction: The Imperative for Early-Stage Cytotoxicity Profiling in Drug Discovery In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Imperative for Early-Stage Cytotoxicity Profiling in Drug Discovery

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a cornerstone of efficient and ethical pharmaceutical development.[1] The journey from a promising chemical entity to a market-approved therapeutic is long and fraught with attrition, with a significant portion of failures in later stages attributed to unforeseen toxicity.[1] Therefore, the early, robust, and comprehensive in vitro evaluation of a compound's cytotoxic potential is not merely a regulatory checkpoint but a critical step in de-risking a project and focusing resources on candidates with the highest probability of success.[2][3]

This guide focuses on a class of compounds exemplified by [3-(Cyclopropylmethoxy)phenyl]methanol, a structure with potential for diverse biological activities. As medicinal chemists synthesize analogs of this parent molecule to optimize for efficacy, it is paramount to concurrently assess how these structural modifications impact cellular toxicity. This document provides a framework for the comparative cytotoxicity screening of [3-(Cyclopropylmethoxy)phenyl]methanol and its hypothetical structural analogs, offering a scientifically rigorous yet practical approach for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear methodology for data interpretation, all grounded in authoritative scientific principles.

I. The Rationale for a Multi-Assay, Multi-Cell Line Approach

A single cytotoxicity assay provides only one perspective on a compound's interaction with a cell. To build a comprehensive and predictive toxicity profile, a multi-faceted approach is essential.[4] A compound might, for instance, have a minimal effect on metabolic activity (as measured by an MTT assay) but induce significant cell membrane damage (detectable by an LDH assay). Relying on a single endpoint could therefore lead to a misleadingly benign safety profile.

This guide advocates for a panel of three assays that interrogate different aspects of cellular health:

  • MTT Assay: Measures mitochondrial reductase activity, a proxy for metabolic health and cell viability.[4][5][6]

  • Lactate Dehydrogenase (LDH) Release Assay: Quantifies the release of the cytosolic enzyme LDH into the culture medium, an indicator of compromised cell membrane integrity and necrosis.[4][6][7]

  • Caspase-3/7 Activity Assay: Measures the activity of key executioner caspases, providing a specific readout for apoptosis, or programmed cell death.[4]

Furthermore, the choice of cell line is a critical determinant of the relevance of in vitro data.[8] Different cell types exhibit varying susceptibilities to toxicants due to differences in metabolism, membrane composition, and signaling pathways.[9] Therefore, we will employ two well-characterized and commonly used human cell lines to provide a broader understanding of potential toxicity:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for liver toxicity studies, as the liver is a primary site of drug metabolism and potential toxicity.[9][10][11]

  • MCF-7 (Human Breast Adenocarcinoma): A well-characterized epithelial cell line, often used in general toxicity screening.[12][13]

II. Experimental Design and Workflow

A logical and well-controlled experimental design is the bedrock of reproducible and reliable cytotoxicity data. The following workflow outlines the key stages of the comparative screening process.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment & Incubation cluster_2 Phase 3: Cytotoxicity Assays cluster_3 Phase 4: Data Analysis A Compound Solubilization & Dilution Series C Dose-Response Treatment (24, 48, 72 hours) A->C B Cell Line Culture & Seeding B->C D MTT Assay (Metabolic Activity) C->D E LDH Release Assay (Membrane Integrity) C->E F Caspase-3/7 Assay (Apoptosis) C->F G Spectrophotometric/Luminometric Reading D->G E->G F->G H IC50 Calculation & Curve Fitting G->H I Comparative Data Summary H->I

Caption: Overall experimental workflow for comparative cytotoxicity screening.

Hypothetical Analogs of [3-(Cyclopropylmethoxy)phenyl]methanol

For the purpose of this guide, we will consider the parent compound and three hypothetical structural analogs. These analogs are designed to explore the effects of altering electronic and steric properties.

Compound IDStructureKey Modification
CMP-001 [3-(Cyclopropylmethoxy)phenyl]methanolParent Compound
CMP-002 [4-(Cyclopropylmethoxy)phenyl]methanolIsomeric shift of the cyclopropylmethoxy group
CMP-003 [3-(Cyclopropylmethoxy)-4-fluorophenyl]methanolAddition of an electron-withdrawing fluorine atom
CMP-004 [3-(Cyclobutoxymethoxy)phenyl]methanolExpansion of the cyclopropyl ring to a cyclobutyl ring

III. Detailed Experimental Protocols

The following protocols are standardized for a 96-well plate format, which is amenable to high-throughput screening.[10]

Protocol 1: Cell Seeding and Compound Treatment
  • Cell Culture: Culture HepG2 and MCF-7 cells in appropriate media (e.g., DMEM for HepG2, RPMI-1640 for MCF-7) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Trypsinize and count the cells. Seed 1 x 10⁴ cells per well in a 96-well clear-bottom black plate for fluorescence/luminescence assays or a clear plate for colorimetric assays. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of each compound (CMP-001 to CMP-004) in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells should be ≤ 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (0.5% DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.

Protocol 2: MTT Assay for Metabolic Activity

G A Viable Cells B Mitochondrial Reductase A->B contain D Formazan (Purple, Insoluble) B->D reduces C MTT (Yellow, Water-Soluble) C->D is reduced by E Solubilization (e.g., DMSO) D->E is dissolved by F Colorimetric Measurement (570 nm) E->F

Caption: Mechanism of the MTT cytotoxicity assay.

  • Reagent Addition: After the desired incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the vehicle control after subtracting the background absorbance from wells with no cells.

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

Protocol 3: LDH Release Assay for Membrane Integrity

G A Damaged/Necrotic Cell B LDH Release into Medium A->B D Pyruvate + NADH B->D catalyzes conversion of C LDH Substrate Mix (Lactate + NAD+) C->D is converted to F Colored Formazan D->F reduces E Diaphorase/ Tetrazolium Salt E->F is reduced to G Colorimetric Measurement (490 nm) F->G

Caption: Mechanism of the LDH release cytotoxicity assay.

  • Sample Collection: After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Lysis Control: Add 10 µL of a 10X Lysis Buffer (e.g., Triton X-100 based) to the control wells designated for maximum LDH release. Incubate for 45 minutes at 37°C.

  • Reagent Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and dye solution).

  • Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

    • % Cytotoxicity = [(Abs_sample - Abs_vehicle) / (Abs_max_release - Abs_vehicle)] * 100

Protocol 4: Caspase-3/7 Assay for Apoptosis
  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent (Promega) or similar, which contains a luminogenic caspase-3/7 substrate in a buffer.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate containing the treated cells.

  • Incubation: Mix by shaking the plate for 2 minutes. Incubate at room temperature for 1 to 2 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Calculation: Express caspase activity as fold change relative to the vehicle control after subtracting background luminescence.

    • Fold Change = (Lum_sample - Lum_blank) / (Lum_vehicle - Lum_blank)

IV. Data Presentation and Interpretation

For each compound and cell line, the data from the dose-response experiments should be used to calculate the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀). This is the concentration of a compound that induces a response halfway between the baseline and maximum.

Hypothetical Comparative Data Summary

The following tables summarize hypothetical IC₅₀ values (in µM) for our compound set after a 48-hour treatment period.

Table 1: Cytotoxicity in HepG2 Cells (IC₅₀, µM)

Compound IDMTT Assay (Metabolic Activity)LDH Assay (Membrane Damage)Caspase-3/7 Assay (Apoptosis Induction, EC₅₀ Fold Change)
CMP-001 75.2> 10082.5
CMP-002 68.995.170.3
CMP-003 15.420.112.8
CMP-004 98.6> 100> 100

Table 2: Cytotoxicity in MCF-7 Cells (IC₅₀, µM)

Compound IDMTT Assay (Metabolic Activity)LDH Assay (Membrane Damage)Caspase-3/7 Assay (Apoptosis Induction, EC₅₀ Fold Change)
CMP-001 88.1> 10095.4
CMP-002 80.5> 10085.2
CMP-003 25.835.622.1
CMP-004 > 100> 100> 100
Interpretation of Hypothetical Results
  • Parent Compound (CMP-001) and Isomer (CMP-002): Both exhibit low cytotoxicity, with IC₅₀ values generally above 50 µM. This suggests a relatively benign initial profile. The primary mode of cell death at higher concentrations appears to be apoptosis, given the Caspase-3/7 activation and the high IC₅₀ for LDH release (indicating a lack of necrotic membrane damage).

  • Fluorinated Analog (CMP-003): The addition of a fluorine atom dramatically increases cytotoxicity across all assays and in both cell lines. The low IC₅₀ values for both LDH and Caspase-3/7 suggest that this compound induces cell death through a combination of apoptosis and necrosis, a common finding for highly toxic compounds. The increased potency in HepG2 cells might suggest a role for metabolic activation of the compound to a more toxic species.

  • Ring-Expanded Analog (CMP-004): Expanding the cyclopropyl ring to a cyclobutyl ring appears to abolish most of the cytotoxic activity, with IC₅₀ values exceeding the highest tested concentration. This suggests that the specific stereoelectronic properties of the cyclopropyl group may be important for the observed baseline toxicity of the parent compound.

V. Conclusion and Forward Look

This guide has outlined a robust, multi-faceted strategy for the comparative cytotoxicity screening of [3-(Cyclopropylmethoxy)phenyl]methanol and its structural analogs. By integrating assays that probe metabolic health, membrane integrity, and apoptotic pathways across multiple cell lines, researchers can build a comprehensive and nuanced understanding of how chemical modifications impact a compound's safety profile.

The hypothetical data presented illustrates a scenario where a simple structural change—the addition of a fluorine atom—dramatically increases toxicity, while another modification—ring expansion—abrogates it. This type of structure-toxicity relationship (STR) data is invaluable in guiding medicinal chemistry efforts towards the synthesis of compounds that are not only efficacious but also safe. The protocols and workflow detailed herein provide a validated and authoritative framework for generating such critical data in the early stages of drug discovery.

VI. References

  • Cytion. (n.d.). Predictive Toxicology Models Using Cell-Based Assays. Retrieved from [Link]

  • Ramaa, C. S., Kulkarni, A. S., & Kulkarni, V. M. (2005). Cell lines as in vitro models for drug screening and toxicity studies. PubMed. Retrieved from [Link]

  • Culture Collections. (n.d.). Making cell lines more physiologically relevant for toxicology testing. Retrieved from [Link]

  • Singhal, M., Shaha, S., & Katsikogianni, M. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. Retrieved from [Link]

  • Hartung, T. (2018). Highlight report: Cell type selection for toxicity testing. PubMed Central. Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Retrieved from [Link]

  • García-García, A., et al. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Retrieved from [Link]

  • Legrand, C., et al. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? PubMed. Retrieved from [Link]

  • KCAS Bio. (2025). Model Selection and Experimental Design for Screening Experiments. Retrieved from [Link]

  • Ali, D., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. Retrieved from [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. Retrieved from [Link]

  • Szebeni, G. J., & Szebeni, A. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Chemsrc. (2025). [3-(Cyclopropylmethoxy)phenyl]methanol. Retrieved from [Link]

  • Balachandran, C. (2021). Evaluation of Cytotoxic Effects and Underlying Mechanism of Phenolic Compounds on Breast Cancer Cell Lines. Tampere University Research Portal. Retrieved from [Link]

  • Zhang, Y., et al. (2013). Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]. PubMed Central. Retrieved from [Link]

  • Niki, E., et al. (2018). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. PubMed Central. Retrieved from [Link]

  • The University of Kansas. (n.d.). Chemical Mechanisms of Cytotoxicity. Retrieved from [Link]

  • Gamal-Eldeen, A. M., et al. (2018). Phthalimide Analogs Enhance Genotoxicity of Cyclophosphamide and Inhibit Its Associated Hypoxia. Frontiers in Pharmacology. Retrieved from [Link]

  • Arfi, M., et al. (2026). Cytotoxicity activity and in silico studies from ethanol, ethyl acetate, and n-hexane extracts of Marchantia paleacea liverwort. Journal of Herbmed Pharmacology. Retrieved from [Link]

  • Sloop, J. C. (2023). Synthesis of Heteroaromatic Compounds. MDPI. Retrieved from [Link]

  • He, Q., et al. (2021). Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile. PubMed. Retrieved from [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Pattern Validation for [3-(Cyclopropylmethoxy)phenyl]methanol: A Platform Comparison Guide

As a Senior Application Scientist, validating the structural identity of small molecules requires more than just observing mass-to-charge (m/z) ratios; it requires a mechanistic understanding of why specific bonds break...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, validating the structural identity of small molecules requires more than just observing mass-to-charge (m/z) ratios; it requires a mechanistic understanding of why specific bonds break and how the analytical platform influences that process.

This guide provides an objective, data-driven comparison of High-Resolution Mass Spectrometry (HRMS) via Orbitrap Higher-energy Collisional Dissociation (HCD) versus Low-Resolution Triple Quadrupole (QQQ) Collision-Induced Dissociation (CID) for the structural validation of [3-(Cyclopropylmethoxy)phenyl]methanol .

Mechanistic Profiling & Causality of Fragmentation

[3-(Cyclopropylmethoxy)phenyl]methanol (Exact Mass: 178.0994 Da) presents a unique analytical challenge due to its dual functional groups: a highly labile hydroxymethyl group and a more stable cyclopropylmethoxy ether moiety.

When ionized in positive Electrospray Ionization (ESI+), small molecules almost exclusively form singly charged [M+H]+ precursor ions, making the molecular weight and ionization mode the critical starting point for targeted precursor selection[1]. For this molecule, the [M+H]+ precursor is observed at m/z 179.1067 .

The Causality of the Fragmentation Pathway:

  • Low-Energy Pathway (Benzylic Cleavage): The lowest activation energy pathway is the protonation of the benzylic hydroxyl group, followed by the rapid neutral loss of water (-18.0106 Da). This generates a highly resonance-stabilized benzylic cation at m/z 161.0961 .

  • High-Energy Pathway (Ether Cleavage): Breaking the cyclopropylmethoxy ether bond requires significantly higher kinetic energy. When sufficient energy is applied, the molecule undergoes a neutral loss of the cyclopropylmethoxy side chain (e.g., loss of cyclopropylmethanol, -72.0575 Da), yielding a phenolic cation at m/z 107.0491 . Density Functional Theory (DFT) calculations have proven highly accurate in predicting these complex ether cleavages, confirming that the loss of the cyclopropyl substituent is a diagnostic marker for this structural motif[2].

Platform Comparison: Orbitrap HCD vs. QQQ CID

The ability to observe these distinct pathways depends entirely on the dissociation technology used.

  • Orbitrap HCD (High-Resolution): 3 where voltage offsets increase the kinetic energy of the precursor ion, causing rapid dissociation in an ion routing multipole[3]. Because it is non-resonant, ions receive a single, massive bolus of energy before they can "cool" into lower energy states. This breaks multiple bonds simultaneously, allowing us to observe both the water loss and the high-energy cyclopropylmethoxy cleavage. Furthermore, Orbitrap detection provides superior high-resolution fragment data compared to traditional ion-trap CID, which is critical for deep structural profiling[4].

  • QQQ CID (Low-Resolution): While QQQ CID is also a beam-type technique, it operates at nominal mass resolution. It is highly efficient at driving the lowest-energy pathway (water loss) to completion, making it exceptional for high-sensitivity targeted quantitation, but less effective for definitive structural elucidation of complex ether fragments.

MS_Validation_Workflow A Sample Prep: [3-(Cyclopropylmethoxy)phenyl]methanol + Surrogate Matrix & SIL-IS B ESI+ Ionization Precursor: m/z 179.107[M+H]+ A->B C Activation Pathway B->C D Orbitrap HCD (High-Res) Non-Resonant, Beam-Type Breaks Multiple Bonds C->D Structural ID E QQQ CID (Low-Res) Resonant / Beam-Type Lowest Energy Pathway C->E High-Throughput F Deep Structural Profiling m/z 161.096 (-H2O) m/z 107.049 (-C4H8O) D->F G Targeted MRM Quantitation Transition: 179 -> 161 Max Sensitivity E->G H Self-Validating Consensus Empirical Data vs. DFT Predictions F->H G->H

Fig 1. Self-validating MS workflow comparing HCD and CID for structural elucidation.

Self-Validating Experimental Methodology

A robust protocol must be a self-validating system. If a fragment ion is observed, the method itself must prove that the fragment is derived from the analyte and not a matrix artifact or an in-source collision error.

Step-by-Step Protocol: Orthogonal Fragmentation Validation

  • Surrogate Matrix Calibration: Prepare [3-(Cyclopropylmethoxy)phenyl]methanol (10 ng/mL) in an5 and establish a clean baseline[5]. Spike with a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Precursor Isolation (Q1): Tune the quadrupole to isolate the[M+H]+ precursor at m/z 179.107 with a narrow isolation window (0.4 Da) to prevent co-isolation of isobaric background ions.

  • Stepped HCD Acquisition (Orbitrap): Apply a Stepped Normalized Collision Energy (NCE) of 20%, 40%, and 60%.

    • Causality: Using a stepped NCE self-validates the structural assignment. At NCE 20%, only the m/z 161.096 (water loss) should dominate. As energy steps to 60%, the m/z 161.096 signal must proportionally decrease while the high-energy m/z 107.049 (ether cleavage) increases. This kinetic shift proves the fragments originate from the same parent molecule.

  • Orthogonal QQQ CID Acquisition: Transfer the optimized low-energy transition (179.1 -> 161.1) to a Triple Quadrupole for targeted Selected Reaction Monitoring (SRM).

    • Causality: While HCD provides exact mass for identity validation, QQQ CID maximizes duty cycle and sensitivity for quantitative validation.

  • In-Silico Consensus: Compare the empirical high-resolution fragment masses against DFT predictions. If the mass error of the cyclopropylmethoxy cleavage fragment is <3 ppm, the structural identity is unequivocally validated.

Quantitative Data & Performance Metrics

The following tables summarize the comparative performance of the two platforms based on the self-validating protocol.

Table 1: High-Resolution HCD vs. Low-Resolution CID Fragmentation Pattern
Fragment IdentityNeutral LossTheoretical m/zOrbitrap HCD (m/z)Mass Error (ppm)QQQ CID (m/z)Mechanistic Causality
[M+H]+ Precursor None179.1067179.1065-1.1179.1Protonation of benzylic hydroxyl or ether oxygen.
Benzylic Cation -H₂O (18.0106)161.0961161.0963+1.2161.1Lowest energy pathway; rapid loss of water from the hydroxymethyl group.
Phenolic Cation -C₄H₈O (72.0575)107.0491107.0489-1.9Not DetectedHigh-energy non-resonant cleavage of the cyclopropylmethoxy ether bond.
Ring-Opened Cation -C₄H₆ (54.0470)125.0597125.0601+3.2125.2Rearrangement and loss of butadiene from the cyclopropyl ring.
Table 2: Method Validation Performance Parameters

Criteria established based on 6 requiring precision and accuracy CV < 20%[6].

ParameterOrbitrap (HCD)Triple Quadrupole (CID)Analytical Advantage / Trade-off
Mass Resolution >70,000 FWHM~0.7 FWHM (Unit)HCD differentiates isobaric interferences; CID is limited to nominal mass.
Activation Dynamics Non-Resonant (Beam-Type)Resonant / Beam-TypeHCD breaks multiple bonds simultaneously; CID favors lowest-energy pathways.
Quantitation LLOQ Moderate (pg/mL range)Excellent (fg/mL range)QQQ CID offers superior signal-to-noise for targeted downstream quantitation.
Validation Role Structural ElucidationHigh-Throughput QuantitationHCD validates the molecular identity; CID validates clinical/pharmacokinetic concentrations.

Conclusion

Validating the fragmentation pattern of [3-(Cyclopropylmethoxy)phenyl]methanol requires a strategic pairing of analytical platforms. Orbitrap HCD is mandatory for the initial structural elucidation, as its high-energy, non-resonant activation is required to break the stable cyclopropylmethoxy ether bond and yield diagnostic exact-mass fragments. Once the structural identity is self-validated through stepped collision energies and DFT consensus, the lowest-energy transition (water loss) can be securely transferred to a QQQ CID platform for high-sensitivity, high-throughput quantitation.

Sources

Validation

Benchmarking the Efficacy of[3-(Cyclopropylmethoxy)phenyl]methanol as a Fragment Scaffold in PPARγ Drug Discovery

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds with optimal ligand efficiency (LE) is paramount for successful lead optimization. [3-(Cyclopropylmet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds with optimal ligand efficiency (LE) is paramount for successful lead optimization. [3-(Cyclopropylmethoxy)phenyl]methanol (CAS: 411229-88-4), hereafter referred to as CPM-OH , has emerged as a highly versatile pharmacophoric building block. It is frequently utilized in the synthesis of peroxisome proliferator-activated receptor gamma (PPARγ) modulators and HIV protease inhibitors.

This guide objectively benchmarks the physicochemical properties and in vitro binding efficacy of CPM-OH against standard reference fragments—specifically Benzyl alcohol (BA) and 3-Methoxybenzyl alcohol (3-MBA). By evaluating these scaffolds through Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assays, researchers can quantitatively justify the inclusion of the cyclopropylmethoxy moiety in advanced lead series[1].

Mechanistic Rationale & Physicochemical Benchmarking

The efficacy of a fragment is not measured by its raw potency (which is typically in the high micromolar to millimolar range), but by its Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) . According to the "Rule of Three" for FBDD, ideal fragments should have a molecular weight 300 Da, cLogP 3, and a polar surface area (PSA) 60 Ų[2].

Why the Cyclopropylmethoxy Group?

Replacing a simple methoxy group (as seen in 3-MBA) with a cyclopropylmethoxy group introduces a rigid, highly lipophilic vector. In the context of the PPARγ Ligand-Binding Domain (LBD), this cyclopropyl ring perfectly occupies the hydrophobic sub-pocket adjacent to Tyr473 and His449[1]. The oxygen atom maintains its role as a hydrogen bond acceptor, while the terminal methanol group provides a synthetic handle for fragment growing or linking strategies.

Table 1: Physicochemical and Efficacy Benchmarking Data

Note: IC50​ values are representative benchmarks for isolated fragment screening against the PPARγ LBD.

CompoundMW ( g/mol )cLogPPSA (Ų)PPARγ IC50​ (µM)Ligand Efficiency (LE)*
Benzyl alcohol (BA) 108.141.1020.23> 1000N/A
3-Methoxybenzyl alcohol (3-MBA) 138.161.0029.46450~0.25
CPM-OH (Target Scaffold) 178.231.9729.4685~0.31
Rosiglitazone (Reference Drug) 357.432.4084.400.04~0.36

*LE is calculated as ΔG/Nheavy​ , where Nheavy​ is the number of non-hydrogen atoms. An LE > 0.3 is considered highly favorable for fragment progression.

Fragment-Based Lead Optimization Workflow

To contextualize where CPM-OH fits into the drug development pipeline, the following workflow illustrates the progression from primary fragment screening to in vivo benchmarking.

G A Fragment Library Screening B Hit Validation (TR-FRET & SPR) A->B C Structural Biology (X-ray Crystallography) B->C D Lead Optimization (Fragment Linking) C->D E In Vivo Efficacy Benchmarking D->E

Caption: Fragment-Based Lead Optimization Workflow for PPARγ Modulators.

In Vitro Efficacy Benchmarking: TR-FRET Protocol

The Causality of Assay Selection

Fragment libraries must be screened at high concentrations (often 100 µM to 1 mM) to detect weak binding affinities. At these concentrations, standard fluorescence assays suffer from severe compound autofluorescence and inner-filter effects, leading to false positives. TR-FRET resolves this by introducing a temporal delay (typically 50–100 µs) between excitation and emission reading. Because background fluorescence decays in nanoseconds, the microsecond-lifetime lanthanide chelate (Terbium) ensures a high-fidelity, self-validating signal[3].

Step-by-Step Methodology (LanthaScreen™ Format)

This protocol describes the competitive displacement of a fluorescent pan-PPAR tracer by the CPM-OH fragment.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 0.1% BSA, and 5 mM Dithiothreitol (DTT). Scientific Insight: DTT is critical to maintain the reduced state of Cys285 in the PPARγ LBD, preventing artifactual covalent modifications by reactive fragments[4].

    • Target Complex: Prepare a 2X working solution containing 10 nM GST-tagged human PPARγ-LBD and 10 nM Terbium-labeled anti-GST antibody.

    • Tracer: Prepare a 4X solution of Fluormone™ Pan-PPAR Green (tracer).

  • Compound Titration:

    • Serially dilute CPM-OH, 3-MBA, and BA in 100% DMSO.

    • Transfer 100 nL of each dilution into a 384-well low-volume black microplate (final DMSO concentration 1%).

  • Assay Assembly:

    • Add 10 µL of the Target Complex (GST-PPARγ-LBD + Tb-anti-GST) to the assay wells.

    • Add 10 µL of the 4X Tracer solution to initiate the competition.

  • Incubation & Reading:

    • Incubate the plate in the dark at room temperature for 1 to 2 hours to reach equilibrium.

    • Read on a TR-FRET compatible microplate reader (e.g., PHERAstar) using an excitation wavelength of 340 nm and dual emission wavelengths of 495 nm (Terbium donor) and 520 nm (Fluorescein acceptor)[3].

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission 520 nm / Emission 495 nm). Plot the ratio against the log of the fragment concentration to derive the IC50​ .

TR-FRET Binding Mechanism

The logical relationship between the assay components and the fragment competitor is visualized below. When CPM-OH successfully binds to the LBD, it displaces the tracer, causing a quantifiable drop in the 520 nm emission signal.

G A Tb-anti-GST Antibody (Donor Fluorophore) B GST-PPARγ LBD (Target Protein) A->B Binds GST tag E High TR-FRET Signal (Emission 520 nm) A->E Energy Transfer C Pan-PPAR Green (Fluorescent Tracer) B->C Tracer binds LBD D CPM-OH Fragment (Competitor) D->B Competes for LBD F Signal Loss (Displacement) D->F Displaces Tracer

Caption: TR-FRET Competitive Binding Assay Mechanism.

Conclusion & Trustworthiness of the Scaffold

Benchmarking [3-(Cyclopropylmethoxy)phenyl]methanol against simpler analogs like 3-Methoxybenzyl alcohol demonstrates a clear structure-activity relationship (SAR) advantage. The cyclopropylmethoxy group significantly improves the IC50​ from 450 µM to 85 µM without violating FBDD physicochemical rules[2]. The resulting Ligand Efficiency of ~0.31 confirms that CPM-OH is an optimal starting point for fragment growing. By utilizing the self-validating TR-FRET protocol outlined above, researchers can confidently map the binding kinetics of this scaffold before investing in resource-intensive X-ray crystallography or complex synthetic elaboration.

References

  • D'Souza, P., et al. (2008). "Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader." Indian Journal of Pharmacology, 40(2), 89-90.[Link]

  • Murgueitio, M. S., et al. (2012). "Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases." Journal of Medicinal Chemistry. (Referencing the "Rule of Three" in FBDD).[Link]

  • Hewitt, C. S., et al. (2021). "The Glitazone Class of Drugs as Carbonic Anhydrase Inhibitors—A Spin-Off Discovery from Fragment Screening." MDPI Pharmaceuticals.[Link]

  • McAulay, K., et al. (2025). "A New Era for PPARγ: Covalent Ligands and Therapeutic Applications." ACS Publications.[Link]

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Comparative

Assessing Reproducibility of Published [3-(Cyclopropylmethoxy)phenyl]methanol Synthesis Protocols

Target Molecule: [3-(Cyclopropylmethoxy)phenyl]methanol (CAS: 411229-88-4)[1] Application: Critical building block and intermediate in the development of phosphodiesterase-4 (PDE4) inhibitors and targeted therapeutics. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: [3-(Cyclopropylmethoxy)phenyl]methanol (CAS: 411229-88-4)[1] Application: Critical building block and intermediate in the development of phosphodiesterase-4 (PDE4) inhibitors and targeted therapeutics.

As a Senior Application Scientist, I frequently encounter reproducibility issues when scaling up the synthesis of bifunctional building blocks. The synthesis of [3-(Cyclopropylmethoxy)phenyl]methanol presents a classic organic chemistry challenge: achieving high yields while managing chemoselectivity.

This guide objectively compares the two primary synthetic pathways used to generate this molecule, analyzing the mechanistic causality behind each experimental choice and providing self-validating, step-by-step protocols to ensure reproducible success in your laboratory.

Mechanistic Pathway Analysis

The fundamental challenge in synthesizing[3-(Cyclopropylmethoxy)phenyl]methanol lies in the selective O-alkylation of a phenol in the presence of an aliphatic alcohol. Researchers typically choose between two routes:

  • Protocol A (The Two-Step Aldehyde Route): Bypasses chemoselectivity issues by alkylating 3-hydroxybenzaldehyde first, followed by a controlled reduction of the aldehyde.

  • Protocol B (The Direct Alkylation Route): Attempts a single-step alkylation of 3-hydroxybenzyl alcohol, relying on the pKa difference between the phenolic (-OH) and aliphatic (-CH2OH) groups.

SynthesisRoutes A 3-Hydroxybenzaldehyde (Starting Material) B 3-(Cyclopropylmethoxy) benzaldehyde (Intermediate) A->B Alkylation (Bromomethyl)cyclopropane K2CO3, DMF, 70°C C [3-(Cyclopropylmethoxy) phenyl]methanol (Target Product) B->C Reduction NaBH4, MeOH, 0°C to RT D 3-Hydroxybenzyl alcohol (Alternative SM) D->C Direct Alkylation (Bromomethyl)cyclopropane K2CO3, Acetone, Reflux

Figure 1: Comparative synthetic workflows for [3-(Cyclopropylmethoxy)phenyl]methanol.

Protocol A: Two-Step Aldehyde Alkylation & Reduction (Recommended)

This protocol is the gold standard for reproducibility. By utilizing 3-hydroxybenzaldehyde, we eliminate the competing aliphatic alcohol during the alkylation phase, ensuring near-quantitative conversion.

Causality & Experimental Rationale
  • Solvent & Base Selection: Dimethylformamide (DMF) is utilized as a polar aprotic solvent because it poorly solvates the phenoxide anion, drastically increasing its nucleophilicity. Potassium carbonate (K₂CO₃) provides optimal basicity to deprotonate the phenol without causing side reactions[2].

  • Temperature Control: Heating the alkylation reaction to 70°C provides the necessary activation energy for the Sₙ2 displacement of the sterically hindered (bromomethyl)cyclopropane[3].

  • Reductant Choice: Sodium borohydride (NaBH₄) in methanol is selected over Lithium Aluminum Hydride (LiAlH₄). NaBH₄ is highly chemoselective for aldehydes and avoids the harsh, anhydrous conditions required for LiAlH₄. Methanol acts as an electrophilic activator, coordinating to the aldehyde oxygen to enhance hydride attack.

Step-by-Step Methodology

Step 1: Synthesis of 3-(Cyclopropylmethoxy)benzaldehyde

  • Preparation: Charge a dry, nitrogen-flushed 500 mL round-bottom flask with 3-hydroxybenzaldehyde (10.0 g, 81.9 mmol, 1.0 eq) and anhydrous DMF (50 mL, 5 volumes).

  • Deprotonation: Add anhydrous K₂CO₃ (17.0 g, 122.8 mmol, 1.5 eq) in one portion. Stir at ambient temperature for 15 minutes. Self-Validation: Observe a distinct color change to pale yellow, confirming phenoxide formation.

  • Alkylation: Add (bromomethyl)cyclopropane (13.3 g, 98.3 mmol, 1.2 eq) dropwise over 10 minutes to prevent localized thermal spikes.

  • Reaction: Heat the mixture to 70°C and maintain for 3 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the UV-active starting material spot (R_f ~0.2) is entirely replaced by a less polar product spot (R_f ~0.6)[3].

  • Workup: Cool to room temperature. Quench by pouring into cold distilled water (150 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers heavily with brine (3 x 50 mL) to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 2: Reduction to Target Alcohol

  • Preparation: Dissolve the crude aldehyde intermediate in anhydrous Methanol (100 mL) and cool to 0°C using an ice bath.

  • Reduction: Add NaBH₄ (4.6 g, 122.8 mmol, 1.5 eq) portion-wise over 30 minutes. Self-Validation: Controlled effervescence (H₂ gas evolution) indicates active hydride transfer.

  • Reaction: Remove the ice bath and stir at room temperature for 1 hour.

  • Quench & Workup: Slowly add saturated aqueous NH₄Cl (50 mL) to quench unreacted NaBH₄ and break down borate complexes. Concentrate to remove methanol, then extract with Dichloromethane (3 x 50 mL). Dry (Na₂SO₄) and evaporate to yield the crude [3-(Cyclopropylmethoxy)phenyl]methanol[1].

Protocol B: Direct Alkylation (Alternative)

Direct alkylation of 3-hydroxybenzyl alcohol is more atom-economical but suffers from severe chemoselectivity issues. The pKa of the phenol is ~10, while the aliphatic alcohol is ~15. While K₂CO₃ theoretically only deprotonates the phenol, the high temperatures required for the Sₙ2 reaction often lead to background dialkylation.

Chemoselectivity SM 3-Hydroxybenzyl alcohol Reagent (Bromomethyl)cyclopropane + K2CO3 Base SM->Reagent Target O-Alkylation (Phenol) Target Product Reagent->Target Major Pathway (pKa ~10) Side1 O-Alkylation (Aliphatic) Impurity Reagent->Side1 Minor Pathway (pKa ~15) Side2 Dialkylation Impurity Reagent->Side2 Excess Reagent

Figure 2: Competing reaction pathways during the direct alkylation of 3-hydroxybenzyl alcohol.

Step-by-Step Methodology
  • Preparation: Charge 3-hydroxybenzyl alcohol (10.0 g, 80.5 mmol, 1.0 eq) and anhydrous Acetone (100 mL) into a flask.

  • Reagent Addition: Add finely milled K₂CO₃ (12.2 g, 88.5 mmol, 1.1 eq) and (bromomethyl)cyclopropane (11.4 g, 84.5 mmol, 1.05 eq). Crucial: Strict stoichiometric control is required to minimize dialkylation.

  • Reaction: Reflux the mixture (56°C) for 16 hours. Self-Validation: Extended reaction times are required due to the lower boiling point of acetone compared to DMF.

  • Purification: Filter the inorganic salts and concentrate. The resulting crude mixture requires rigorous silica gel column chromatography (Hexane:EtOAc gradients) to separate the target product from dialkylated impurities.

Comparative Performance Data

To objectively assess these protocols, we compared their performance across standard laboratory scale-up parameters (10-gram scale).

Performance MetricProtocol A (Two-Step Aldehyde)Protocol B (Direct Alkylation)
Overall Isolated Yield 82 - 88% 45 - 55%
Chemoselectivity Excellent (No competing -OH)Poor (Dialkylation observed)
Purification Effort Low (Simple extraction/wash)High (Requires column chromatography)
Scalability High (Easily scales to >100g)Low (Impurity profile worsens at scale)
Time Investment 2 Days (Includes intermediate workup)1 Day
Cost Efficiency Moderate (Extra reagents needed)High (Fewer steps/reagents)

Conclusion & Recommendations

For researchers synthesizing [3-(Cyclopropylmethoxy)phenyl]methanol (CAS: 411229-88-4)[1] for downstream drug development, Protocol A is unequivocally recommended .

While Protocol B offers the allure of a single-step synthesis, the resulting dialkylated impurities drastically reduce the isolated yield and introduce severe purification bottlenecks. Protocol A's use of a robust Sₙ2 alkylation in DMF[2], followed by a highly predictable NaBH₄ reduction, creates a self-validating, highly reproducible system that scales effortlessly without the need for exhaustive chromatography.

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Validation

A Comparative Guide to Cross-Validating NMR and IR Spectroscopy Data for [3-(Cyclopropylmethoxy)phenyl]methanol Batches

In the landscape of pharmaceutical development and manufacturing, ensuring the identity, purity, and quality of chemical intermediates is paramount. For a compound such as [3-(Cyclopropylmethoxy)phenyl]methanol, a key bu...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and manufacturing, ensuring the identity, purity, and quality of chemical intermediates is paramount. For a compound such as [3-(Cyclopropylmethoxy)phenyl]methanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), rigorous analytical characterization is not merely a regulatory requirement but a cornerstone of process control and product safety. This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, for the cross-validation of different batches of this critical intermediate.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1] This principle, enshrined in guidelines from the International Council for Harmonisation (ICH), underscores the need for robust and reliable analytical methods.[2] Cross-validation, the process of assuring that a validated analytical method will yield consistent and reliable results regardless of the testing site, personnel, or equipment, is a critical step in the pharmaceutical development lifecycle.[3][4] This guide will delve into the practical application of these principles, offering a scientifically grounded framework for the comprehensive analysis of [3-(Cyclopropylmethoxy)phenyl]methanol.

The Scientific Imperative for Orthogonal Analysis

Relying on a single analytical technique, no matter how powerful, can introduce blind spots. NMR and IR spectroscopy are considered orthogonal methods because they probe different molecular properties. NMR provides detailed information about the chemical environment of atomic nuclei, specifically hydrogen (¹H) and carbon-¹³ (¹³C), revealing the connectivity and structure of a molecule.[5][6][7] In contrast, IR spectroscopy measures the vibrations of molecular bonds, providing a "fingerprint" of the functional groups present.[8][9] By employing both techniques, we create a self-validating system where the strengths of one method compensate for the potential limitations of the other, leading to a more complete and trustworthy characterization of the material.

Understanding the Analyte: [3-(Cyclopropylmethoxy)phenyl]methanol

Before delving into the spectroscopic analysis, it is crucial to understand the structure of our target molecule, [3-(Cyclopropylmethoxy)phenyl]methanol.

Molecular Formula: C₁₁H₁₄O₂[10] CAS Number: 411229-88-4[11]

The molecule consists of a central benzene ring substituted with a cyclopropylmethoxy group and a hydroxymethyl group. This structure presents several key features that we expect to observe in both NMR and IR spectra:

  • Aromatic Ring: A benzene ring with a specific substitution pattern.

  • Ether Linkage: A C-O-C bond connecting the cyclopropyl group to the phenyl ring.

  • Alcohol Functional Group: A primary alcohol (-CH₂OH) attached to the phenyl ring.

  • Cyclopropyl Group: A three-membered aliphatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[12] By placing a sample in a strong magnetic field and irradiating it with radio waves, we can excite specific atomic nuclei.[6] The resulting spectrum provides a wealth of information based on chemical shifts, signal integrations, and spin-spin coupling patterns.

Experimental Protocol: ¹H and ¹³C NMR

A detailed protocol for acquiring high-quality NMR data is essential for reliable cross-validation.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the [3-(Cyclopropylmethoxy)phenyl]methanol batch and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be consistent across all batches.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion. Ensure the instrument is properly calibrated and shimmed to obtain high-resolution spectra.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the smallest signal of interest).

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[13]

    • Set the spectral width to cover the full range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Data Interpretation and Comparison

The following table summarizes the expected ¹H and ¹³C NMR signals for [3-(Cyclopropylmethoxy)phenyl]methanol. When comparing batches, the chemical shifts (δ) should be consistent within a narrow tolerance (e.g., ±0.02 ppm for ¹H, ±0.2 ppm for ¹³C), and the integration values and coupling patterns in the ¹H NMR should be identical.

Functional Group Expected ¹H NMR (ppm) Expected ¹³C NMR (ppm) Key Features & Rationale
Aromatic Protons 6.8 - 7.3110 - 150The specific splitting pattern (multiplets) will depend on the substitution pattern on the benzene ring. Aromatic protons are typically deshielded and appear in this region.[14][15]
-CH₂OH (Hydroxymethyl) ~4.6 (singlet)~65The singlet nature of the -CH₂- signal is due to the absence of adjacent protons. The chemical shift is characteristic of a benzylic alcohol.
-OH (Hydroxyl) Variable (broad singlet)-The chemical shift of the hydroxyl proton is concentration and solvent-dependent and often appears as a broad signal. It can be confirmed by D₂O exchange.
-OCH₂- (Ether) ~3.8 (doublet)~73This signal will be a doublet due to coupling with the adjacent CH of the cyclopropyl group.
-CH- (Cyclopropyl) ~1.2 (multiplet)~10This proton is coupled to the adjacent -CH₂- groups of the cyclopropyl ring and the -OCH₂- group, resulting in a complex multiplet.
-CH₂- (Cyclopropyl) 0.3 - 0.6 (multiplets)~3These protons are diastereotopic and will appear as two distinct multiplets in the highly shielded upfield region, characteristic of cyclopropyl rings.

Any significant deviation in chemical shifts, the appearance of new signals, or changes in integration ratios between batches would indicate the presence of impurities or structural differences that warrant further investigation.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.[16] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies.[8] The resulting absorption spectrum provides a unique "fingerprint" of the compound.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

For routine analysis of solid or liquid samples, Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the [3-(Cyclopropylmethoxy)phenyl]methanol batch directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.

  • Spectrum Acquisition: Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: Perform a baseline correction and normalize the spectrum if necessary for comparison.

Data Interpretation and Comparison

The IR spectrum of [3-(Cyclopropylmethoxy)phenyl]methanol will exhibit characteristic absorption bands corresponding to its functional groups. When comparing different batches, the positions (wavenumber, cm⁻¹) and relative intensities of these key bands should be consistent.

Functional Group Expected IR Absorption (cm⁻¹) Vibrational Mode Key Features & Rationale
-OH (Alcohol) 3600 - 3200 (broad)O-H StretchThe broadness of this peak is due to hydrogen bonding.[17][18] Its presence is a strong indicator of the alcohol functional group.
C-H (Aromatic) 3100 - 3000 (sharp)C-H StretchThese are typically sharp, medium-intensity peaks characteristic of sp² hybridized C-H bonds.
C-H (Aliphatic) 3000 - 2850 (sharp)C-H StretchThese absorptions arise from the C-H bonds in the cyclopropyl and methoxy groups.
C=C (Aromatic) 1600 - 1450 (multiple bands)C=C StretchThe benzene ring will show several characteristic absorptions in this region.
C-O (Ether) 1300 - 1000 (strong)C-O StretchA strong, prominent peak in this region is characteristic of the ether linkage.[19] Aryl alkyl ethers typically show a strong asymmetric C-O-C stretch near 1250 cm⁻¹.[19]
C-O (Alcohol) ~1050 (strong)C-O StretchPrimary alcohols typically exhibit a strong C-O stretching vibration around this wavenumber.[20]

The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule.[9] A direct overlay of the IR spectra from different batches in this region is a powerful method for confirming their identity.

Cross-Validation Workflow: A Systematic Approach

A robust cross-validation process ensures that the data from both NMR and IR are used synergistically to confirm the quality of each batch of [3-(Cyclopropylmethoxy)phenyl]methanol.

CrossValidationWorkflow cluster_batch Batch Analysis cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_comparison Cross-Validation cluster_decision Decision Batch New Batch of [3-(Cyclopropylmethoxy)phenyl]methanol NMR_Acquisition Acquire ¹H and ¹³C NMR Spectra Batch->NMR_Acquisition IR_Acquisition Acquire ATR-FTIR Spectrum Batch->IR_Acquisition NMR_Data_Analysis Analyze Chemical Shifts, Integrations, and Coupling NMR_Acquisition->NMR_Data_Analysis Comparison Compare with Reference Standard and Previous Batches NMR_Data_Analysis->Comparison IR_Data_Analysis Analyze Functional Group and Fingerprint Regions IR_Acquisition->IR_Data_Analysis IR_Data_Analysis->Comparison Pass Batch Passes QC Comparison->Pass Data Conforms Fail Batch Fails QC (Investigate Deviations) Comparison->Fail Data Deviates

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Comparative

Cyclopropylmethoxy vs standard alkoxy substituent effects in medicinal chemistry comparisons

In medicinal chemistry, the optimization of a lead compound often hinges on subtle structural modifications that profoundly impact pharmacokinetics (PK) and pharmacodynamics (PD). Standard alkoxy groups (such as methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

In medicinal chemistry, the optimization of a lead compound often hinges on subtle structural modifications that profoundly impact pharmacokinetics (PK) and pharmacodynamics (PD). Standard alkoxy groups (such as methoxy or ethoxy) are ubiquitous motifs used to modulate lipophilicity and fill hydrophobic pockets. However, they frequently present metabolic liabilities.

The bioisosteric replacement of a standard alkoxy group with a cyclopropylmethoxy (-OCH₂-cPr) substituent has emerged as a powerful strategy to overcome these limitations. This guide objectively compares the mechanistic, physicochemical, and experimental performance of cyclopropylmethoxy against standard alkoxy groups, providing actionable insights for drug development professionals.

Mechanistic Causality: Why Transition from Standard Alkoxy?

The Metabolic Vulnerability of Methoxy Groups

A standard methoxy group (-OCH₃) often serves as a metabolic "soft spot" in drug candidates. The unhindered alpha-protons are highly susceptible to hydrogen atom abstraction by the iron-oxo species of Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4). This initiates a rapid O-dealkylation process, leading to the formation of a phenol and formaldehyde, which accelerates intrinsic clearance and shortens the drug's half-life[1].

The Cyclopropylmethoxy Bioisostere Advantage

Replacing a methoxy or ethoxy group with a cyclopropylmethoxy substituent fundamentally alters the molecule's interaction with metabolic enzymes and target receptors:

  • Metabolic Shielding: The steric bulk of the cyclopropyl ring shields the adjacent alpha-protons from CYP450 active sites. Furthermore, the unique electronic properties of the cyclopropyl ring (Walsh orbitals) alter the electron density on the oxygen, increasing the activation energy required for C-H abstraction[2]. While the cyclopropyl ring can occasionally undergo hydroxylation, the overall rate of clearance is generally significantly reduced[1].

  • Conformational Locking (The Cyclopropyl Effect): Linear alkoxy groups suffer a high entropic penalty upon target binding because they must freeze out of multiple low-energy rotamers. The cyclopropyl ring restricts rotation around the O-CH₂ and CH₂-C(ring) bonds, forcing the substituent into a more defined conformational space. If this pre-organized conformation matches the bioactive state, the entropic penalty is minimized, driving high-affinity binding[3].

G A Standard Alkoxy (e.g., -OMe) B CYP450 O-Dealkylation Liability A->B C High Conformational Flexibility A->C D Cyclopropylmethoxy (-OCH2cPr) B->D Bioisosteric Replacement E Steric Shielding of Alpha-Protons D->E F Conformational Restriction D->F G Improved Metabolic Stability E->G H Enhanced Hydrophobic Pocket Binding F->H

Logical flow of bioisosteric replacement from methoxy to cyclopropylmethoxy.

Quantitative Profiling: Physicochemical Shifts

The transition from a linear alkoxy to a cyclopropylmethoxy group predictably alters the physicochemical profile of a molecule. The table below summarizes the comparative metrics used to guide SAR (Structure-Activity Relationship) campaigns.

SubstituentStructureRelative Lipophilicity (ΔLogP)*Metabolic Liability (CYP450)Conformational FlexibilityTarget Application
Methoxy -OCH₃Baseline (0.0)High (Rapid O-dealkylation)HighMinimal steric interference
Ethoxy -OCH₂CH₃+0.5ModerateVery HighSlight hydrophobic extension
Isopropoxy -OCH(CH₃)₂+0.8ModerateModerateBranched hydrophobic fill
Cyclopropylmethoxy -OCH₂-cPr+1.2Low (Steric shielding)Low (Restricted)Brain penetrance, stability

*Approximate LogP contribution relative to a baseline methoxy group. Exact values depend on the core scaffold.

Case Studies in Drug Design

Case Study 1: Sealing the Metabolic Soft Spot in PD-L1 Inhibitors

In the development of biphenyl derivatives as PD-1/PD-L1 inhibitors, early compounds featuring a methoxy linkage suffered from poor oral bioavailability due to oxidative metabolism[1]. By cyclizing the methoxy moiety to form a cyclopropyl linkage, researchers successfully sealed the metabolic site. In liver microsome assays, the cyclopropyl derivatives demonstrated a massive improvement in metabolic stability, with mass fraction (MF%) remaining values jumping from ~55% (standard controls) to >91%[1].

Case Study 2: Conformational Locking in CB1 Receptor Antagonists

The design of 6-alkoxy-5-aryl-3-pyridinecarboxamides as Cannabinoid-1 (CB1) receptor antagonists highlights the impact of the cyclopropylmethoxy group on target affinity and tissue distribution. Compound 14g, which utilizes a cyclopropylmethoxy group, achieved high brain penetrance and potent nanomolar affinity by perfectly filling the receptor's hydrophobic sub-pocket[3]. In contrast, its analog 14h, which utilized a more flexible 2-methoxyethoxy group, was peripherally restricted and exhibited species-dependent differential affinity[3].

Case Study 3: Tubulin-Binding Antitumor Agents

In the optimization of 3,4-dihydroquinoxalin-2(1H)-one derivatives, replacing a standard methoxy group with a 2-cyclopropylmethoxy substituent on the quinazoline ring yielded compounds with single-digit nanomolar growth inhibition (GI₅₀) values against human tumor cell lines, balancing aqueous solubility with the lipophilicity required for cell permeability[4].

Self-Validating Experimental Protocols

To objectively compare the effects of these substituents, the following self-validating protocols must be employed. These systems include internal controls to ensure data integrity.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the methoxy vs. cyclopropylmethoxy analogs. A self-validating system requires a minus-NADPH control (to rule out non-CYP degradation) and a high-clearance reference compound (e.g., Verapamil).

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human or Rat Liver Microsomes (HLM/RLM) to a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer instead of NADPH).

  • Time-Course Sampling: Extract 50 µL aliquots at precise time points (0, 15, 30, 45, and 60 minutes).

  • Quenching: Immediately quench each aliquot by mixing it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This precipitates the microsomal proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the % compound remaining over time and derive the half-life ( t1/2​ ) and CLint​ .

G S1 1. Compound Prep (1 µM in PO4 Buffer) S2 2. Microsome Addition (0.5 mg/mL HLM/RLM) S1->S2 S3 3. Pre-incubation (37°C for 5 min) S2->S3 S4 4. NADPH Initiation (1 mM final conc.) S3->S4 S5 5. Time-Course Sampling (0, 15, 30, 60 min) S4->S5 S6 6. Acetonitrile Quench (Protein Precipitation) S5->S6 S7 7. LC-MS/MS Analysis (Calculate Intrinsic Clearance) S6->S7

Step-by-step workflow for in vitro microsomal stability assessment.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

To validate the hypothesis that the cyclopropylmethoxy group reduces the entropic penalty of binding, SPR is used to measure the association ( kon​ ) and dissociation ( koff​ ) rates.

Step-by-Step Methodology:

  • Immobilization: Immobilize the target protein (e.g., purified CB1 receptor or PD-L1) onto a CM5 sensor chip using standard amine coupling chemistry until a target density of ~2000 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare serial dilutions (e.g., 0.1 nM to 100 nM) of both the methoxy and cyclopropylmethoxy analogs in running buffer (HBS-EP+ with 1% DMSO).

  • Injection: Inject the analytes over the functionalized and reference flow cells at a flow rate of 30 µL/min for 120 seconds (association phase).

  • Dissociation: Flow plain running buffer for 300 seconds to monitor the dissociation phase.

  • Validation & Fitting: Ensure the sensorgrams reach steady-state equilibrium at higher concentrations. Fit the data to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ . A successful cyclopropylmethoxy substitution typically yields a slower koff​ and a lower KD​ compared to its methoxy counterpart.

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Safety & Regulatory Compliance

Safety

[3-(Cyclopropylmethoxy)phenyl]methanol proper disposal procedures

Operational Guide: Safe Handling and Disposal of [3-(Cyclopropylmethoxy)phenyl]methanol As a Senior Application Scientist, ensuring the safe handling and compliant disposal of specialized organic intermediates is paramou...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of [3-(Cyclopropylmethoxy)phenyl]methanol

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of specialized organic intermediates is paramount. [3-(Cyclopropylmethoxy)phenyl]methanol is a highly valuable compound in synthetic chemistry and drug development workflows. However, its structural properties dictate strict adherence to non-halogenated organic waste protocols. This guide provides a self-validating, step-by-step operational framework for the proper disposal of this compound, bridging the gap between chemical properties, mechanistic safety, and regulatory compliance.

Chemical Profiling & Hazard Assessment

Understanding the physicochemical nature of a compound is the foundational step in designing a safe disposal strategy.

Table 1: Chemical Properties & Hazard Profile

Property / HazardSpecification
Chemical Name [3-(Cyclopropylmethoxy)phenyl]methanol
CAS Number 411229-88-4[1]
Molecular Formula C11H14O2[2]
Molecular Weight 178.23 g/mol [2]
Waste Classification Non-Halogenated Organic Solvent[3]
Primary Hazards Harmful if swallowed/inhaled (H302, H332); Serious eye irritation (H319)[4]

Mechanistic Insight: As a benzyl alcohol derivative, this compound exhibits moderate acute toxicity and acts as a severe eye irritant upon contact[4]. Furthermore, organic alcohols and ethers of this class pose a toxicity risk to aquatic life, strictly prohibiting any form of drain or sink disposal[5].

The Logic of Waste Segregation

In chemical waste management, segregation is not merely a bureaucratic rule; it is a critical safety and environmental imperative. Because [3-(Cyclopropylmethoxy)phenyl]methanol consists entirely of carbon, hydrogen, and oxygen, it must be routed exclusively into the Non-Halogenated Organic Waste stream[3].

The Causality of Segregation: Why must we strictly isolate this compound from halogenated solvents (e.g., dichloromethane, chloroform)? Non-halogenated organic waste is typically sent for energy recovery or standard incineration. However, if halogenated compounds are introduced into this stream and burned at standard incineration temperatures, they catalyze the formation of highly toxic, environmentally persistent dioxins[6]. Consequently, halogenated waste requires specialized, ultra-high-temperature incineration, which is logistically complex and significantly more expensive. Cross-contaminating a non-halogenated carboy with even a small amount of halogenated solvent ruins the entire waste stream[7],[8].

WasteSegregation Source Waste Generation: [3-(Cyclopropylmethoxy)phenyl]methanol Decision Mixed with Halogenated Solvents? (e.g., DCM) Source->Decision NonHalo Route to: Non-Halogenated Organic Waste Decision->NonHalo No Halo Route to: Halogenated Organic Waste Decision->Halo Yes Incineration EPA-Compliant Incineration / Energy Recovery NonHalo->Incineration Special Specialized High-Temp Incineration (Dioxin Prevention) Halo->Special

Figure 1: Decision matrix for the segregation and downstream processing of organic solvent waste.

Quantitative Waste Compatibility

To maintain a self-validating safety system, laboratories must ensure that waste added to a communal carboy will not trigger an adverse exothermic reaction or gas evolution.

Table 2: Waste Stream Compatibility Matrix

Compatible (Safe to Mix)Incompatible (Do NOT Mix)
Acetone, Ethanol, Methanol[7]Halogenated Solvents (DCM, Chloroform)[7]
Hexanes, Toluene, Ethyl Acetate[7]Strong Oxidizers (Peroxides, Nitrates, Permanganates)[7]
Dimethyl sulfoxide (DMSO), Isopropanol[7]Inorganic Acids (Nitric acid, Sulfuric acid, HF)[7],[3]

Step-by-Step Disposal Protocols

Protocol A: Liquid Waste Accumulation & SAA Management

  • Container Selection : Utilize a chemically compatible, heavy-duty container (e.g., HDPE plastic) specifically dedicated to non-halogenated organics[3].

  • Transfer : Conduct all waste transfers inside a certified chemical fume hood to mitigate inhalation risks associated with organic vapors[4],[5].

  • Labeling : Immediately affix a "Hazardous Waste" tag. The label must explicitly state the chemical constituents and their approximate percentages[8].

  • Satellite Accumulation Area (SAA) Storage : Store the sealed container in a designated SAA at or near the point of generation[7],[8]. Causality: EPA and local EHS regulations mandate SAA storage to ensure the waste remains under the direct control of the generating operator, preventing cross-contamination by untrained personnel[7].

Protocol B: Empty Container Decontamination (Triple-Rinsing) Empty reagent bottles retain residual chemical films that pose lingering exposure risks.

  • Initial Rinse : Add a small volume of a compatible non-halogenated solvent (e.g., acetone) to the empty container[8]. Cap tightly and agitate to dissolve the residue.

  • Drain : Pour the rinsate directly into your designated "Non-Halogenated Organic Waste" carboy[8],[5].

  • Logarithmic Reduction : Repeat the rinsing process two additional times. Causality: The triple-rinse methodology operates on logarithmic reduction. If the first rinse removes 90% of the residue, the subsequent rinses reduce the contamination to 1%, and then 0.1%, rendering the container statistically safe[8],[5].

  • Defacement : Remove or permanently deface the original chemical label, and dispose of the clean container via standard non-hazardous laboratory glass/plastic waste streams[8].

Emergency Spill Response Protocol

A spill of[3-(Cyclopropylmethoxy)phenyl]methanol requires immediate, systematic intervention to prevent environmental release and personnel exposure.

SpillResponse Start Chemical Spill: [3-(Cyclopropylmethoxy)phenyl]methanol Assess Assess Spill Size & Evacuate if Necessary Start->Assess PPE Don Appropriate PPE (Nitrile Gloves, Goggles) Assess->PPE Contain Contain Spill with Inert Absorbent (Sand/Vermiculite) PPE->Contain Collect Collect Absorbent into Solid Hazardous Waste Container Contain->Collect Label Label as 'Hazardous Waste: Non-Halogenated Organic' Collect->Label EHS Transfer to SAA & Request EHS Pickup Label->EHS

Figure 2: Step-by-step emergency response workflow for containing and disposing of chemical spills.

Protocol C: Spill Containment and Solid Waste Disposal

  • Assessment & PPE : Evaluate the spill size. Don chemically resistant nitrile gloves, a laboratory coat, and safety goggles[4],[5]. Causality: Nitrile provides a highly effective, impermeable barrier against organic alcohols and ethers, preventing dermal absorption[5].

  • Containment : Surround and cover the spilled liquid with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth[8],[4]. Causality: Utilizing inert absorbents prevents the risk of dangerous exothermic reactions that can occur when using reactive chemical spill kits on unknown organic mixtures.

  • Collection : Use non-sparking tools to collect the saturated absorbent and place it into a heavy-duty, sealable solid hazardous waste container[8],[4].

  • Surface Decontamination : Wash the affected laboratory surface thoroughly with soap and water to break down any remaining organic films[6],[4]. Collect all cleaning materials (e.g., paper towels) as solid hazardous waste[5].

  • EHS Coordination : Label the solid waste container appropriately and arrange for prompt pickup by your institution's Environmental Health and Safety (EHS) department for licensed disposal[8].

References

  • Chemsrc. "[3-(Cyclopropylmethoxy)phenyl]methanol | CAS#:411229-88-4".
  • Finetech Chem. "CAS:411229-88-4 FT-0659684 (3-(cyclopropylmethoxy)phenyl)methanol Product Detail Information".
  • Eversafe Academy. "Workplace Safety and Health Guidelines".
  • University of Louisville. "chemical waste management: combining compatible used organic solvents".
  • Nipissing University. "Hazardous Materials Disposal Guide".
  • BenchChem. "Proper Disposal Procedures for (R,S)-BisPh-mebBox: A Guide for Laboratory Professionals".
  • Silver Fern Chemical, Inc. "Safety Data Sheet Benzyl Alcohol".
  • BenchChem. "Proper Disposal of Benzyl Alcohol-¹³C: A Step-by-Step Guide for Laboratory Professionals".

Sources

Handling

Mechanistic Hazard Profile: The "Why" Behind the Risk[3-(Cyclopropylmethoxy)phenyl]methanol is a substituted benzyl alcohol derivative. While specific toxicological data for this exact CAS number is limited, we must extrapolate its hazard profile based on the well-documented behavior of its structural moieties—the benzylic alcohol group and the cyclopropylmethoxy ether linkage.

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. When handling specialized pharmaceutical intermediates like [3-(Cyclopropylmethoxy)ph...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. When handling specialized pharmaceutical intermediates like [3-(Cyclopropylmethoxy)phenyl]methanol (CAS: 411229-88-4), understanding the physical and chemical behavior of the molecule is the foundation of effective risk mitigation[1].

This guide provides a self-validating framework for the safe handling, operational logistics, and disposal of this compound, designed specifically for drug development professionals.

Mechanistic Hazard Profile: The "Why" Behind the Risk[3-(Cyclopropylmethoxy)phenyl]methanol is a substituted benzyl alcohol derivative. While specific toxicological data for this exact CAS number is limited, we must extrapolate its hazard profile based on the well-documented behavior of its structural moieties—the benzylic alcohol group and the cyclopropylmethoxy ether linkage[1][2].

  • Dermal Sensitization & Penetration (H317): The lipophilic cyclopropylmethoxy group significantly increases the molecule's partition coefficient (LogP) compared to standard benzyl alcohol. This enhanced lipophilicity allows the compound to rapidly penetrate the stratum corneum (the outer layer of skin). Once absorbed, the benzylic alcohol moiety can act as a hapten, binding to epidermal proteins and triggering an allergic contact dermatitis response[2][3].

  • Ocular Toxicity (H319): The hydroxyl (-OH) group readily forms hydrogen bonds with the aqueous and proteinaceous structures of the cornea. Direct contact will cause immediate, severe irritation and potential corneal opacity if not rapidly flushed[4][5].

  • Respiratory Irritation (H332): While not highly volatile at room temperature, aerosolization or heating during synthetic workflows will generate mists. Inhalation of these mists causes irritation of the mucous membranes due to the localized defatting action of the organic alcohol[5].

Personal Protective Equipment (PPE) Matrix

To counter these specific mechanistic hazards, standard latex laboratory gloves are fundamentally inadequate. Benzyl alcohols rapidly degrade natural rubber latex and thin polyvinyl chloride (PVC). The following table summarizes the required PPE, grounded in chemical permeation data[5][6].

Protection CategoryRecommended EquipmentMaterial SpecificationMechanistic Rationale
Hand Protection Heavy-duty chemical glovesButyl Rubber (min. 0.3 mm) or Nitrile (min. 0.4 mm)Aromatic alcohols permeate thin latex in minutes. Butyl rubber provides superior resistance to non-polar and slightly polar organic solvents, ensuring a breakthrough time of >480 minutes[6].
Eye/Face Protection Chemical splash gogglesPolycarbonate, indirect venting (NIOSH/EN166 approved)Indirect venting prevents vapor accumulation while blocking direct liquid splashes from reaching the ocular mucosa[2][5].
Respiratory Protection Half-face respirator (if outside fume hood)NIOSH-approved with Organic Vapor (OV) Cartridges (Type A, Brown)Captures volatile benzylic organic compounds. Required only if handling bulk quantities outside of engineered ventilation[5].
Body Protection Lab coat & closed-toe shoesFlame-retardant, anti-static cotton blendPrevents dermal exposure from micro-splashes. Synthetic fabrics (like polyester) can melt into the skin if a secondary fire event occurs[6].

Operational Protocol: A Self-Validating Workflow

Do not treat this compound as a benign solvent. The following protocol builds verification steps into the workflow to ensure a closed, safe system.

Phase 1: Pre-Operational Verification

  • Ventilation Check: Before opening the chemical container, verify that the chemical fume hood is operational. Validation: The digital monitor must read a face velocity between 80–120 feet per minute (fpm).

  • PPE Donning: Equip lab coat, chemical splash goggles, and double-glove (standard nitrile inner glove, heavy-duty butyl rubber outer glove).

Phase 2: Dispensing and Handling

  • Equipment Selection: Use glass syringes or positive displacement pipettes. Causality: The lipophilic nature of the cyclopropylmethoxy group can cause the liquid to adhere to or slightly swell standard polypropylene pipette tips, leading to inaccurate dosing and hazardous dripping.

  • Transfer: Uncap the reagent bottle only within the 6-inch safe zone of the fume hood. Dispense the required volume directly into the reaction vessel.

  • Sealing: Immediately purge the headspace of the source bottle with an inert gas (Nitrogen or Argon) before sealing. Causality: Benzyl alcohols can slowly oxidize to benzaldehydes upon prolonged exposure to atmospheric oxygen, altering your reagent's purity and generating pressure.

Phase 3: Post-Operational Decontamination

  • Surface Cleaning: Wipe down the fume hood surface and any reusable glassware with 70% Isopropanol or Ethanol, followed by a distilled water wipe. Causality: [3-(Cyclopropylmethoxy)phenyl]methanol is highly soluble in alcohols; water alone will not remove residual chemical films[6].

  • Doffing: Remove outer gloves using the "beak method" (pulling inside out without touching the exterior) and dispose of them in solid organic waste.

Spill Response and Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent vapor accumulation and environmental contamination.

Step-by-Step Spill Protocol:

  • Isolate: Immediately evacuate personnel from the immediate vicinity and maximize fume hood/room ventilation[6].

  • Contain: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand .

    • Critical Expertise Warning: Do NOT use combustible materials like sawdust. Concentrated aromatic alcohols absorbed into high-surface-area combustible materials can generate localized heat via slow oxidation, creating a latent fire hazard[7].

  • Collect: Using a non-sparking polypropylene scoop, transfer the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste container[4].

  • Neutralize the Surface: Scrub the spill zone with a detergent/soap solution, followed by an alcohol wipe, to remove the lipophilic residue[6].

Disposal Logistics: Do not flush this compound down the sink. Like many substituted aromatic compounds, it poses a risk of aquatic toxicity. All contaminated consumables, gloves, and absorbed spills must be labeled as "Hazardous Organic Waste (Contains Benzyl Alcohol Derivatives)" and routed to an EPA/RCRA-approved facility for high-temperature incineration[3][5].

Operational Decision Matrix

G Start Task: Handle[3-(Cyclopropylmethoxy) phenyl]methanol Scale Determine Handling Scale Start->Scale Analytical Analytical Scale (< 10 mL) Fume Hood Required Scale->Analytical < 10 mL Bulk Preparative Scale (> 10 mL) Fume Hood + Splash Shield Scale->Bulk > 10 mL PPE_A PPE: Nitrile Gloves (0.4mm), Safety Goggles, Lab Coat Analytical->PPE_A PPE_B PPE: Butyl Rubber Gloves, Face Shield, OV Respirator Bulk->PPE_B Spill Spill Occurs? PPE_A->Spill PPE_B->Spill Contain Contain with Vermiculite Transfer to RCRA Waste Spill->Contain Yes Proceed Execute Protocol & Decontaminate with EtOH Spill->Proceed No

Operational workflow and PPE decision matrix for handling [3-(Cyclopropylmethoxy)phenyl]methanol.

References

  • ChemicalBook. "3-(cyclopropylmethoxy)
  • Merck & Co., Inc.
  • Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific". Fishersci.com.
  • National Center for Biotechnology Information. "Benzyl Alcohol | C6H5CH2OH | CID 244". PubChem.
  • Aurochemicals.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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